3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
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Properties
IUPAC Name |
3-benzyl-7-chlorotriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-10-9-11(14-7-13-10)17(16-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYUVZPCMWVWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)Cl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503876 | |
| Record name | 3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21410-06-0 | |
| Record name | 3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry. The triazolo[4,5-d]pyrimidine core is a purine isostere, lending it significant value in the design of kinase inhibitors and other therapeutic agents. This document details the strategic synthetic pathway, including the formation of the core heterocyclic system and the critical regioselective N-benzylation. It offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and methods for purification and characterization, tailored for researchers and professionals in drug development.
Chapter 1: The Triazolo[4,5-d]pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry
The[1][2][3]triazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in modern drug discovery. Structurally, it acts as a bioisostere of natural purines, allowing it to interact with a wide array of biological targets typically addressed by purine-based structures. This mimicry has been successfully exploited to develop potent and selective therapeutic agents.
Derivatives of this scaffold have demonstrated significant potential as anticancer agents by targeting key cellular pathways. For instance, they have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various human tumors, and General Control Nonderepressible 2 (GCN2) kinase, which is implicated in the cellular stress response in cancer.[1][4] The versatility of the triazolopyrimidine core allows for systematic structural modifications, leading to the discovery of compounds with potent antiproliferative activities against numerous cancer cell lines.[3][5][6]
The target molecule, 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (CAS No: 21410-06-0), is not an end-product but a crucial synthetic intermediate.[7] The chlorine atom at the C7 position serves as an excellent leaving group, enabling nucleophilic substitution reactions to introduce a wide variety of functional groups.[8] The benzyl group at the N3 position provides steric and electronic properties that can be crucial for downstream applications and serves to protect one of the reactive nitrogen atoms in the triazole ring.[9]
Chapter 2: Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The overall strategy involves the initial construction of the fused heterocyclic ring system, followed by a regioselective benzylation.
A logical retrosynthetic analysis breaks down the target molecule into more readily available starting materials. The primary disconnection occurs at the benzyl-nitrogen bond, leading back to the core intermediate, 7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine, and a benzylating agent. The 7-chloro intermediate is derived from its hydroxyl analog, which is formed from the cyclization of a substituted pyrimidine precursor.
Key Strategic Considerations:
-
Triazole Ring Formation: This is typically achieved by treating a 4,5-diaminopyrimidine with nitrous acid (generated in situ from sodium nitrite and an acid), which leads to diazotization and subsequent intramolecular cyclization.
-
Chlorination: The conversion of the 7-hydroxy group to the 7-chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often serving as both the reagent and the solvent.[10]
-
Regioselectivity of Benzylation: The triazole ring has multiple nitrogen atoms that could potentially be alkylated. Achieving selective benzylation at the N3 position is paramount. This is often directed by the reaction conditions, including the choice of base and solvent, which can influence the tautomeric equilibrium of the triazole ring and the accessibility of each nitrogen atom.
Chapter 3: Synthesis of the Core Intermediate: 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine
The synthesis of this key intermediate (CAS No: 23002-52-0) is the foundational stage of the overall process.[11][12] It begins with the construction of the fused ring system followed by chlorination.
Step 1: Formation of 3H-[1][2][3]Triazolo[4,5-d]pyrimidin-7(6H)-one
The synthesis starts from commercially available 4,5-diamino-6-hydroxypyrimidine. The triazole ring is formed via a diazotization-cyclization reaction.
Experimental Protocol:
-
Suspend 4,5-diamino-6-hydroxypyrimidine sulfate (1.0 eq) in a mixture of water and acetic acid at 0-5 °C in a reaction vessel equipped with a stirrer and a thermometer.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature is maintained below 10 °C.
-
Stir the resulting mixture at room temperature for 2-4 hours, during which a precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with ethanol.
-
Dry the product under vacuum to yield 3H-[1][2][3]triazolo[4,5-d]pyrimidin-7(6H)-one as a stable solid.
Causality: The use of a slight excess of sodium nitrite ensures the complete conversion of the diamine. The acidic medium (acetic acid) is necessary to generate the reactive nitrous acid (HNO₂) in situ. Low temperature control is critical to prevent the decomposition of the diazonium salt intermediate before it can undergo cyclization.
Step 2: Chlorination to 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine
This step activates the C7 position for subsequent nucleophilic substitution.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 3H-[1][2][3]triazolo[4,5-d]pyrimidin-7(6H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~10-15 vol eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diisopropylethylamine.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8, which will precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to obtain 7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine.
Causality: POCl₃ acts as both the chlorinating agent and the solvent. The catalytic DMF forms the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻), which is a more potent electrophile and facilitates the conversion of the pyrimidinone tautomer to the chloro-pyrimidine. The ice quench is a highly exothermic but necessary step to hydrolyze excess POCl₃.
Chapter 4: Regioselective N-Benzylation: Synthesis of the Final Compound
This final step introduces the benzyl group onto the triazole ring. The regioselectivity is a key aspect of this transformation. While multiple nitrogen atoms are available for alkylation, the N3 position is often favored under specific basic conditions.
Experimental Protocol:
-
Dissolve 7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution.
-
Stir the suspension for 15-30 minutes at room temperature to form the corresponding anion.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 50-60 °C and stir for 3-5 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the crude product by filtration, wash with water to remove DMF and salts, and dry.
Causality: The base (K₂CO₃) deprotonates one of the nitrogen atoms of the triazole ring, creating an anion that acts as a nucleophile. DMF is an excellent solvent for this Sₙ2 reaction as it solvates the potassium cation, leaving the triazole anion more reactive. The slight excess of benzyl bromide ensures the complete consumption of the starting material. The reaction temperature is kept moderate to prevent side reactions and potential isomerization.
| Parameter | Specification | Purpose |
| Starting Material | 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine | Core heterocyclic scaffold |
| Reagent | Benzyl Bromide | Source of the benzyl electrophile |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the triazole ring |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic medium for Sₙ2 reaction |
| Temperature | 50-60 °C | Provides sufficient energy for reaction |
| Typical Yield | 80-90% | Expected outcome for this transformation |
Chapter 5: Purification and Characterization
The crude product obtained after filtration can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve high purity. For more rigorous purification, column chromatography on silica gel can be employed.
Characterization Data: The structure of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₁H₈ClN₅[7] |
| Molecular Weight | 245.67 g/mol [7] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Signals corresponding to the benzyl protons (CH₂ and aromatic) and the pyrimidine proton. |
| Mass Spec (ESI) | [M+H]⁺ at m/z ≈ 246.05 |
| Melting Point | Literature values should be consulted for comparison. |
Chapter 6: Safety and Handling
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Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is also a lachrymator. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.
-
Benzyl Bromide: A lachrymator and alkylating agent. It should be handled with care in a fume hood.
-
Quenching Procedures: The quenching of POCl₃ with ice water is extremely exothermic and releases HCl gas. This must be done slowly and cautiously in an ice bath within a fume hood.
Chapter 7: Conclusion and Future Outlook
The synthetic route detailed in this guide provides a reliable and efficient method for producing 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. This process relies on well-established chemical transformations, with particular emphasis on the chlorination and regioselective N-benzylation steps. The resulting compound is a valuable intermediate, primed for further chemical modification at the C7 position. Its utility has been demonstrated in the synthesis of more complex molecules with potential therapeutic applications, such as novel kinase inhibitors and other targeted agents in drug discovery programs.[13][14] The continued exploration of derivatives from this scaffold holds significant promise for the development of new medicines.
References
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Zhang, L., et al. (2016). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Gomha, S. M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
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Lv, K., et al. (2020). Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry. Available at: [Link]
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Abdel-rahman, A. A.-H., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
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El-Gamal, M. I., et al. (2015). Design and Synthesis of New[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Potential Antiproliferative Agents. Semantic Scholar. Available at: [Link]
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Biagi, G., et al. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco. Available at: [Link]
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Rosse, G. (2014). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ACS Medicinal Chemistry Letters. Available at: [Link]
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Radi, M., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. Available at: [Link]
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Oukoloff, A. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. OmicsDI. Available at: [Link]
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PubChem. [3-(2-Chloro-benzyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-7-yl]-(2-morpholin-4-yl-ethyl)-amine. Available at: [Link]
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T., M. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile]. Yakugaku Zasshi. Available at: [Link]
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Radi, M., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. Available at: [Link]
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Oakwood Chemical. 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine. Available at: [Link]
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Wang, X., et al. (2014). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][5]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Chemical properties of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
Core Molecular Profile
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is a purine analogue characterized by a triazolopyrimidine fused ring system. The presence of a benzyl group at the N3 position provides lipophilicity, while the chlorine atom at the C7 position serves as a reactive handle, making it an exceptionally valuable starting material in synthetic chemistry. Its structure is foundational for the development of a wide range of derivatives with significant biological potential.
A summary of its fundamental physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 21410-06-0 | [1] |
| Molecular Formula | C₁₁H₈ClN₅ | [1] |
| Molecular Weight | 245.67 g/mol | [1] |
| Boiling Point | 454.9 ± 35.0 °C (Predicted) | [1] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 228.9 ± 25.9 °C (Predicted) | [1] |
| Refractive Index | 1.749 (Predicted) | [1] |
Synthesis Pathway and Rationale
The synthesis of 3-substituted v-triazolo[4,5-d]pyrimidines is a well-established process. The strategic placement of the benzyl group on the triazole ring is typically achieved prior to the formation and chlorination of the pyrimidine ring. This approach ensures regiochemical control and provides a stable intermediate for the crucial final chlorination step.
The general synthetic workflow is outlined below. The choice of phosphorus oxychloride (POCl₃) is critical; it serves as both a dehydrating agent to facilitate ring closure and a chlorinating agent to convert the resulting hydroxypyrimidine (or its tautomeric keto form) into the desired 7-chloro derivative.
Caption: General synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Objective: To synthesize 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine from the corresponding 7-hydroxy precursor.
-
Trustworthiness: This protocol is based on well-established chlorination methods for heterocyclic systems. The workup procedure is designed to effectively remove the excess POCl₃ and isolate the product.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a fume hood to quench the excess POCl₃.
-
Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine.
Spectroscopic Profile
The structural identity of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~8.8-9.2 (s, 1H, C5-H), δ ~7.2-7.5 (m, 5H, Ar-H of benzyl), δ ~5.8-6.0 (s, 2H, -CH₂-) | The pyrimidine proton at C5 is expected to be downfield due to the electron-withdrawing nature of the fused ring system. The benzyl protons will appear in their characteristic aromatic and benzylic regions. |
| ¹³C NMR | δ ~150-160 (pyrimidine carbons), δ ~135 (ipso-C of benzyl), δ ~128-129 (Ar-C of benzyl), δ ~50-55 (-CH₂-) | The chemical shifts reflect the electronic environment of each carbon atom within the heterocyclic core and the benzyl substituent. |
| Mass Spec (ESI-MS) | [M+H]⁺ ≈ 246.05 | The molecular ion peak corresponding to the protonated molecule provides direct confirmation of the molecular weight. |
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The paramount chemical property of this compound is the high reactivity of the C7-chloro substituent towards nucleophilic aromatic substitution (SₙAr). The triazolopyrimidine core is electron-deficient, which activates the C7 position for attack by nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of a wide array of functional groups.
The general mechanism involves the addition of a nucleophile to the C7 carbon, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride leaving group to restore aromaticity. This process is highly efficient for a variety of nucleophiles.[2][3]
Caption: Generalized SₙAr mechanism at the C7 position.
This reactivity has been extensively exploited to synthesize libraries of derivatives where the chloro group is displaced by amines, thiols, and other nucleophiles to explore structure-activity relationships (SAR).[4][5][6]
Experimental Protocol: Nucleophilic Substitution with an Amine
-
Objective: To synthesize a 7-amino derivative from 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. This protocol is representative of the synthesis of numerous biologically active compounds.[4]
-
Causality: The use of a base like DIPEA is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous solvent prevents side reactions like hydrolysis of the starting material.
-
Reactant Preparation: In an oven-dried round-bottom flask, dissolve 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq.) and the desired primary or secondary amine (1.2-1.5 eq.) in an anhydrous solvent such as n-butanol or DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture with stirring to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-22 hours).[7]
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 7-substituted derivative.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine lies in its role as a versatile scaffold for generating compounds with therapeutic potential. The triazolopyrimidine core is a known "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules.[8][9]
-
Adenosine Receptor Antagonists: A significant body of work has focused on creating derivatives that act as antagonists for adenosine receptors. By reacting the parent compound with various amines, researchers have developed potent and selective A₁ adenosine receptor antagonists.[4] The 2-chlorobenzyl and benzyl groups at the N3 position, in particular, have been shown to confer high affinity.[4]
-
Antiproliferative Agents: The triazolopyrimidine scaffold is a key component in the design of novel anticancer agents.[10] Derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth, with some compounds showing promising activity and the ability to induce apoptosis through mitochondrial pathways.[10][11]
Conclusion
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined synthesis, predictable spectroscopic profile, and highly reliable reactivity at the C7 position make it an ideal starting point for the systematic exploration of chemical space. The ability to readily generate diverse libraries of analogues through nucleophilic substitution provides a robust platform for the discovery of novel therapeutics, from adenosine receptor modulators to next-generation antiproliferative agents.
References
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Revankar, G. R., & Robins, R. K. (1961). v-Triazolo[4,5-d]pyrimidines. I. Synthesis and Nucleophilic Substitution of 7-Chloro Derivatives of 3-Substituted v-Triazolo[4,5-d]pyrimidines. The Journal of Organic Chemistry. [Link]
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Catarzi, D., et al. (2001). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. PubMed. [Link]
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Makisumi, Y. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile]. Yakugaku Zasshi. [Link]
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Ueda, T., & Ohtsuka, Y. (1980). TRIAZOLO(4,5-D)PYRIMIDINES. V. THE NUCLEOPHILIC SUBSTITUTION OF 7-CHLORO. Chemischer Informationsdienst. [Link]
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Zhang, Y., et al. (2017). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]
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Biagi, G., et al. (1998). Novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with high affinity toward A1 adenosine receptors. Il Farmaco. [Link]
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Chemsrc. (n.d.). 3-Benzyl-3H-[1][2][12]triazolo[4,5-d]pyrimidine-7-thiol. Retrieved from [Link]
- European Patent Office. (2011). Synthesis of Triazolopyrimidine Compounds. EP 2570405 A1.
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Song, G., et al. (2017). Design, synthesis and biological evaluation of[1][2][12]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. Bioorganic & Medicinal Chemistry. [Link]
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Głowacka, I. E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link]
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Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]
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Sławiński, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]
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Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of[1][2][13]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. [Link]
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The Strategic Intermediate: A Technical Guide to 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutics has spotlighted the importance of versatile chemical scaffolds that serve as foundational building blocks for complex molecular architectures. Among these, the triazolo[4,5-d]pyrimidine core has emerged as a "privileged scaffold" due to its presence in numerous biologically active compounds. This technical guide focuses on a key derivative, 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine , a pivotal intermediate whose strategic design facilitates the efficient synthesis of a diverse array of potent pharmaceutical agents. We will delve into its synthesis, elucidate the mechanistic underpinnings of its reactivity, and showcase its application in the development of targeted therapies, providing researchers with the foundational knowledge to leverage this powerful synthetic tool.
Introduction: The Significance of the Triazolo[4,5-d]pyrimidine Scaffold
The triazolo[4,5-d]pyrimidine framework, an analogue of purine, is a cornerstone in medicinal chemistry. Its constituent triazole and pyrimidine rings offer a rich landscape of hydrogen bond donors and acceptors, enabling potent and selective interactions with a multitude of biological targets. This scaffold is integral to a range of therapeutic agents, demonstrating activities from anticancer to antiviral and antiplatelet effects.[1] The strategic introduction of a chlorine atom at the 7-position, as seen in 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, transforms the scaffold into a highly reactive and versatile intermediate, primed for diversification. The benzyl group at the 3-position serves a dual purpose: it directs the regioselectivity of the triazole ring formation and can influence the overall physicochemical properties of downstream molecules.
Synthesis and Mechanistic Rationale
The synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is a multi-step process that hinges on the sequential construction of the fused heterocyclic system. While various synthetic routes exist for analogous structures, a common and logical pathway involves the initial formation of a substituted pyrimidine ring, followed by the annulation of the triazole ring.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative synthesis adapted from methodologies reported for structurally similar compounds.[2]
Step 1: Benzylation of 4,6-Dichloro-5-aminopyrimidine
-
To a solution of 4,6-dichloro-5-aminopyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzylated intermediate.
Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the aminopyrimidine and benzyl bromide. Potassium carbonate acts as a base to deprotonate the amino group, enhancing its nucleophilicity.
Step 2: Diazotization and Intramolecular Cyclization
-
Dissolve the benzylated intermediate from Step 1 in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours. The formation of the triazole ring is often spontaneous following diazotization.
-
The product, 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, will often precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
Causality: The acidic conditions protonate the sodium nitrite to form nitrous acid in situ. This reacts with the primary amino group to form a diazonium salt. The adjacent nitrogen atom of the pyrimidine ring then acts as an intramolecular nucleophile, attacking the diazonium salt to form the triazole ring in a cyclization reaction.
Chemical Properties and Reactivity: The Power of the 7-Chloro Position
The synthetic utility of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is primarily derived from the reactivity of the chlorine atom at the 7-position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The key SNAr step in the synthesis of a Ticagrelor analogue.
Experimental Protocol: Nucleophilic Substitution with an Amine
-
To a solution of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add the desired primary or secondary amine (1.2 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 7-amino-substituted product.
Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The final product can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Characterization and Analytical Profile
The unambiguous identification of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine and its downstream products is crucial for ensuring the integrity of the synthetic process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy will show characteristic peaks for the benzyl protons (a singlet for the CH2 group and multiplets for the aromatic protons) and a singlet for the proton on the pyrimidine ring. 13C NMR will provide signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
Table 2: Physicochemical Properties of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
| Property | Value |
| Molecular Formula | C11H8ClN5 [3] |
| Molecular Weight | 245.67 g/mol [3] |
| Appearance | Off-white to yellow solid |
| CAS Number | 21410-06-0 [3] |
Conclusion and Future Outlook
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine stands as a testament to the power of strategic intermediate design in modern organic synthesis and drug discovery. Its straightforward synthesis and predictable reactivity at the 7-position provide a robust platform for the rapid generation of diverse molecular entities. The principles outlined in this guide, from the mechanistic rationale of its synthesis to the versatility of its SNAr chemistry, empower researchers to effectively utilize this intermediate in the quest for novel therapeutics. As our understanding of disease biology deepens, the demand for such versatile and strategically designed chemical intermediates will undoubtedly continue to grow, further cementing the importance of the triazolopyrimidine scaffold in the pharmacopeia of the future.
References
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Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 208, 112767. Available at: [Link]
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Jadhav, L. A., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1836. Available at: [Link]
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Biagi, G., et al. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 58(8), 551-556. Available at: [Link]
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Abdel-rahman, H. M., et al. (2022). NovelT[1][4][5]riazoles,t[1][4][5]riazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives: Synthesis, Anticancer Activity, and Molecular Docking Study. Polycyclic Aromatic Compounds, 42(4), 1470-1491. Available at: [Link]
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An In-Depth Technical Guide to the Molecular Structure of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Triazolo[4,5-d]pyrimidine Scaffold
The[1][2][3]triazolo[4,5-d]pyrimidine ring system, a purine isostere, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[4] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases and demethylases. The strategic placement of various substituents on this core structure modulates its physicochemical properties and pharmacological activity, making it a versatile template for drug design.[3][5]
This guide focuses on a specific, synthetically crucial derivative: 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine . The presence of the benzyl group at the 3-position and a reactive chloro group at the 7-position makes this molecule a key intermediate for the synthesis of a diverse library of derivatives. Understanding its molecular structure, synthesis, and reactivity is paramount for researchers aiming to develop novel therapeutics based on this scaffold.
Molecular Structure and Physicochemical Properties
The fundamental structure of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine consists of a planar, fused heterocyclic system composed of a pyrimidine ring and a 1,2,3-triazole ring. This core planarity is a characteristic feature of related triazolopyrimidine derivatives, as confirmed by crystallographic studies.[6][7]
Key Structural Features:
-
Triazolo[4,5-d]pyrimidine Core: A bicyclic aromatic system containing five nitrogen atoms, which act as hydrogen bond acceptors and are crucial for interactions with biological targets.
-
3-Benzyl Group: This lipophilic group significantly influences the molecule's solubility and can engage in hydrophobic or π-stacking interactions within protein binding pockets.
-
7-Chloro Substituent: An electron-withdrawing group that activates the pyrimidine ring for nucleophilic substitution, serving as a key handle for synthetic diversification.
Physicochemical Data Summary:
| Property | Value | Reference |
| CAS Number | 21410-06-0 | [1] |
| Molecular Formula | C₁₁H₈ClN₅ | [1] |
| Molecular Weight | 245.67 g/mol | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Boiling Point | 454.9 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 228.9 ± 25.9 °C | [1] |
While a specific crystal structure for 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is not publicly available, computational studies on similar triazolopyrimidine derivatives using Density Functional Theory (DFT) have been employed to understand their geometrical parameters and molecular orbitals, providing insights into their reactivity and potential interactions.[3]
Synthesis and Spectroscopic Characterization
The synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is typically achieved through a two-step process starting from the corresponding 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.
Figure 1: General synthetic workflow for 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Benzyl-3H-[1][2][3]triazolo[4,5-d]pyrimidin-7(6H)-one
This precursor is synthesized by the cyclization of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. A representative procedure involves reacting the starting carboxamide with a cyclizing agent like diethyl carbonate in the presence of a strong base.[1]
-
To a solution of 5-amino-1-(phenylmethyl)-1H-1,2,3-triazole-4-carboxamide (1.0 eq) in dry tetrahydrofuran (THF), add diethyl carbonate (3.0 eq) and potassium tert-butoxide (3.0 eq).
-
Reflux the mixture for 5 hours.
-
Cool the reaction to room temperature and quench with water.
-
Concentrate the mixture in vacuo and neutralize the remaining aqueous solution with 1N HCl to a pH of 6.
-
Filter the resulting precipitate, wash with water, and air dry to afford the product.
Step 2: Synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
The conversion of the pyrimidinone to the 7-chloro derivative is a crucial activation step. This is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃). The following protocol is adapted from the synthesis of a closely related dichloro-analog.[1]
-
In a round-bottomed flask, suspend 3-Benzyl-3H-[1][2][3]triazolo[4,5-d]pyrimidin-7(6H)-one (1.0 eq) in toluene.
-
Cool the suspension to 0°C and add phosphoryl chloride (POCl₃) (approx. 4.0 eq).
-
To this cooled mixture, add 2,6-lutidine (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After cooling, concentrate the mixture in vacuo.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield the final compound.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data:
-
Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.30-7.50 ppm, integrating to 5 protons.
-
Methylene Protons (-CH₂-): A singlet around δ 5.60-5.80 ppm, integrating to 2 protons.
-
Pyrimidine Proton (C5-H): A singlet expected to appear downfield, likely above δ 8.5 ppm, due to the deshielding effect of the fused aromatic system and adjacent nitrogen atoms.
Expected ¹³C NMR Spectral Data:
-
Methylene Carbon (-CH₂-): A signal in the range of δ 50-55 ppm.
-
Aromatic Carbons (Phenyl Ring): Multiple signals between δ 128-135 ppm.
-
Triazolopyrimidine Core Carbons: Signals for the fused heterocyclic core are expected to appear in the range of δ 125-160 ppm.
Expected Mass Spectrometry Data:
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 245, with a characteristic M+2 isotope peak at m/z 247 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Expected Infrared (IR) Spectroscopy Data:
-
C=N and C=C stretching: Bands in the 1500-1640 cm⁻¹ region.
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
-
C-Cl stretching: A band in the lower frequency region, typically around 700-800 cm⁻¹.
Reactivity and Synthetic Applications
The primary site of reactivity on 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is the C7 position. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility as a synthetic intermediate.
Figure 2: Nucleophilic substitution at the C7 position.
A wide array of nucleophiles can be employed to displace the 7-chloro group, leading to the generation of diverse compound libraries. This reaction is fundamental to the structure-activity relationship (SAR) studies of triazolo[4,5-d]pyrimidine-based inhibitors.[5]
Common Nucleophilic Substitution Reactions:
-
Amination: Reaction with primary or secondary amines introduces various amino substituents, a common modification in kinase inhibitors.
-
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields the corresponding ether derivatives.
-
Thiolation: Reaction with thiols provides access to thioether analogs.
These substitution reactions allow for the fine-tuning of the molecule's properties, such as its polarity, solubility, and ability to form specific interactions with target proteins. The choice of nucleophile is a critical step in the design of potent and selective inhibitors for various therapeutic targets.
Conclusion
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is a molecule of significant interest in the field of medicinal chemistry. Its well-defined molecular structure, anchored by a planar heterocyclic core, and the presence of a reactive chlorine atom at the 7-position, make it an exceptionally valuable intermediate for the synthesis of novel bioactive compounds. A thorough understanding of its synthesis, characterization, and chemical reactivity is essential for any research program aimed at exploring the therapeutic potential of the triazolo[4,5-d]pyrimidine scaffold. The methodologies and structural insights presented in this guide provide a solid foundation for the rational design and development of the next generation of drugs based on this important chemical entity.
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A Facile Route to Triazolopyrimidines Using Continuous Flow Chemistry. AKJournals. Available at: [Link]
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Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. (2022). Available at: [Link]
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Triazolopyrimidine compounds and its biological activities. ResearchGate. (2024). Available at: [Link]
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3-Benzyl-6-butyl-5-propyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H). National Institutes of Health. Available at: [Link]
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3-Benzyl-6-isopropyl-5-phenoxy-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one. National Institutes of Health. Available at: [Link]
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Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. PubMed. (2003). Available at: [Link]
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An In-depth Technical Guide to 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (CAS No. 21410-06-0)
An In-depth Technical Guide to 3-Benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine (CAS No. 21410-06-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine (CAS No. 21410-06-0), a key heterocyclic intermediate in the synthesis of a wide range of biologically active compounds. This document details its physicochemical properties, synthesis, and its pivotal role as a precursor for potent and selective therapeutic agents. Particular emphasis is placed on its utility in the development of adenosine A1 receptor antagonists and potential anticancer agents. Detailed experimental protocols for the synthesis of its derivatives and their biological evaluation are also presented to provide a practical resource for researchers in the field of medicinal chemistry and drug discovery.
Chemical Identity and Physicochemical Properties
3-Benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine is a fused heterocyclic compound featuring a triazolopyrimidine core. The benzyl group at the 3-position and the chloro group at the 7-position are key functionalities that allow for diverse chemical modifications.
| Property | Value | Source |
| CAS Number | 21410-06-0 | - |
| Molecular Formula | C₁₁H₈ClN₅ | [4] |
| Molecular Weight | 245.67 g/mol | [4] |
| IUPAC Name | 3-benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine | - |
| Appearance | White to off-white crystalline solid | - |
| Boiling Point | 454.9 ± 35.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Flash Point | 228.9 ± 25.9 °C | [4] |
| Refractive Index | 1.749 | [4] |
Synthesis and Chemical Reactivity
While specific, detailed protocols for the direct synthesis of 3-benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine are not extensively published, its preparation is conceptually based on established methods for the synthesis of the triazolo[4,5-d]pyrimidine scaffold. A general synthetic approach involves the cyclization of a suitably substituted pyrimidine precursor.
The primary significance of this compound lies in its reactivity, where the chlorine atom at the 7-position is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, leading to the generation of diverse chemical libraries for biological screening.
Diagram of Synthetic Utility:
Caption: Synthetic utility of 3-benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine.
Applications in Drug Discovery and Medicinal Chemistry
The triazolo[4,5-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. Consequently, 3-benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine serves as a crucial starting material for the synthesis of compounds with diverse therapeutic potential.
Adenosine A1 Receptor Antagonists
A primary application of this compound is in the synthesis of potent and selective adenosine A1 receptor antagonists. Derivatives are prepared by nucleophilic substitution of the 7-chloro group with various amines.[5] These antagonists have potential therapeutic applications in cardiovascular and renal diseases.
Anticancer Agents
The[1][2][3]triazolo[4,5-d]pyrimidine core is a recurring motif in the design of novel anticancer agents.[1][3] Derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines.[1] The mechanism of action for this class of compounds is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Lysine-Specific Demethylase 1 (LSD1).[2][3]
Potential Anticancer Mechanisms of Triazolo[4,5-d]pyrimidine Derivatives:
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The Dawn of a Privileged Scaffold: A Technical History of Triazolo[4,5-d]pyrimidines
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Fused Heterocycle
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, with varied substitutions, can bind to a wide range of biological targets, yielding a plethora of therapeutic agents. The triazolo[4,5-d]pyrimidine core is a quintessential example of such a scaffold. A fused heterocyclic system, it can be considered a bioisostere of the naturally occurring purine ring, where a nitrogen atom replaces the carbon at the 8-position, earning it the common name 8-azapurine . This seemingly subtle isosteric replacement profoundly alters the electronic distribution and hydrogen bonding capabilities of the molecule, unlocking a rich and diverse pharmacology that has been exploited for over seven decades. From early-generation antimetabolites to modern-day blockbuster antiplatelet agents, the history of triazolo[4,5-d]pyrimidines is a compelling narrative of rational drug design, synthetic innovation, and serendipitous discovery. This guide provides a deep technical dive into the discovery and historical development of this remarkable heterocyclic core, tracing its journey from a conceptual purine analog to a cornerstone of contemporary drug development.
Conceptual Origins and Seminal Discovery: The Purine Analog Hypothesis
The story of triazolo[4,5-d]pyrimidines begins not with the scaffold itself, but with the broader, intense effort in the mid-20th century to develop antimetabolites as potential therapeutic agents, particularly for cancer. The central hypothesis was that molecules mimicking the structure of essential metabolic purines (adenine and guanine) could interfere with nucleic acid biosynthesis, thereby selectively targeting rapidly proliferating cancer cells.
This line of inquiry led a team at the American Cyanamid Company, led by R.O. Roblin, Jr., to investigate the synthesis and biological activity of various purine analogs. Their work culminated in a landmark 1945 publication in the Journal of the American Chemical Society, which described the first-ever synthesis of a triazolo[4,5-d]pyrimidine derivative: 8-azaguanine (also referred to as Guanazolo).[1] This compound was the first purine analog to demonstrate significant carcinostatic effects in murine malignancies, validating the purine analog hypothesis and marking the birth of the triazolo[4,5-d]pyrimidine scaffold as a pharmacologically relevant entity.[1]
The intellectual leap was to replace the C8-H group of a purine with a more electronegative nitrogen atom. This was predicted to alter the molecule's acidity and susceptibility to metabolic degradation, potentially leading to a more effective antimetabolite. The synthesis of 8-azaguanine was a pivotal moment, demonstrating that this fused triazole-pyrimidine system was synthetically accessible and biologically active.
The Evolution of Synthetic Strategies: From Classical Cyclizations to Modern Methodologies
The synthetic pathways to the triazolo[4,5-d]pyrimidine core have evolved significantly since the initial discoveries, driven by the need for greater efficiency, diversity, and scalability.
Pillar 1: The Foundational Traube-Style Synthesis
The classical and most fundamental approach to constructing the triazolo[4,5-d]pyrimidine ring system is analogous to the Traube purine synthesis. This strategy involves the cyclization of a suitably substituted diaminopyrimidine precursor. The seminal synthesis of 8-azaguanine by Roblin et al. in 1945 employed this logic, starting from 2,4,5-triamino-6-hydroxypyrimidine.[1] The key step is the diazotization of the 5-amino group, which then cyclizes onto the adjacent 4-amino group to form the triazole ring.
A more general and widely used variation of this classical approach starts with a 4,5-diaminopyrimidine and forms the triazole ring through diazotization and cyclization. This foundational pathway is depicted below:
Caption: Classical synthesis of the triazolo[4,5-d]pyrimidine core.
This method remains a reliable and versatile route for accessing a wide range of substituted triazolo[4,5-d]pyrimidines.
Pillar 2: Building from the Triazole
An alternative and equally powerful strategy involves starting with a pre-formed 1,2,3-triazole ring bearing amino and carboxamide (or cyano) functionalities at adjacent positions (C4 and C5). The pyrimidine ring is then constructed by cyclizing this precursor with a one-carbon synthon, such as formic acid, formamide, or urea.
A key intermediate for this approach is 4-amino-1H-1,2,3-triazole-5-carboxamide . The synthesis of this precursor is a critical enabling step for this entire class of compounds.
Sources
The Triazolopyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of this privileged heterocyclic system, from its fundamental physicochemical properties and synthetic methodologies to its diverse mechanisms of action and compelling structure-activity relationships. We will dissect the causal logic behind experimental designs and protocols, offering field-proven insights for drug discovery and development professionals. This document serves as a comprehensive resource, grounded in authoritative references, to empower researchers in harnessing the full potential of the triazolopyrimidine core in their quest for novel therapeutics.
Introduction: The Rise of a Versatile Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine is a fused heterocyclic system, first reported in 1909, that has garnered significant attention in drug discovery due to its unique electronic and structural features.[4] As an aza-analog of the purine scaffold, it has been widely explored as a bioisosteric replacement for purines in various biological targets.[4] This structural mimicry, combined with a synthetically tractable core, has propelled the triazolopyrimidine scaffold to the forefront of research in oncology, infectious diseases, and neurology.
Molecules incorporating the triazolopyrimidine core have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[5] One of the most well-known examples is Trapidil, a compound with vasodilatory and antiplatelet effects, primarily marketed in Japan for the treatment of chronic stable angina pectoris.[6] However, it is important to note that Trapidil is not an FDA-approved drug in the United States.[6]
This guide will delve into the key aspects of triazolopyrimidine chemistry and pharmacology, providing a robust framework for its application in medicinal chemistry programs.
Physicochemical Properties and Electronic Profile
The[1][2][3]triazolo[1,5-a]pyrimidine system is characterized as an aza-indolizine, consisting of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring.[4] This electronic arrangement imparts a unique reactivity profile and allows for diverse substitution patterns to modulate physicochemical properties and biological activity. While possessing aromatic character, studies have suggested that the degree of aromaticity is somewhat limited.[4]
A key feature of the triazolopyrimidine scaffold is the absence of annular tautomerism. However, the introduction of hydroxyl or mercapto substituents can lead to the existence of different tautomeric forms, such as the oxo- or thioxo- forms, which significantly influences the molecule's properties and interactions with biological targets.[4]
Synthetic Strategies: Building the Core
The construction of the triazolopyrimidine scaffold can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Cyclocondensation of Aminotriazoles with 1,3-Dicarbonyl Compounds
This is one of the most common and versatile methods for synthesizing[1][2][3]triazolo[1,5-a]pyrimidines. The reaction involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent.
-
To a solution of 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired β-ketoester (1.0-1.2 eq). The selection of the β-ketoester will determine the substituent at the 5-position of the final product.
-
Add a catalytic amount of a base, such as sodium ethoxide, or an acid, such as glacial acetic acid, to the reaction mixture. The choice of catalyst depends on the specific substrates and desired reaction conditions.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from an appropriate solvent system to yield the desired 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine.
Synthesis of 5,7-Disubstituted-[1][2][3]triazolo[1,5-a]pyrimidines
For the synthesis of derivatives with substituents at both the 5 and 7 positions, a multi-step approach is often employed, starting from the corresponding 7-hydroxy intermediate.
-
Chlorination:
-
Place 7-hydroxy-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in a round-bottomed flask.
-
Add phosphorus oxychloride (POCl₃) (10-20 eq) and heat the mixture at 100°C for 3 hours.[5]
-
After cooling, carefully pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethyl acetate to obtain 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine.[5]
-
-
Nucleophilic Substitution at C7:
-
To a solution of the 7-chloro derivative (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add the desired nucleophile (e.g., an amine or an alcohol) (1.1-1.5 eq).
-
A base, such as sodium hydride or potassium carbonate, may be required for alcohol nucleophiles.
-
Heat the reaction mixture at 80-100°C and monitor by TLC.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-substituted-[1][2][3]triazolo[1,5-a]pyrimidine.
-
The Dimroth Rearrangement
The Dimroth rearrangement provides an alternative route to certain[1][2][3]triazolo[1,5-a]pyrimidine isomers from their[1][2][3]triazolo[4,3-a]pyrimidine counterparts. This rearrangement typically occurs under acidic or neutral conditions and involves a ring-opening and ring-closing sequence.[7]
Caption: A conceptual workflow of the Dimroth rearrangement.
Therapeutic Applications and Mechanisms of Action
The triazolopyrimidine scaffold has been successfully employed to generate inhibitors for a diverse range of biological targets, leading to a multitude of therapeutic applications.
Anticancer Activity
The structural similarity of the triazolopyrimidine core to the purine ring of ATP makes it an excellent scaffold for designing kinase inhibitors. These inhibitors typically act by competing with ATP for binding to the kinase domain of the enzyme, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[8]
-
EGFR/AKT Pathway Inhibition: Certain pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been shown to inhibit the EGFR/AKT pathway, leading to cell cycle arrest and apoptosis in cancer cells.[9] Compounds have demonstrated cytotoxicity against breast and cervical cancer cell lines with IC₅₀ values in the low micromolar range.[9]
-
ERK Signaling Pathway Suppression: [1][2][3]Triazolo[1,5-a]pyrimidine indole derivatives have been found to inhibit the ERK signaling pathway, resulting in decreased phosphorylation of key downstream proteins and subsequent inhibition of gastric cancer cell proliferation.[3]
Caption: Inhibition of the EGFR/AKT and MAPK/ERK signaling pathways by triazolopyrimidine derivatives.
Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs.[10] Triazolopyrimidine derivatives have been identified as a unique class of microtubule-targeting agents.[11] Unlike taxanes which stabilize microtubules, or vinca alkaloids which destabilize them, some triazolopyrimidines promote tubulin polymerization but bind to the vinca domain, a site typically associated with microtubule destabilizers.[11][12] This unique mechanism of action may help overcome multidrug resistance.[11][12]
A tubulin polymerization assay is crucial for evaluating the effect of compounds on microtubule dynamics. This is typically done by monitoring the change in light scattering or fluorescence of a reporter dye.
-
Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Add the triazolopyrimidine compound at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
-
Initiate polymerization by adding GTP and incubating the mixture at 37°C.
-
Monitor the absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Tyrosyl-DNA phosphodiesterase 2 (TDP2) is an enzyme involved in repairing DNA damage caused by topoisomerase II (TOP2) poisons, which are common anticancer drugs.[1][3] Inhibition of TDP2 can sensitize cancer cells to these chemotherapeutic agents.[1][3] Certain triazolopyrimidine derivatives have been identified as inhibitors of TDP2, with some compounds exhibiting IC₅₀ values below 50 µM.[1][3]
Cardiovascular Effects: Phosphodiesterase (PDE) Inhibition
Trapidil, a well-studied triazolopyrimidine, exerts its cardiovascular effects primarily through the inhibition of phosphodiesterase (PDE), particularly PDE3.[13] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn causes vasodilation and inhibits platelet aggregation.[2][13]
Caption: Mechanism of action of Trapidil via phosphodiesterase inhibition.
Anti-infective Properties
The triazolopyrimidine scaffold has shown significant promise in the development of agents against various pathogens.
-
Antimalarial Activity: Triazolopyrimidine-based compounds have been identified as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite.[14] Some of these inhibitors exhibit nanomolar potency against the enzyme and potent antimalarial activity in whole-cell assays.[14]
-
Antifungal Activity: Herbicidal triazolopyrimidines have been found to be potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase (AHAS), a potential target for new antifungal drugs.
Structure-Activity Relationships (SAR)
The systematic modification of the triazolopyrimidine scaffold has led to a deeper understanding of the structural requirements for potent and selective biological activity.
Anticancer Activity
| Scaffold/Compound Series | Target | Key SAR Observations | Potency (IC₅₀/ED₅₀) | Reference |
| Pyrazolo-[4,3-e][1][2][3]triazolopyrimidines | EGFR/Cancer Cell Lines | The specific regioisomer is crucial for activity. Substitutions on the pyrazole ring significantly impact potency. | 7.01 to 48.28 µM (against breast and cervical cancer cells) | [9] |
| [1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives | ERK/Gastric Cancer Cells | The indole moiety and its substitution pattern are critical for activity. Compound H12 showed the highest potency. | 9.47 µM (MGC-803), 9.58 µM (HCT-116), 13.1 µM (MCF-7) | [3] |
| 5-phenyl triazolopyrimidines | TDP2 | The position of the phenyl group (5-position vs. 7-position) is a key determinant of activity. | < 50 µM | [1][3] |
| Thiazolo[4,5-d]pyrimidine derivatives | Melanoma Cancer Cells | 7-Chloro substitution and the nature of the substituent at the 3-position are important for cytotoxicity. | 24.4 µM (C32), 25.4 µM (A375) for the most active compound |
Anticonvulsant Activity
| Scaffold/Compound Series | Target/Assay | Key SAR Observations | Potency (ED₅₀) | Reference |
| 7-substituted-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidines | Maximal Electroshock (MES) Test | The nature and length of the alkyl chain at the 7-position significantly influence anticonvulsant activity. | 84.9 mg/Kg for 7-(heptyloxy)-5-phenyl derivative | [5] |
Future Perspectives and Conclusion
The triazolopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:
-
Exploring new substitution patterns to enhance potency, selectivity, and pharmacokinetic properties.
-
Developing multi-target inhibitors by integrating the triazolopyrimidine core with other pharmacophores.
-
Applying computational methods to guide the design of next-generation triazolopyrimidine-based drugs.
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Wang, Z., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6529. [Link]
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Yahaya, J. C., et al. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 28(9), 3706. [Link]
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Hafez, H. N., et al. (2016). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Molecules, 21(11), 1541. [Link]
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Sáez-Calvo, G., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology, 24(6), 737-750.e6. [Link]
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Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic application of nucleophilic aromatic substitution (SNAr) reactions utilizing the versatile scaffold, 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. This key intermediate is of significant interest in medicinal chemistry due to the biological activities of its derivatives, which include potential anticancer and enzyme-inhibiting properties.[1][2][3] This document provides a robust theoretical framework, detailed experimental protocols for a range of nucleophiles, and practical troubleshooting advice to empower researchers in the synthesis of novel triazolo[4,5-d]pyrimidine analogs for drug discovery and development.
Introduction: The Triazolo[4,5-d]pyrimidine Core in Medicinal Chemistry
The[1][2][4]triazolo[4,5-d]pyrimidine scaffold is a purine isostere and a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[5] The introduction of diverse functionalities at the 7-position via nucleophilic substitution on a chloro-substituted precursor is a cornerstone of structure-activity relationship (SAR) studies.[3][6] The 3-benzyl protecting group offers a balance of stability and potential for subsequent deprotection, making 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine a strategic starting material for the synthesis of compound libraries. Derivatives have shown promise as kinase inhibitors, anticancer agents, and modulators of various cellular pathways.[2][3][7]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The displacement of the chloride at the C7 position of the 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine ring proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the fused triazole and pyrimidine rings sufficiently activates the C7 position towards nucleophilic attack. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the heterocyclic system.
Caption: SNAr mechanism on the triazolopyrimidine core.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific nucleophile and available laboratory equipment.
General Considerations
-
Reagents and Solvents: All reagents should be of analytical grade or higher. Anhydrous solvents should be used where specified, particularly for reactions sensitive to moisture.
-
Inert Atmosphere: While not always strictly necessary for robust reactions, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions, especially when using sensitive nucleophiles.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the reaction of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine with a variety of primary and secondary amines.
Materials:
-
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
-
Amine (1.1 - 2.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq).
-
Dissolve the starting material in a suitable volume of anhydrous DMF or ACN.
-
Add the desired amine (1.1 - 2.0 eq) to the solution.
-
Add the base (DIPEA or K₂CO₃, 2.0 - 3.0 eq) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter the solid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Thiolation with Thiols
This protocol outlines the synthesis of 7-thioether derivatives.
Materials:
-
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
-
Thiol (1.1 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (if using NaH)
Procedure:
-
If using K₂CO₃: To a solution of the thiol (1.1 - 1.5 eq) in DMF, add K₂CO₃ (1.2 - 2.0 eq). Stir for 15 minutes at room temperature. Then, add 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq).
-
If using NaH: To a suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of the thiol (1.1 eq) in THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq) in THF.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If using NaH, quench the reaction carefully by the dropwise addition of water at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Alkoxylation with Alcohols
The synthesis of 7-alkoxy derivatives often requires stronger basic conditions to generate the alkoxide nucleophile.
Materials:
-
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
-
Alcohol (can be used as solvent or in excess)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.2 - 2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere, add the alcohol (1.1 - 1.5 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq) in THF.
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Representative Data
The following table summarizes expected outcomes for the nucleophilic substitution on 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine with a selection of nucleophiles under optimized conditions.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | DIPEA | DMF | 100 | 6 | 85-95 |
| Morpholine | K₂CO₃ | ACN | 80 | 4 | >90 |
| Benzylamine | DIPEA | DMF | 100 | 8 | 80-90 |
| Thiophenol | K₂CO₃ | DMF | 60 | 3 | >90 |
| Sodium Methoxide | - | Methanol | 65 | 2 | 85-95 |
Troubleshooting and Optimization
Caption: Troubleshooting workflow for SNAr reactions.
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficiently reactive nucleophile, low temperature, or inadequate base. | Increase reaction temperature, use a more polar aprotic solvent like DMF or NMP, or employ a stronger base (e.g., NaH for thiols and alcohols).[8] |
| Formation of side products | Reaction temperature is too high, leading to decomposition or side reactions. The nucleophile may have multiple reactive sites. | Lower the reaction temperature. If the nucleophile has multiple reactive sites, consider using a protecting group strategy. |
| Difficult purification | Product and starting material have similar polarity. | Optimize the reaction to drive it to completion. Explore different solvent systems for column chromatography or consider recrystallization. |
| Hydrolysis of the chloro-substituent | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
Conclusion
The nucleophilic aromatic substitution of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is a reliable and versatile method for the synthesis of a diverse range of 7-substituted analogs. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core, facilitating the development of novel therapeutic agents. Careful consideration of the nucleophile's reactivity and appropriate selection of reaction conditions are key to achieving high yields and purity.
References
-
Li, Z., et al. (2017). Discovery of[1][2][4]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 8(4), 469-474. Available at: [Link]
-
Abdel-rahman, A. A. H., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Nucleosides, Nucleotides & Nucleic Acids, 40(11), 1090-1113. Available at: [Link]
-
Townsend, L. B., & Gerster, J. F. (1961). v-Triazolo[4,5-d]pyrimidines. I. Synthesis and Nucleophilic Substitution of 7-Chloro Derivatives of 3-Substituted v-Triazolo[4,5-d]pyrimidines. The Journal of Organic Chemistry, 26(11), 4473-4477. Available at: [Link]
-
Biagi, G., et al. (1998). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 53(8-9), 593-600. Available at: [Link]
-
Ueda, T., et al. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile (author's transl)]. Yakugaku Zasshi, 99(10), 1031-1036. Available at: [Link]
-
Abdel-rahman, A. A. H., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Taylor & Francis Online. Available at: [Link]
-
Li, Z., et al. (2017). Discovery of[1][2][4]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Publications. Available at: [Link]
-
Makino, S., & Suzuki, N. (1980). TRIAZOLO(4,5‐D)PYRIMIDINES. V. THE NUCLEOPHILIC SUBSTITUTION OF 7‐CHLORO. Chemischer Informationsdienst. Available at: [Link]
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Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European journal of medicinal chemistry, 166, 347-360. Available at: [Link]
-
Giraud, A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 689. Available at: [Link]
-
Li, Z., et al. (2017). Discovery of[1][2][4]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. National Institutes of Health. Available at: [Link]
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Application Notes & Protocols for the Synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from the versatile scaffold, 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. The protocols detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for the generation of compound libraries for screening and lead optimization. This guide emphasizes not only the procedural steps but also the underlying chemical logic to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Triazolo[4,5-d]pyrimidine Core
The[1][2][3]triazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of a wide array of biologically active compounds. Its structural resemblance to purine has made it a valuable template for designing molecules that can interact with biological targets that recognize purine-based ligands. This has led to the discovery of potent inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1) and promising antiproliferative agents.[1][4] The 7-chloro substituent on the pyrimidine ring serves as a key reactive handle, enabling the introduction of diverse functionalities through nucleophilic aromatic substitution, thus allowing for the systematic exploration of the chemical space around the core scaffold.
Rationale for Synthesis: Targeting the 7-Position
The chlorine atom at the 7-position of the 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is highly susceptible to nucleophilic displacement. This reactivity is the cornerstone of the synthetic strategy outlined in this guide. By reacting the chloro-derivative with a variety of nucleophiles, such as amines, thiols, and phenols, a diverse library of compounds can be generated. This approach allows for the fine-tuning of the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for drug development.
General Reaction Scheme
The fundamental reaction involves the nucleophilic aromatic substitution at the C7 position of the triazolopyrimidine ring. A general representation of this transformation is depicted below:
Figure 1: General reaction scheme for the synthesis of derivatives.
Detailed Synthetic Protocols
This section provides a step-by-step protocol for the synthesis of a representative 7-amino derivative of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. This protocol can be adapted for other nucleophiles with minor modifications to the reaction conditions.
Synthesis of the Starting Material: 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
The synthesis of the starting material is a crucial first step. While commercially available from some suppliers, it can also be prepared in the laboratory.[5] A common route involves the cyclization of a substituted pyrimidine precursor.
Protocol: Synthesis of 3-Benzyl-7-(benzylamino)-3H-triazolo[4,5-d]pyrimidine
This protocol details the reaction of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine with benzylamine.
Materials:
-
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq)
-
Benzylamine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq).
-
Solvent and Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add benzylamine (1.2 eq) followed by DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 80 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to a 7:3 hexane:ethyl acetate mixture) is typically effective.
-
Isolation and Characterization: Collect the fractions containing the desired product (as identified by TLC), combine them, and remove the solvent under reduced pressure to yield the pure product. Characterize the final compound by NMR spectroscopy and mass spectrometry.
Figure 2: A typical experimental workflow for the synthesis.
Characterization Data
Thorough characterization of the synthesized derivatives is essential to confirm their identity and purity. The following table provides expected NMR data for a representative 3-Benzyl-7-substituted-3H-triazolo[4,5-d]pyrimidine derivative. Actual chemical shifts may vary depending on the specific substituent and the solvent used.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 3-Benzyl-7-(benzylamino)-3H-triazolo[4,5-d]pyrimidine | 8.5-8.7 (s, 1H, pyrimidine-H), 7.2-7.5 (m, 10H, Ar-H), 5.6 (s, 2H, N-CH₂-Ph), 4.8 (d, 2H, NH-CH₂-Ph), 5.5-6.0 (br s, 1H, NH) | 160-165 (C), 150-155 (C), 145-150 (C), 135-140 (C), 127-130 (CH x 10), 115-120 (C), 50-55 (CH₂), 45-50 (CH₂) |
Troubleshooting and Key Considerations
-
Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction temperature or time. The use of a stronger base or a different solvent might also be beneficial.
-
Side Reactions: The primary side reaction is the hydrolysis of the starting material if moisture is present. Ensure all glassware is dry and use anhydrous solvents.
-
Purification Challenges: If the product is difficult to separate from the starting material or byproducts by column chromatography, consider recrystallization as an alternative purification method.
-
Nucleophile Reactivity: Less reactive nucleophiles may require harsher reaction conditions, such as higher temperatures or the use of a catalyst.
Conclusion
The protocol described in this application note provides a reliable and adaptable method for the synthesis of a diverse range of derivatives from 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate novel compounds for various applications in drug discovery and chemical biology.
References
-
Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. PubMed. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]
-
Design, synthesis and biological evaluation of[1][2][3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. European Journal of Medicinal Chemistry. [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][4]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link]
-
1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. Molecules. [Link]
-
New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Molecules. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]
-
Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules. [Link]
- Synthesis of triazolopyrimidine compounds.
- Triazole pyrimidine derivative and preparation method and application thereof.
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
-
Thiazolo[4,5-d]pyrimidine Nucleosides. The Synthesis of Certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as Potential Immunotherapeutic Agents. Journal of Medicinal Chemistry. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]
-
Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Nucleosides, Nucleotides & Nucleic Acids. [Link]
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Application Notes and Protocols for Reactions Involving 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
Introduction: The Versatile 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine Scaffold
The 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine core is a prominent heterocyclic scaffold in the field of medicinal chemistry and drug discovery. This fused ring system, an analogue of purine, serves as a crucial building block for a diverse range of compounds with significant biological activities. The triazolopyrimidine framework is a key feature in molecules designed to interact with various biological targets, including kinases and G-protein coupled receptors.[1] The presence of a chlorine atom at the 7-position renders the molecule susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of various functional groups and the exploration of structure-activity relationships (SAR). The benzyl group at the 3-position offers a lipophilic substituent that can influence the compound's affinity for specific biological targets.[1]
This guide provides a comprehensive overview of the experimental setup for reactions involving 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, with a focus on its application in the synthesis of novel derivatives for drug development. We will delve into a detailed protocol for a representative nucleophilic substitution reaction, explain the rationale behind the experimental choices, and provide visualizations to aid in understanding the workflow.
Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary reactivity of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine lies in the displacement of the 7-chloro substituent by a variety of nucleophiles. This reaction is fundamental to the diversification of this scaffold.
Mechanism and Rationale
The electron-withdrawing nature of the fused triazole and pyrimidine rings activates the C7 position towards nucleophilic attack. The reaction typically proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient pyrimidine ring, followed by the elimination of the chloride ion to restore aromaticity. The choice of solvent, base, and temperature are critical parameters that govern the reaction's efficiency and yield.
Detailed Experimental Protocol: Synthesis of a 7-Amino-Substituted Derivative
This protocol outlines a general procedure for the nucleophilic substitution of the 7-chloro group with an amine. This reaction is representative of the common transformations performed on this scaffold.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine | ≥95% | Commercially Available | Store in a cool, dry place. |
| Amine (e.g., Cyclopentylamine) | Reagent | Commercially Available | Can be substituted with other primary or secondary amines. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available | Acts as a base to scavenge HCl byproduct. |
| Ethanol or N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For work-up. | |
| Brine | Prepared in-house | For work-up. | |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Commercially Available | For drying organic phase. | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | Eluent for chromatography. |
| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or DMF (approximately 10-20 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1-1.5 eq) followed by a tertiary amine base such as triethylamine or DIPEA (1.5-2.0 eq). The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by Thin Layer Chromatography (TLC). A typical reaction time is between 4 to 24 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
If the solvent is ethanol, it can be removed under reduced pressure. If DMF is used, the mixture should be diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane.
-
The organic layer is then washed sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine (to remove water-soluble impurities).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent system. The fractions containing the pure product are collected and the solvent is evaporated to yield the final 7-amino-substituted-3-benzyl-3H-triazolo[4,5-d]pyrimidine.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizing the Workflow
Caption: Workflow for the synthesis of 7-amino-substituted triazolopyrimidines.
Expert Insights and Causality in Experimental Design
-
Choice of Solvent: Ethanol is a good, environmentally benign choice for many amines. However, for less reactive amines or for reactions requiring higher temperatures, a polar aprotic solvent like DMF can be beneficial as it can better solvate the transition state and increase the reaction rate.
-
Role of the Base: The addition of a non-nucleophilic base like TEA or DIPEA is critical. Without it, the HCl generated would protonate the amine nucleophile, rendering it unreactive. The base also neutralizes the acid, preventing potential side reactions or degradation of the product.
-
Temperature Control: While heating is generally required to overcome the activation energy of the reaction, excessive temperatures can lead to decomposition. Monitoring the reaction progress by TLC is essential to determine the optimal balance between reaction rate and product stability.
-
Purification Strategy: Flash column chromatography is the standard method for purifying these types of compounds. The choice of eluent system is determined by the polarity of the product, which is influenced by the nature of the substituent introduced at the 7-position.
Trustworthiness Through Self-Validating Systems
A robust experimental protocol includes checkpoints for validation. In this workflow, TLC is the primary in-process control. By comparing the reaction mixture to the starting material and a co-spot, the progress of the reaction can be reliably tracked. The final characterization by NMR and mass spectrometry provides definitive structural confirmation and an assessment of purity, ensuring the identity and quality of the synthesized compound.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression from the starting material to the final product through the key chemical transformation.
Caption: Logical pathway of the nucleophilic aromatic substitution reaction.
Conclusion
The 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine scaffold is a valuable starting point for the synthesis of a wide array of potentially bioactive molecules. The nucleophilic aromatic substitution reaction at the 7-position is a reliable and versatile method for introducing molecular diversity. The detailed protocol and the accompanying scientific rationale provided in this guide are intended to equip researchers in drug development with the necessary information to effectively utilize this important chemical entity in their synthetic endeavors.
References
-
Betti, L., Biagi, G., Giannaccini, G., Giorgi, I., Livi, O., Lucacchini, A., Manera, C., & Scartoni, V. (1998). Novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with high affinity toward A1 adenosine receptors. Journal of Medicinal Chemistry, 41(5), 668–673. [Link]
-
Biagi, G., Giorgi, I., Livi, O., Scartoni, V., Betti, L., Giannaccini, G., & Lucacchini, A. (1996). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 51(3), 181-188. [Link]
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Application Notes and Protocols: 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine in Drug Discovery
Introduction: The Triazolo[4,5-d]pyrimidine Scaffold as a Privileged Motif in Medicinal Chemistry
The triazolo[4,5-d]pyrimidine core is a fused heterocyclic system recognized as a "privileged scaffold" in drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly ATP-binding sites within enzymes like kinases.[1][2] This structural feature has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, antiviral, and immunomodulatory properties.[1][3] The specific compound, 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, represents a key intermediate and a foundational structure for the exploration of novel therapeutics. The presence of a reactive chlorine atom at the 7-position provides a versatile handle for synthetic modification, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The benzyl group at the 3-position can also be modified to modulate potency, selectivity, and pharmacokinetic properties. This document serves as a guide for researchers and drug development professionals on the potential applications and experimental evaluation of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine and its derivatives.
Potential Therapeutic Applications and Mechanisms of Action
Derivatives of the triazolo[4,5-d]pyrimidine scaffold have demonstrated significant activity against several key drug targets. These findings suggest promising avenues for the application of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine as a starting point for novel inhibitor development.
Kinase Inhibition
The triazolopyrimidine scaffold is a well-established ATP-competitive kinase inhibitor motif.[4] Various derivatives have shown potent inhibition of kinases implicated in cancer and other diseases.
-
General Control Nonderepressible 2 (GCN2) Kinase: A series of triazolo[4,5-d]pyrimidines have been identified as potent and selective inhibitors of GCN2 kinase.[5][6] GCN2 is a key regulator of the integrated stress response, and its inhibition has shown promise in reducing the growth of leukemia cells.[5][6] Compounds based on this scaffold have demonstrated cellular activity with IC50 values in the nanomolar range.[5]
-
Epidermal Growth Factor Receptor (EGFR): Some pyrazolotriazolopyrimidine derivatives have been shown to inhibit the EGFR/AKT signaling pathway, a critical pathway in the proliferation and survival of many cancer types.[4] This suggests that the triazolo[4,5-d]pyrimidine core can be adapted to target receptor tyrosine kinases.
-
Other Kinases: The versatility of the scaffold has been demonstrated by its application in targeting other kinases such as CDK2, which is involved in cell cycle regulation.[7]
Signaling Pathway Visualization:
Caption: GCN2 Kinase Signaling Pathway and Point of Inhibition.
Epigenetic Target Inhibition
-
Lysine-Specific Demethylase 1 (LSD1): A series of[5][6][8]triazolo[4,5-d]pyrimidine derivatives have been discovered as novel inhibitors of LSD1, an enzyme involved in histone demethylation and regulation of gene expression.[9] Aberrant LSD1 activity is implicated in various cancers, making it an attractive therapeutic target. Potent derivatives have shown IC50 values in the sub-micromolar range and have been demonstrated to suppress cancer cell migration.[9]
Antiproliferative and Anticancer Activity
Numerous studies have reported the broad-spectrum antiproliferative activity of triazolopyrimidine derivatives against various cancer cell lines, including leukemia, non-small cell lung cancer, and melanoma.[10][11] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[11][12]
Experimental Protocols
The following protocols provide a framework for evaluating the biological activity of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine and its derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: GCN2)
This protocol describes a biochemical assay to determine the inhibitory activity of a test compound against a purified kinase.
Objective: To determine the IC50 value of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine derivatives against GCN2 kinase.
Materials:
-
Recombinant human GCN2 kinase
-
eIF2α substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine derivative)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix containing GCN2 kinase and eIF2α substrate in kinase buffer.
-
Add 10 µL of the master mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Visualization:
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol is used to verify direct target engagement of a compound in a cellular environment.
Objective: To confirm that a 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine derivative binds to its intended target protein (e.g., GCN2) in intact cells.
Materials:
-
Cancer cell line expressing the target protein (e.g., HEK293T)
-
Cell culture medium and supplements
-
Test compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents and equipment (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the cellular IC50) or with DMSO for 1-2 hours.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Perform Western blotting on the soluble fractions to detect the levels of the target protein. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature for both conditions.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates stabilization of the target protein upon ligand binding, confirming target engagement.
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of a compound on the metabolic activity and proliferation of cancer cells.
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of a 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine derivative in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Measurement of Viability:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at ~570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 value.
-
Quantitative Data Summary
The following table summarizes representative inhibitory activities of compounds based on the broader triazolo[4,5-d]pyrimidine scaffold, providing a benchmark for the evaluation of new derivatives.
| Compound Class | Target | Assay Type | IC50 / Activity | Reference |
| Triazolo[4,5-d]pyrimidine | GCN2 Kinase | Biochemical | 52.6 nM | [5] |
| Triazolo[4,5-d]pyrimidine | GCN2 Kinase | Cellular (p-eIF2α) | < 150 nM | [6] |
| [5][6][8]Triazolo[4,5-d]pyrimidine | LSD1 | Biochemical | 0.564 µM | [9] |
| [5][6][8]Triazolo[4,5-d]pyrimidine | PC3 Cancer Cells | Cell Viability | 26.25 nM | [11] |
| Pyrazolotriazolopyrimidine | EGFR | Western Blot | Pathway Inhibition | [4] |
Conclusion
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is a valuable starting material for the synthesis of novel bioactive molecules. The extensive research on the broader triazolopyrimidine scaffold strongly suggests its potential in developing inhibitors for kinases and epigenetic targets, with significant applications in oncology. The provided protocols offer a robust framework for the initial biological characterization of new derivatives, from biochemical potency and cellular target engagement to overall antiproliferative effects. Further exploration of the chemical space around this scaffold is warranted to uncover novel therapeutics.
References
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Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. ACS Omega, 3(11), 15993-16003. [Link]
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Orkisz, S., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. ORKG Ask. [Link]
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Rosse, G. (2014). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ACS Medicinal Chemistry Letters, 5(4), 380-381. [Link]
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El-Naggar, A. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][5][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(11), 3326. [Link]
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He, H., et al. (2016). Discovery of[5][6][8]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 758-763. [Link]
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Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 114, 253-267. [Link]
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Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 109-124. [Link]
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Abdel-Aziz, A. A.-M., et al. (2015). Design and Synthesis of New[5][6][8]Triazolo[4,5-d]pyrimidine Derivatives as Potential Antiproliferative Agents. Archiv der Pharmazie, 348(7), 457-468. [Link]
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Li, Y., et al. (2020). Novel[5][6][8]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 105, 104424. [Link]
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Biagi, G., et al. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 58(8), 551-556. [Link]
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Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of[4][5][6]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(23), 7338. [Link]
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Zimecki, M., et al. (2021). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 26(16), 4933. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(28), 17897-17915. [Link]
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Application Notes & Protocols: A Strategic Guide to the Development of Novel Anticonvulsant Agents from a 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rationale for a Triazolopyrimidine Scaffold
Epilepsy remains a significant global health concern, with a substantial portion of patients exhibiting resistance to current antiepileptic drugs (AEDs). This necessitates the urgent development of novel therapeutic agents with improved efficacy and safety profiles. The[1][2][3]triazolo[4,5-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Notably, derivatives of this system have shown promising anticonvulsant properties in preclinical studies, suggesting their potential as a foundational structure for a new class of AEDs.[1][2][3]
The selection of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine as a starting scaffold is predicated on several key factors. The triazolopyrimidine core is a bioisostere of purine, allowing it to interact with a variety of biological targets. The chloro substituent at the 7-position provides a reactive handle for nucleophilic aromatic substitution, enabling the facile introduction of a diverse range of functional groups to probe the structure-activity relationship (SAR). The benzyl group at the 3-position can be maintained or modified to optimize physicochemical properties such as lipophilicity, which is crucial for brain penetration.
These application notes will provide a comprehensive guide for the synthesis of novel derivatives from this scaffold, their formulation, and subsequent in vivo evaluation for anticonvulsant activity and potential neurotoxicity.
Synthetic Strategy: From Scaffold to a Library of Novel Compounds
The overarching synthetic strategy involves the nucleophilic aromatic substitution at the C7 position of the 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine core. This approach allows for the generation of a library of analogues with diverse substituents, which is essential for a thorough exploration of the SAR.
Synthesis of the Starting Material: 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
Protocol 2.1: Synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
-
Step 1: Synthesis of 4,6-dichloro-5-nitropyrimidine. This intermediate can be synthesized from 4,6-dihydroxypyrimidine through nitration followed by chlorination.
-
Step 2: Synthesis of 4,6-dichloro-N-benzylpyrimidin-5-amine. The nitro group of 4,6-dichloro-5-nitropyrimidine is reduced to an amine, followed by benzylation.
-
Step 3: Diazotization and Cyclization to form the Triazole Ring. The resulting diamine is diazotized and undergoes intramolecular cyclization to form the triazolo[4,5-d]pyrimidine ring system.
-
Step 4: Chlorination to yield 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. The final step involves the chlorination of the 7-hydroxy intermediate to yield the desired product.
Generation of Novel Derivatives via Nucleophilic Aromatic Substitution
The chlorine atom at the 7-position of the triazolopyrimidine ring is susceptible to nucleophilic attack, allowing for the introduction of various amine, alcohol, and thiol-containing moieties.
Protocol 2.2: General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile), add the desired nucleophile (1.1 - 1.5 eq) and a base (e.g., triethylamine or potassium carbonate, 2.0 eq).
-
Stir the reaction mixture at a specified temperature (ranging from room temperature to 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired derivative.
Table 1: Proposed Library of Novel Anticonvulsant Candidates
| Compound ID | Nucleophile | Rationale for Inclusion |
| TP-001 | Morpholine | Introduction of a polar, heterocyclic moiety to potentially improve solubility and CNS penetration. |
| TP-002 | 4-Fluorobenzylamine | Introduction of a fluorine atom to modulate lipophilicity and potentially enhance metabolic stability. |
| TP-003 | 2-Aminoethanol | Introduction of a hydroxyl group to increase polarity and provide a potential hydrogen bond donor. |
| TP-004 | 4-Methoxythiophenol | Introduction of a sulfur-linked aromatic ring to explore different spatial arrangements and electronic properties. |
| TP-005 | Piperidine | A common heterocyclic amine found in many CNS-active compounds. |
In Vivo Screening for Anticonvulsant Activity
The primary screening of novel compounds for anticonvulsant activity will be conducted using two well-established and clinically validated rodent seizure models: the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[1][6]
Formulation of Test Compounds for In Vivo Administration
Given that many novel organic compounds exhibit poor water solubility, a suitable formulation is critical for achieving adequate systemic exposure in animal studies.[7][8]
Protocol 3.1: Vehicle Formulation
-
For initial screening, a suspension of the test compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water is recommended.
-
If solubility issues persist, a solution in a mixture of polyethylene glycol 400 (PEG-400), ethanol, and saline can be explored.
-
The final formulation should be a homogenous suspension or a clear solution.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that inhibit seizure spread.[1][6][9]
Protocol 3.2: MES Test in Mice
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: An electroconvulsiometer with corneal electrodes.
-
Procedure: a. Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 or 60 minutes). b. Apply a drop of saline to the corneal electrodes. c. Place the electrodes on the corneas of the mouse. d. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds). e. Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.
-
Dose-Response: To determine the median effective dose (ED50), test at least three doses of the compound with a sufficient number of animals per dose (n=8-10).
Pentylenetetrazole (PTZ) Induced Seizure Test
The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that can elevate the seizure threshold.[1][10][11]
Protocol 3.3: scPTZ Test in Mice
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure: a. Administer the test compound or vehicle i.p. at a predetermined time before the test. b. Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose sufficient to induce clonic seizures in control animals (e.g., 85 mg/kg). c. Observe the mice for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the whole body).
-
Endpoint: The absence of clonic seizures for a period of at least 5 seconds is considered protection.
-
Dose-Response: Determine the ED50 by testing at least three doses of the compound.
Assessment of Neurotoxicity
A critical aspect of developing new CNS-active drugs is to assess their potential for adverse effects, such as motor impairment. The rotarod test is a widely used method for evaluating motor coordination and balance in rodents.[12][13][14]
Protocol 4.1: Rotarod Test in Mice
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: A rotarod apparatus with a rotating rod.
-
Procedure: a. Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 days prior to the test. b. On the test day, administer the test compound or vehicle i.p. c. At the time of peak effect (determined from the anticonvulsant studies), place the mouse on the rotating rod. d. Record the latency to fall from the rod over a predetermined period (e.g., 180 seconds).
-
Endpoint: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.
-
Dose-Response: Determine the median toxic dose (TD50) by testing at least three doses of the compound.
Data Analysis and Interpretation
The data obtained from the in vivo studies will be used to determine the anticonvulsant potency and neurotoxicity of the novel compounds.
Table 2: Hypothetical Anticonvulsant and Neurotoxicity Data
| Compound ID | MES ED50 (mg/kg, i.p.) | PTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| TP-001 | 25.5 | 30.2 | > 300 | > 11.8 (MES) |
| TP-002 | 15.8 | 22.1 | 250 | 15.8 (MES) |
| TP-003 | 45.3 | 55.8 | > 300 | > 6.6 (MES) |
| TP-004 | 18.9 | 28.4 | 180 | 9.5 (MES) |
| Phenytoin | 9.5 | Inactive | 68.5 | 7.2 |
| Diazepam | 4.2 | 0.8 | 5.6 | 1.3 |
The Protective Index (PI) is a crucial parameter for evaluating the therapeutic window of a compound. A higher PI indicates a greater separation between the effective dose and the dose that causes adverse effects.
Visualizations
Caption: Synthetic workflow for the generation of novel anticonvulsant candidates.
Caption: In vivo screening cascade for the identification of lead anticonvulsant candidates.
Conclusion and Future Directions
The strategic approach outlined in these application notes provides a robust framework for the discovery and initial preclinical evaluation of novel anticonvulsant compounds derived from the 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine scaffold. By systematically synthesizing a library of analogues and evaluating their efficacy and safety in validated in vivo models, researchers can efficiently identify lead candidates with promising therapeutic potential.
Future work should focus on elucidating the mechanism of action of the most potent and selective compounds. This could involve in vitro studies on various ion channels and neurotransmitter receptors known to be involved in epileptogenesis. Furthermore, pharmacokinetic studies will be essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates, which are critical for their further development into clinically viable drugs.
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Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]
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Frontiers in Chemistry. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]
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Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e57553. [Link]
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Biagi, G., et al. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 58(8), 551-556. [Link]
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Shiotsuki, H., et al. (2010). A rotarod test for evaluation of motor skill learning. Journal of Neuroscience Methods, 189(2), 180-185. [Link]
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JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE (Journal of Visualized Experiments). [Link]
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Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
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Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]
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Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of Visualized Experiments, (75), e2609. [Link]
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Mouse Metabolic Phenotyping Centers. (2024). Rotarod. Retrieved from [Link]
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Terrier, J., et al. (2005). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 3(20), 3649-3654. [Link]
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International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]
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Laboratory procedures for handling 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
An Application Guide for the Laboratory Handling and Nucleophilic Substitution of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, application, and characterization of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. This compound is a key intermediate in the synthesis of a diverse range of biologically active molecules. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, known to exhibit activities including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the rationale behind the procedures to empower researchers with a deeper understanding of the compound's reactivity and handling requirements. The core focus is on the versatile nucleophilic aromatic substitution (SNAr) at the C7 position, a foundational reaction for generating novel derivatives for screening and development.[4][5]
Compound Profile and Physicochemical Properties
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a purine-like triazolopyrimidine core. The presence of a chlorine atom at the 7-position renders it an excellent electrophile for nucleophilic substitution reactions.[6][7] This reactivity is the cornerstone of its utility as a building block in synthetic and medicinal chemistry.
Table 1: Physicochemical Properties of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
| Property | Value | Source |
|---|---|---|
| CAS Number | 21410-06-0 | [8] |
| Molecular Formula | C₁₁H₈ClN₅ | [8] |
| Molecular Weight | 245.67 g/mol | [8] |
| Appearance | Typically an off-white to pale yellow solid | Inferred |
| Boiling Point | 454.9 ± 35.0 °C at 760 mmHg | [8] |
| Density | 1.5 ± 0.1 g/cm³ | [8] |
| XLogP3 | 1.15 |[8] |
Hazard Assessment and Safe Handling Protocols
While a specific, comprehensive toxicology report for this compound is not publicly available, its structure as a chlorinated heterocyclic compound necessitates cautious handling. The following protocols are based on established best practices for similar chemical classes.[9][10]
Engineering and Administrative Controls
-
Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Restricted Access: The work area should be clearly demarcated, with access restricted to trained personnel.
-
Working Alone: Avoid handling this compound when working alone in the laboratory.[9]
Personal Protective Equipment (PPE)
A robust PPE regimen is non-negotiable. The following table outlines the minimum required equipment.
Table 2: Personal Protective Equipment (PPE) Checklist
| Body Part | Required PPE | Rationale and Specifications |
|---|---|---|
| Eyes/Face | Safety Goggles & Face Shield | Goggles provide a seal against splashes. A face shield is required when handling larger quantities or during procedures with a high splash risk.[11] |
| Hands | Nitrile Gloves (Double Gloving) | Double gloving minimizes the risk of exposure from tears or contamination during glove removal. Check manufacturer's compatibility charts. |
| Body | Flame-Resistant Lab Coat | A fully buttoned lab coat protects against incidental skin contact. |
| Respiratory | Not typically required if used in a fume hood | In the event of a spill or ventilation failure, an escape-type respirator should be available.[12] |
Spill and Waste Management
-
Spill Response: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully sweep up, place in a sealed container, and label as hazardous waste. For larger spills, evacuate the area and contact institutional safety personnel.[9]
-
Waste Disposal: All solid waste, contaminated consumables (gloves, wipes), and mother liquors must be collected in a clearly labeled, sealed hazardous waste container for disposal according to institutional and local regulations. Do not discharge into drains.[13]
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine lies in its susceptibility to nucleophilic aromatic substitution. The electron-withdrawing nature of the fused triazolopyrimidine ring system activates the C-Cl bond, making the C7 carbon atom highly electrophilic and prone to attack by nucleophiles. This reaction is a powerful tool for creating libraries of novel compounds for drug discovery.[4][5]
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient C7 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the ring system, yielding the substituted product. The use of a non-nucleophilic base is often required to deprotonate the nucleophile or to scavenge the HCl byproduct.
A conceptual diagram of the SNAr reaction. Note: This is a simplified representation as Graphviz cannot render chemical structures.
General Reaction Parameters
Successful substitution can be achieved with a wide array of nucleophiles. The table below provides starting points for reaction conditions, which should be optimized for each specific substrate.
Table 3: Example Conditions for Nucleophilic Substitution
| Nucleophile Class | Example | Solvent | Base | Temperature (°C) |
|---|---|---|---|---|
| Primary/Secondary Amines | Benzylamine, Morpholine | DMF, DMSO, Ethanol | K₂CO₃, DIPEA, Et₃N | 25 - 100 |
| Anilines | 4-Fluoroaniline | DMF, Dioxane | NaH, K₂CO₃ | 80 - 120 |
| Thiols | Thiophenol, Cyclohexanethiol | DMF, Acetonitrile | K₂CO₃, NaH | 25 - 80 |
| Phenols | Phenol, 4-Methoxyphenol | DMF, DMSO | K₂CO₃, Cs₂CO₃ | 80 - 140 |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of representative derivatives.
Protocol 4.1: Synthesis of 3-Benzyl-7-(morpholino)-3H-triazolo[4,5-d]pyrimidine
This protocol details the substitution of the chloro group with a secondary amine, morpholine.
-
Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar, add 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq).
-
Solvent Addition: Under an inert atmosphere (N₂ or Argon), add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Nucleophile Addition: Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexane. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
Protocol 4.2: Synthesis of 3-Benzyl-7-(phenylthio)-3H-triazolo[4,5-d]pyrimidine
This protocol details the substitution with a thiol nucleophile.
-
Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent Addition: Add anhydrous DMF and cool the suspension to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add thiophenol (1.1 eq) to the suspension. Stir at 0 °C for 20 minutes until hydrogen gas evolution ceases.
-
Substrate Addition: Add a solution of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq) in a minimal amount of anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 4.1.
-
Work-up: Once complete, carefully quench the reaction by slowly adding it to ice-cold water. A precipitate will likely form.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove nonpolar impurities.
-
Purification: If necessary, recrystallize the solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the final product.
General Experimental Workflow and Monitoring
The successful execution of these synthetic procedures relies on a systematic workflow from setup to analysis.
Caption: A generalized workflow for the synthesis and purification of 7-substituted triazolopyrimidine derivatives.
Analytical Characterization
Unambiguous characterization of the final product is essential to confirm its identity and purity.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the starting material's characteristic proton signals and the appearance of new signals corresponding to the introduced nucleophile is a primary indicator of success. For example, in Protocol 4.1, new multiplets corresponding to the morpholine ring protons would appear.
-
¹³C NMR: This technique confirms the carbon framework. The chemical shift of the C7 carbon will change significantly upon substitution of the chlorine atom.[14]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. The observed mass-to-charge ratio (m/z) of the molecular ion peak should match the calculated exact mass.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present. For instance, the product of Protocol 4.1 would show characteristic C-O-C stretching frequencies from the morpholine ring.
References
-
Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896–1919. [Link]
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Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics.[Link]
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Al-Soud, Y. A., et al. (2008). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Molecules, 13(10), 2439-2450. [Link]
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Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. [Link]
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Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]
-
Biagi, G., et al. (1998). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 53(7), 497-504. [Link]
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ResearchGate. (2025). Request PDF: “Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”.[Link]
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Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project.[Link]
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PubChem. [3-(2-Chloro-benzyl)-3H-[1][8][14]triazolo[4,5-d]pyrimidin-7-yl]-(2-morpholin-4-yl-ethyl)-amine.[Link]
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Bradshaw, J. S., & Stanovnik, B. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1656-1659. [Link]
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Biagi, G., et al. (1998). Novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with high affinity toward A1 adenosine receptors. Journal of Medicinal Chemistry, 41(12), 2149-2157. [Link]
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ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.[Link]
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Dykstra, K. M., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
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Arctom. 1-{3-BENZYL-3H-[1][8][14]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(3-CHLOROBENZENESULFONYL)PIPERAZINE.[Link]
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Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.[Link]
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Handling Chlorine Safely. (2019). [Link]
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AIP Conference Proceedings. (2023). Preparation and characterization of some pyrimidine derivatives and study with CT DNA.[Link]
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Chemsrc. 3-Benzyl-3H-[1][8][14]triazolo[4,5-d]pyrimidine-7-thiol.[Link]
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Li, Y., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(18), 4238. [Link]
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Wang, C., et al. (2020). Discovery of[1][8][14]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 903-909. [Link]
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USC Nanofab Wiki. STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.[Link]
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El-Gohary, N. S., & Shaaban, M. I. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(48), 30096-30117. [Link]
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Abdelgawad, M. A., et al. (2020). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1044-1056. [Link]
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El-Sayed, N. N. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 844. [Link]
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ResearchGate. Triazolopyrimidine compounds and its biological activities.[Link]
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Health and Safety Executive (HSE). Safe handling of chlorine from drums and cylinders.[Link]
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WorkSafeBC. Safe Work Practices for Chlorine.[Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
Introduction
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to endogenous purines, which allows for interaction with a wide array of biological targets.[1] The specific compound, 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, represents a key intermediate or final product in drug discovery programs, potentially targeting pathways like EGFR-tyrosine kinases.[2][3] As with any active pharmaceutical ingredient (API) or advanced intermediate, rigorous and unambiguous analytical characterization is paramount. This ensures the compound's identity, purity, and structural integrity, which are critical for reproducible downstream biological assays and adherence to regulatory standards.
This application note provides a comprehensive, multi-technique guide for researchers, scientists, and drug development professionals to thoroughly characterize 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. We will detail protocols and interpretation guidelines for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Additionally, we will discuss the role of Single-Crystal X-ray Crystallography as the definitive method for structural confirmation.
Molecular Profile and Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in developing robust analytical methods.
Structure:
Table 1: Physicochemical Properties of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine [4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClN₅ | [4] |
| Molecular Weight | 245.67 g/mol | [4] |
| Exact Mass | 245.046829 u | [4] |
| CAS Number | 21410-06-0 | [4] |
| Calculated XLogP3 | 1.15 | [4] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Calculated Boiling Point | 454.9 ± 35.0 °C at 760 mmHg | [4] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure in solution. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR identifies all unique carbon atoms. For a novel compound like 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, 2D NMR experiments like HSQC and HMBC can be used to definitively assign all proton and carbon signals and confirm connectivity.[5]
Detailed Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-rich heterocyclic compounds due to its high solubilizing power.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex aromatic regions.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm (centered around 110 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Data Interpretation and Expected Results:
The expected chemical shifts are based on the analysis of similar triazolopyrimidine and benzyl-substituted heterocyclic structures.[6][7]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale / Notes |
| C-H (Pyrimidine) | ~8.5 - 9.0 (singlet, 1H) | ~150 - 155 | The lone proton on the pyrimidine ring is expected to be significantly downfield due to the electron-withdrawing nature of adjacent nitrogen atoms. |
| CH₂ (Benzyl) | ~5.5 - 6.0 (singlet, 2H) | ~45 - 55 | Methylene protons adjacent to the triazole nitrogen and the phenyl ring. |
| C-H (Phenyl) | ~7.2 - 7.5 (multiplet, 5H) | ~127 - 130 (multiple signals) | Typical aromatic region for a monosubstituted benzene ring. |
| C-Cl (Pyrimidine) | - | ~155 - 160 | Carbon directly attached to chlorine, expected to be downfield. |
| C (Fused Ring) | - | ~135 - 165 (multiple signals) | Quaternary carbons at the ring fusion and within the heterocyclic core. |
| C (Phenyl ipso) | - | ~135 - 140 | Carbon of the phenyl ring attached to the methylene group. |
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Principle and Rationale: Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental formula with high confidence. The fragmentation pattern observed in MS/MS experiments can further validate the proposed structure.[8][9]
Detailed Protocol: LC-MS with Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer is recommended for HRMS.
-
Chromatography (Optional but recommended): A short isocratic or gradient elution on a C18 column can be used to introduce a clean sample plug into the mass spectrometer.
-
MS Acquisition (Positive Ion Mode):
-
Ionization Source: ESI+.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Fragmentation (MS/MS): For structural confirmation, select the molecular ion peak (e.g., [M+H]⁺) and subject it to Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV).
-
Data Interpretation and Expected Results:
The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Table 3: Expected m/z Values for Key Ions
| Ion | Expected m/z (for ³⁵Cl) | Interpretation |
| [M+H]⁺ | 246.05 | Protonated molecular ion, confirming the molecular weight. |
| [M+Na]⁺ | 268.03 | Sodium adduct, often observed with ESI. |
| [M-Cl+O+H]⁺ | 228.08 | Potential fragment from in-source reaction or degradation (loss of Cl, addition of OH). |
| [C₇H₇]⁺ | 91.05 | A highly characteristic fragment corresponding to the benzyl cation, which may rearrange to the more stable tropylium ion. This is a strong indicator of the benzyl substituent. |
| [C₄H₂ClN₅+H]⁺ | 156.01 | Loss of the benzyl group as toluene (neutral loss of 90 u), representing the core triazolopyrimidine structure. |
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle and Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds.[10] By separating the target compound from impurities, starting materials, and by-products, it allows for accurate quantification of purity, typically expressed as area percent. A validated HPLC method is a cornerstone of quality control.[11]
Detailed Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 2-3 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance determined by a PDA scan.
-
Injection Volume: 5-10 µL.
-
Data Interpretation and Expected Results:
A successful separation will show a sharp, well-defined main peak for the 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine product. Purity is calculated by integrating all peaks and determining the relative area of the main peak. For drug development purposes, a purity level of >95% is typically required, with higher purity needed for advanced stages. Any significant impurity peaks should be investigated and, if necessary, identified using LC-MS.[12]
Functional Group Confirmation by FTIR Spectroscopy
Principle and Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[13] For the target compound, FTIR can confirm the presence of aromatic rings, the C-Cl bond, and various C-N bonds characteristic of the heterocyclic core.
Detailed Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background scan of the clean, empty ATR crystal must be collected before the sample scan.
-
Data Interpretation and Expected Results:
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl and Heterocycle) |
| 1620 - 1580 | C=N Stretch | Triazolopyrimidine Ring |
| 1550 - 1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| 1400 - 1200 | C-N Stretch | Triazolopyrimidine Ring |
| ~750 - 700 | C-H Out-of-Plane Bend | Monosubstituted Benzene |
| ~800 - 600 | C-Cl Stretch | Chloro-pyrimidine |
Definitive Structure Confirmation: Single-Crystal X-ray Crystallography
Principle and Rationale: While the combination of NMR and MS provides a highly confident structural assignment, single-crystal X-ray crystallography offers absolute and unambiguous proof of structure.[14][15] It provides precise 3D coordinates of every atom, confirming connectivity, bond lengths, bond angles, and stereochemistry in the solid state.[16] This technique is often required for patent applications and regulatory submissions for novel molecular entities.
Protocol Overview:
-
Crystal Growth: High-purity material (>98%) is dissolved in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane, DMF). Slow evaporation, slow cooling, or vapor diffusion techniques are employed to grow single crystals of sufficient size and quality.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Integrated Analytical Workflow
A logical and efficient workflow ensures that all necessary data for complete characterization is obtained. The following workflow is recommended for a newly synthesized batch of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine.
Sources
- 1. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies | MDPI [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. echemi.com [echemi.com]
- 5. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. article.sapub.org [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
Welcome to the technical support guide for the synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. While specific, peer-reviewed protocols for this exact molecule are not abundant in open literature, its synthesis follows established principles of heterocyclic chemistry. This guide consolidates data from analogous reactions and provides a robust framework for troubleshooting and optimizing your synthetic approach.
I. Synthetic Overview & Core Challenges
The target molecule, 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, is a purine analog often used as a scaffold in medicinal chemistry. Its synthesis typically involves two key transformations: the formation of the triazolopyrimidine core and the regioselective benzylation of a triazole nitrogen.
The primary challenges that researchers face are:
-
Low Reaction Yield: Often resulting from incomplete reactions or degradation of starting materials or products.
-
Formation of Regioisomers: Benzylation can occur at different nitrogen atoms of the triazole ring, leading to a mixture of products that are difficult to separate.
-
Side Reactions: Undesired reactions, such as hydrolysis of the chloro group, can significantly reduce the purity and yield of the final product.
-
Purification Difficulties: The separation of the desired product from isomers and byproducts can be complex.
This guide will address these common issues in a practical, question-and-answer format.
Proposed Synthetic Pathway
A logical and commonly employed route for similar structures is the condensation of a suitable aminotriazole with a dichloropyrimidine, followed by chlorination.
Caption: Proposed two-step synthesis of the target compound.
II. Troubleshooting Guide & FAQs
FAQ 1: Low or No Product Yield
Question: I am getting very low yields or recovering mostly starting material. What are the likely causes and how can I fix this?
Answer: Low yield is a common issue that can stem from several factors throughout the synthetic process. Let's break down the potential causes by reaction stage.
Causality & Troubleshooting Steps:
-
Inefficient Cyclocondensation: The initial formation of the triazolopyrimidine ring is critical.
-
Cause: The reaction between the aminotriazole and the dichloropyrimidine derivative may be too slow or reversible under your current conditions.
-
Solution:
-
Solvent Choice: Ensure you are using a high-boiling point, polar aprotic solvent like DMF, DMAc, or NMP to ensure all reactants are fully dissolved and to allow for higher reaction temperatures.
-
Temperature: Gradually increase the reaction temperature. Start from 100 °C and increase in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage.
-
Base: The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, can be crucial to scavenge the HCl formed during the condensation, driving the reaction forward.
-
-
-
Poor Chlorination (Sandmeyer-type reaction): The conversion of the 7-amino group to the 7-chloro group is a sensitive step.
-
Cause: Incomplete diazotization of the amino group or premature decomposition of the diazonium salt intermediate.
-
Solution:
-
Temperature Control: This reaction must be performed at low temperatures (typically 0 to 5 °C) to ensure the stability of the diazonium salt. Use an ice/salt bath for precise temperature control.
-
Reagent Addition: Add the sodium nitrite solution slowly, dropwise, to the acidic solution of your amine to prevent a rapid exotherm and localized concentration increases.
-
Acid Concentration: Ensure the reaction medium is sufficiently acidic. Concentrated HCl is typically used to both form the diazonium salt and provide the chloride nucleophile.
-
-
-
Product Degradation: The final product may be unstable under the reaction or workup conditions.
-
Cause: The 7-chloro group on the triazolopyrimidine core is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH.[1][2][3]
-
Solution:
-
Anhydrous Conditions: For the cyclocondensation and benzylation steps, ensure all reagents and solvents are anhydrous.
-
Workup Procedure: During the workup of the chlorination step, keep the temperature low and minimize the time the product is in an aqueous phase. Extract the product into an organic solvent as quickly as possible. Wash with a neutral brine solution rather than basic solutions like sodium bicarbonate if hydrolysis is a concern.
-
-
Caption: Troubleshooting workflow for low product yield.
FAQ 2: Formation of Multiple Products (Isomers)
Question: My analysis (NMR, LC-MS) shows multiple product peaks with the same mass. How can I control the regioselectivity of the benzylation?
Answer: The formation of regioisomers is a classic challenge in the alkylation of ambident nucleophiles like 1,2,3-triazoles.[4] The benzyl group can attach to different nitrogen atoms of the triazole ring, leading to isomers that are often difficult to separate.
Controlling Regioselectivity:
-
Understanding the Nucleophilicity: In a 1,2,3-triazole, the N1 and N3 positions are often electronically similar, while the N2 position can have different reactivity. The final ratio of isomers depends on a delicate balance of factors.
-
Key Experimental Variables:
-
Choice of Base: The base used to deprotonate the triazole is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or a bulky guanidine base can favor one isomer over another.[4] In contrast, weaker bases like potassium carbonate may lead to mixtures.
-
Solvent Polarity: The polarity of the solvent can influence which nitrogen atom is more solvated and thus less available for alkylation. A systematic screen of solvents from polar aprotic (DMF, acetonitrile) to less polar (THF, Dioxane) is recommended.[4]
-
Counter-ion: The cation from the base (e.g., Na+, K+, Cs+) can coordinate with the triazole anion, sterically hindering one position and favoring alkylation at another. Cesium carbonate (Cs2CO3) is often used to promote specific isomers due to the large size of the cesium ion.
-
Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer.
-
Recommended Protocol for Regioselective Benzylation:
-
Starting Material: Begin with 7-chloro-3H-[1][2][4]triazolo[4,5-d]pyrimidine.
-
Conditions: In an inert atmosphere (Nitrogen or Argon), dissolve the starting material in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at this temperature.
-
Alkylation: Slowly add benzyl bromide or benzyl chloride to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC/LC-MS.
-
Workup: Carefully quench the reaction by slowly adding it to ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) | Expected Outcome |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) | NaH often provides better selectivity. |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Less polar solvents may enhance selectivity.[4] |
| Temperature | 0 °C to Room Temp | Room Temp to 60 °C | Lower temperatures favor the kinetic product. |
FAQ 3: My Product is Contaminated with a Hydrolyzed Byproduct
Question: I have a significant impurity that appears to be the 7-hydroxy-triazolopyrimidine derivative. How did this form and how can I prevent it?
Answer: This impurity is the result of hydrolysis, where the chloro group at the 7-position is displaced by a hydroxyl group. This is a common side reaction for chloropyrimidines.[1][2]
Mechanism and Prevention:
-
Cause: The C7 position is activated towards nucleophilic substitution. Water, acting as a nucleophile, can attack this position, especially under non-neutral pH conditions or at elevated temperatures.[3] The presence of acid can catalyze this hydrolysis.[1][2]
-
Prevention During Chlorination:
-
Strict Temperature Control: As mentioned before, keep the reaction temperature at 0-5 °C.
-
Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC/LC-MS), proceed immediately to the workup. Do not let the reaction stir for an extended period in the acidic aqueous environment.
-
-
Prevention During Workup and Purification:
-
Neutralize Carefully: If an acid quench is necessary, perform it at low temperatures and immediately extract the product. Avoid strongly basic washes (e.g., >1M NaOH) as this can also promote hydrolysis. A wash with saturated sodium bicarbonate solution is generally acceptable if done quickly and at low temperature.
-
Chromatography: If using silica gel chromatography, be aware that standard silica gel is slightly acidic and can hold water. This can cause hydrolysis on the column. To mitigate this, you can either:
-
Use a less polar eluent system if possible.
-
Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 0.5%) in your eluent before packing the column.
-
Work quickly and do not leave the product on the column for an extended period.
-
-
III. References
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development - ACS Publications. [Link]
-
Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]
-
Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. PubMed. [Link]
-
Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development. [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. MDPI. [Link]
-
Process for the preparation of chloropyrimidines. Google Patents.
-
v-Triazolo[4,5-d]pyrimidines. I. Synthesis and Nucleophilic Substitution of 7-Chloro Derivatives of 3-Substituted v-Triazolo[4,5-d]pyrimidines. The Journal of Organic Chemistry. [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC - NIH. [Link]
-
Synthesis of Novel 7-Substituted-5-phenyl-[1][3][4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. NIH. [Link]
-
Synthesis of Triazolopyrimidine Compounds. European Patent Office - EP 2570405 A1 - Googleapis.com.
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine derivatives. This document aims to address common side reactions and other experimental challenges to facilitate a successful and efficient synthesis.
Introduction
The 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine core is a significant scaffold in medicinal chemistry, often explored for its potential as an anti-platelet, anti-tumor, and antiviral agent.[1] The synthesis, however, can be accompanied by several side reactions that may complicate purification and reduce the overall yield of the desired product. This guide provides in-depth technical assistance to navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is producing multiple isomers. How can I identify and control them?
A primary challenge in the synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is the formation of regioisomers during the N-benzylation step. The triazolo[4,5-d]pyrimidine core has multiple nitrogen atoms that can be alkylated, leading to a mixture of products.
Common Isomeric Byproducts:
-
N1-benzyl isomer: 1-Benzyl-7-chloro-1H-triazolo[4,5-d]pyrimidine
-
N2-benzyl isomer: 2-Benzyl-7-chloro-2H-triazolo[4,5-d]pyrimidine
-
Desired N3-benzyl isomer: 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
The formation of these isomers is a known complication in the alkylation of related heterocyclic systems.[2]
Troubleshooting & Control:
-
Reaction Conditions: The choice of solvent and base can significantly influence the regioselectivity of the benzylation. Aprotic polar solvents like DMF or acetonitrile with a carbonate base (e.g., K₂CO₃) are commonly used.[3] Experimenting with different solvent and base combinations can alter the isomer ratio.
-
Temperature: Lowering the reaction temperature may favor the formation of one isomer over others by exploiting differences in the activation energies for their formation.
-
Protecting Groups: In some cases, employing a protecting group strategy for certain nitrogen atoms can direct the benzylation to the desired position, although this adds extra steps to the synthesis.
Identification and Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The chemical shifts of the benzyl methylene protons and the aromatic protons of the heterocyclic core will differ for each isomer. For instance, in a study of N-methylated 5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidines, the chemical shifts of the methyl groups were distinct for the N1, N2, and N3 isomers.[2] A similar principle applies to the N-benzyl derivatives.
-
Mass Spectrometry: While mass spectrometry will show the same mass for all isomers, fragmentation patterns might differ, providing clues for identification.
-
Chromatography: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can often resolve the different isomers, allowing for their separation and individual characterization.[4]
FAQ 2: I am observing a significant amount of a more polar byproduct that is not an isomer. What could it be?
The 7-chloro substituent on the pyrimidine ring is susceptible to hydrolysis, especially in the presence of water and under basic or acidic conditions. This leads to the formation of the corresponding 7-hydroxy derivative (which exists in its tautomeric form, a triazolopyrimidinone).
Side Reaction: Hydrolysis
The hydrolysis product, 3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one, is significantly more polar than the starting material and the desired product due to the presence of the hydroxyl/keto group.
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Control of pH: If the reaction is performed under basic conditions, avoid using strong aqueous bases that can promote hydrolysis. If an aqueous workup is necessary, it should be performed quickly and at a low temperature.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of hydrolysis. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.
FAQ 3: My yield is consistently low, even after accounting for isomers and hydrolysis. What other factors should I consider?
Low yields can stem from a variety of issues, from the quality of starting materials to suboptimal reaction conditions.
Troubleshooting Low Yields:
-
Starting Material Quality:
-
7-chloro-3H-triazolo[4,5-d]pyrimidine: Ensure the purity of this starting material. The synthesis of the core heterocycle can itself produce byproducts that may interfere with the subsequent benzylation step.
-
Benzyl Chloride: Commercial benzyl chloride can contain impurities such as benzaldehyde, benzyl alcohol, and dibenzyl ether.[5] These impurities can consume reagents and lead to the formation of unwanted byproducts. It is advisable to use freshly distilled or high-purity benzyl chloride.
-
-
Reaction Optimization:
-
Base: The choice and stoichiometry of the base are critical. Insufficient base will result in incomplete deprotonation of the triazole, leading to low conversion. An excessive amount of a strong base might promote side reactions.
-
Temperature and Reaction Time: As mentioned, these parameters should be carefully optimized to maximize the formation of the desired product while minimizing side reactions.
-
-
Product Degradation: The triazolopyrimidine ring system can be sensitive to certain conditions. Avoid unnecessarily harsh workup procedures or purification conditions (e.g., strong acids or bases, high temperatures on silica gel).
Experimental Protocols & Methodologies
General Procedure for N-Benzylation of 7-chloro-3H-triazolo[4,5-d]pyrimidine:
-
To a solution of 7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃, 1.1-1.5 eq).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from isomers and other impurities.
Purification of Regioisomers:
Separation of the N-benzyl isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can often achieve separation. The use of high-performance flash chromatography systems is recommended.
-
Preparative HPLC: For difficult separations, preparative HPLC on a suitable stationary phase (e.g., C18 or a chiral phase if applicable) can be employed to isolate pure isomers.[4]
Data Presentation
| Potential Issue | Likely Cause(s) | Recommended Action(s) |
| Multiple spots on TLC with similar Rf values | Formation of N1, N2, and N3-benzyl regioisomers. | Optimize reaction conditions (solvent, base, temperature) to favor the desired isomer. Utilize high-resolution chromatography for separation. Characterize fractions by NMR. |
| A new, more polar spot appears on TLC | Hydrolysis of the 7-chloro group to a 7-hydroxy group. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere. Minimize reaction time and avoid high temperatures. |
| Low overall yield | Impure starting materials (especially benzyl chloride). Suboptimal reaction conditions. Product degradation during workup or purification. | Use high-purity or freshly distilled benzyl chloride. Optimize base, solvent, and temperature. Employ mild workup and purification procedures. |
Visualizations
Reaction Scheme: Synthesis and Major Side Reactions
Caption: A workflow for troubleshooting common issues.
References
-
Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Barili, P. L. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 58(8), 551–556. [Link] [2]2. Holý, A., Dvořáková, H., Jindřich, J., Masojídková, M., Buděšínský, M., Balzarini, J., Andrei, G., & De Clercq, E. (1998). Acyclic Nucleotide Analogs Derived from 8-Azapurines: Synthesis and Antiviral Activity. Journal of Medicinal Chemistry, 41(14), 2543–2554. [Link]
-
Wang, L., Zhang, Y., Wang, Y., Li, Y., & Gong, P. (2018). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2575–2580. [Link] [1]6. Purcaro, G., Morrison, C., & Reta, M. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Chromatographic Science, 47(2), 122–126. [Link] [5]7. U.S. Environmental Protection Agency. (2000). Survey of benzyl chloride (CAS no. 100-44-7). [Link]
-
Al-Azmi, A., & Kalarikkal, A. K. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). [Link] [6]9. Rao, T. S., & Subbaram, M. R. (1981). Analysis of benzyl chloride by gas-liquid chromatography. Journal of Chromatography A, 216, 339–342. [Link]
-
Tanimoto, H., Oritani, H., & Oritani, T. (2000). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275–299. [Link]
-
Zhang, Y., & Wu, D. R. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography B, 1046, 137–143. [Link]
Sources
- 1. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction | Kuwait Journal of Science [journalskuwait.org]
Technical Support Center: Purification of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds developed for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][2] The 7-chloro substituent makes this specific molecule a versatile building block for introducing further diversity via nucleophilic substitution.[3]
However, this reactivity, combined with its specific physicochemical properties, can present unique purification challenges. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the purification of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine.
Q1: What are the most likely impurities I will encounter after synthesizing this compound?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the cyclization of a substituted triazole followed by chlorination (e.g., with POCl₃).[3][4] Based on this, you should anticipate:
-
Unreacted Starting Materials: The most common impurity is often the precursor, 3-Benzyl-3H-[1][5][6]triazolo[4,5-d]pyrimidin-7(6H)-one (the 7-hydroxy analog). Its polarity is significantly different, making it easy to spot on TLC.
-
Regioisomers: Depending on the initial triazole synthesis, N-alkylation can sometimes produce multiple isomers.[7] While the 3-benzyl isomer is often desired, be aware of the potential for 1-benzyl or 2-benzyl isomers, which can have very similar polarities, making them difficult to separate.
-
Hydrolysis Product: The 7-chloro group is susceptible to hydrolysis back to the 7-hydroxy analog, especially if the crude product is exposed to water or alcohols under basic or even neutral conditions during workup or chromatography.
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., NMP, DMF) can be difficult to remove completely and may require high-vacuum drying or lyophilization.[8]
Q2: Should I start with flash chromatography or crystallization for the initial purification?
A2: The best initial step depends on the purity of your crude material.
-
Start with Flash Chromatography if: Your crude product is a complex mixture containing multiple byproducts, significant amounts of starting material, or colored impurities. Chromatography is a powerful tool for separating compounds with different polarities.[8][9]
-
Start with Crystallization if: Your crude product is already relatively pure (>85-90% by NMR or LC-MS) and solid. Crystallization is an excellent method for removing small amounts of closely related impurities and for obtaining a highly pure, crystalline final product.[10][11]
The general workflow for achieving high purity often involves both techniques, as illustrated below.
Caption: General purification strategy for 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine.
Q3: How can I reliably assess the purity of my final product?
A3: A multi-faceted approach is essential for confirming purity and structure.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring and identifying the correct fractions from column chromatography. A single spot in multiple solvent systems is a good preliminary indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. An HPLC system with a UV detector (diode array detector is best) can provide a purity percentage based on peak area (e.g., >98%).[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms that the main peak in your HPLC corresponds to the correct molecular weight for your target compound (C₁₁H₈ClN₅, MW: 245.67 g/mol ).[3][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The absence of impurity peaks in the NMR spectrum is a strong confirmation of high purity.[4][14]
-
Melting Point (MP): A sharp, well-defined melting point range is characteristic of a pure crystalline solid. A broad or depressed melting range suggests the presence of impurities.
Q4: What are the stability considerations for this compound during purification and storage?
A4: The triazolopyrimidine core itself is generally robust.[5] The primary point of instability is the 7-chloro group, which acts as a leaving group.
-
pH Sensitivity: Avoid strongly basic conditions during workup or chromatography, as this can promote nucleophilic substitution of the chlorine. Use of strong bases like NaOH or K₂CO₃ in aqueous or alcoholic solutions should be minimized. Mild bases like NaHCO₃ are generally safer.
-
Solvent Reactivity: Protic nucleophilic solvents, particularly methanol, can potentially displace the chlorine to form a 7-methoxy byproduct, especially upon heating. When performing chromatography, it is often safer to use ethyl acetate/hexane or dichloromethane/ethyl acetate systems. If a more polar solvent is needed, ethanol is generally less reactive than methanol.
-
Storage: For long-term storage, keep the compound in a tightly sealed container, preferably in a desiccator at a low temperature (2-8°C) and protected from light to prevent slow degradation.
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: My yield is very low after flash column chromatography. What went wrong?
Answer: Low recovery from a silica gel column can be attributed to several factors related to the compound's interaction with the stationary phase.
-
Irreversible Adsorption: The triazolopyrimidine core contains multiple nitrogen atoms that can act as hydrogen bond acceptors or Lewis bases. These can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to streaking and, in some cases, irreversible binding.
-
Solution: Deactivate the silica by adding a small amount of a competitive base to your mobile phase. For many nitrogen-containing heterocycles, adding 0.5-1% triethylamine (Et₃N) to the ethyl acetate/hexane eluent can dramatically improve recovery by neutralizing the acidic sites on the silica.
-
-
On-Column Decomposition: If the compound is unstable to the acidic nature of silica, it may degrade during the purification process.
-
Solution: Besides adding Et₃N, you can opt for a different stationary phase altogether. Neutral alumina is a good alternative for acid-sensitive compounds. Alternatively, using reversed-phase (C18) flash chromatography is an excellent, albeit more expensive, option that operates on a different separation principle (hydrophobicity).
-
-
Improper Solvent System: If the eluent is not strong enough (too non-polar), the compound will move too slowly or not at all, resulting in very broad bands and poor recovery. If the eluent is too strong (too polar), it will elute too quickly with poor separation from impurities.
-
Solution: Methodically develop your solvent system using TLC before running the column. Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation and elution.
-
Problem: After evaporating the solvent from my "pure" fractions, I'm left with an oil or sticky foam, not a solid.
Answer: This is a common issue that usually points to one of two causes:
-
Residual Solvent: High-boiling point solvents from the column (e.g., ethyl acetate, DCM) or from the reaction (DMF, NMP) can be trapped in the product.
-
Troubleshooting Steps:
-
High Vacuum: Place the sample under high vacuum (<1 torr) for several hours, possibly with gentle heating (30-40°C) if the compound is thermally stable.
-
Co-evaporation: Dissolve the oil in a small amount of a volatile solvent like dichloromethane or diethyl ether, then re-evaporate. Repeat this 2-3 times. This helps to azeotropically remove the more stubborn, higher-boiling solvents.
-
Lyophilization (Freeze-Drying): If you have access to a lyophilizer, dissolving the compound in a suitable solvent (like 1,4-dioxane or benzene) and freeze-drying can yield a fine, solvent-free powder.
-
-
-
Low-Melting Impurities: The presence of even a small amount of a greasy impurity can prevent your product from solidifying.
-
Troubleshooting Steps:
-
Trituration: This technique is excellent for inducing crystallization and removing soluble impurities. Add a small amount of a non-solvent (a solvent in which your product is poorly soluble but the impurity is soluble, e.g., hexane, diethyl ether, or cold ethyl acetate). Stir or sonicate the mixture. Your product should precipitate as a solid, which can then be collected by filtration.
-
Attempt Recrystallization: Even if it's an oil, you can proceed with the recrystallization protocol (see Part 3). Dissolving the oil in a minimal amount of a hot solvent and allowing it to cool slowly can yield pure crystals.
-
-
Problem: My product looks like a single spot on TLC, but HPLC/LC-MS shows two or more closely eluting peaks with the same mass.
Answer: This strongly suggests the presence of isomers . TLC often lacks the resolution to separate compounds with very similar structures and polarities.
-
Cause: As mentioned in the FAQs, the synthesis of the triazole ring or the subsequent benzylation step might not be perfectly regioselective, leading to the formation of N-1, N-2, or N-3 benzyl isomers.[7] These isomers will have identical mass spectra and often co-elute on TLC.
-
Solution:
-
Optimize Chromatography: High-resolution separation is required.
-
HPLC Method Development: Experiment with different mobile phases (e.g., acetonitrile/water vs. methanol/water), additives (e.g., trifluoroacetic acid or formic acid), and even different columns (e.g., a phenyl-hexyl column instead of a standard C18) to improve resolution.[12]
-
Supercritical Fluid Chromatography (SFC): Chiral or achiral SFC is exceptionally powerful for separating closely related isomers and is a standard technique in the pharmaceutical industry.
-
-
Re-evaluate Synthesis: The most effective solution is often to revisit the synthetic route to improve its regioselectivity and prevent the formation of isomers in the first place.
-
Caption: Decision tree for troubleshooting a failed recrystallization experiment.
Part 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying the title compound on a silica gel column.
-
Solvent System Selection:
-
On a TLC plate, spot your crude material.
-
Develop the plate in various ratios of Hexane:Ethyl Acetate (EtOAc). Start with 9:1, then 7:3, 1:1, etc.
-
The ideal system will give your product an Rf of ~0.3. For this compound, a system of 7:3 to 1:1 Hexane:EtOAc is a good starting point.
-
Add 0.5% triethylamine (Et₃N) to the chosen solvent system to prevent streaking.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (e.g., a 40g silica column for 0.5-1.0g of crude material).
-
Pack the column using the chosen mobile phase (slurry packing is recommended).
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude in DCM, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Run the column with the mobile phase, applying gentle pressure.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvent.
-
Protocol 2: Recrystallization
This protocol is for the final purification of a product that is already >90% pure.
-
Solvent Screening (Small Scale):
-
Place ~20 mg of your compound into several small test tubes.
-
Add a few drops of a single test solvent (see table below) to each tube at room temperature. Observe solubility.
-
If insoluble at room temperature, heat the tube. A good single solvent will dissolve the compound when hot but not when cold.
-
If the compound is too soluble in one solvent (e.g., DCM) and insoluble in another (e.g., Hexane), you have identified a good binary solvent system.
-
| Solvent Selection Table for Recrystallization | |
| Common Solvents (Increasing Polarity) | Potential Systems |
| Hexane, Heptane | Good anti-solvents |
| Diethyl Ether | |
| Toluene | |
| Dichloromethane (DCM) | Often too soluble |
| Ethyl Acetate (EtOAc) | Good starting point |
| Acetonitrile (ACN) | Good single solvent potential |
| Isopropanol (IPA), Ethanol (EtOH) | Good single solvent potential[11][15] |
| Methanol (MeOH) | Use with caution (potential reactivity) |
-
Recrystallization Procedure (Scale-up):
-
Place the impure solid in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (or the "good" solvent of a binary pair) to just dissolve the solid. Keep the solution at or near boiling.
-
If using a binary system, add the "bad" solvent (anti-solvent) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to make it clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
References
- Bastien, J. W., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Infectious Diseases.
-
Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2020). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Samara Journal of Science. Available at: [Link]
-
Various Authors. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals. Available at: [Link]
-
Booker, M. L., et al. (2011). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry. Available at: [Link]
-
Pienkowska, N., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules. Available at: [Link]
-
Kumar, D., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Semantic Scholar. Available at: [Link]
-
Zeng, C-H., et al. (2007). 3-Benzyl-6-butyl-5-propyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one. Acta Crystallographica Section E. Available at: [Link]
-
Johansson, B., et al. (2008). [1][3][5] Triazolo [1, 5-A] Pyrimidine Derivatives as Chromatographic Adsorbent for the Selective Adsorption of Igg. Google Patents. Available at:
-
Parish, T., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
- Barillari, C., et al. (2015). Process for the preparation of triazolo[4,5-D] pyrimidine cyclopentane compounds. Google Patents.
-
Wang, W., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]
- Edwards, P., et al. (2001). New crystalline and amorphous form of a triazolo(4,5-d)pyrimidine compound. Google Patents.
-
Carlucci, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals. Available at: [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of[1][3][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available at: [Link]
-
Chem-Space. 7-Chloro-3H-[1][5][6]triazolo[4,5-d]pyrimidine. Chem-space.com. Available at: [Link]
-
Naud, S., et al. (2020). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA-PB1 interaction of Influenza A Virus Polymerase. ORCA - Online Research @ Cardiff. Available at: [Link]
-
PubChem. [3-(2-Chloro-benzyl)-3H-[1][5][6]triazolo[4,5-d]pyrimidin-7-yl]-(2-morpholin-4-yl-ethyl)-amine. National Center for Biotechnology Information. Available at: [Link]
-
Biagi, G., et al. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco. Available at: [Link]
-
Arctom. 1-{3-BENZYL-3H-[1][5][6]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(3-CHLOROBENZENESULFONYL)PIPERAZINE. Arctom.com. Available at: [Link]
-
Chemsrc. 3-Benzyl-3H-[1][5][6]triazolo[4,5-d]pyrimidine-7-thiol. Chemsrc.com. Available at: [Link]
-
Various Authors. (2011). SYNTHESIS AND ANTIBACTERIAL SCREENING OF SOME 2,5,7-TRIARYL-1,2,4-TRIAZOLO[1,5-a]PYRIMIDINES. ResearchGate. Available at: [Link]
-
Al-Hourani, B. J., et al. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science. Available at: [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
Chebanov, V. A., et al. (2005). Three-Component Procedure for the Synthesis of 5-Aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids. ResearchGate. Available at: [Link]
Sources
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2001092262A1 - New crystalline and amorphous form of a triazolo(4,5-d)pyrimidine compound - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. mdpi.com [mdpi.com]
- 15. 3-Benzyl-6-butyl-5-propyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
Welcome to the technical support guide for the synthesis and optimization of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. This document is designed for researchers, chemists, and drug development professionals actively working with this important heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this multi-step synthesis effectively.
Introduction: The Synthetic Challenge
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine is a valuable building block in medicinal chemistry, often serving as a precursor for various bioactive molecules, including kinase inhibitors and other therapeutic agents.[1] Its synthesis, while based on established heterocyclic chemistry principles, involves several critical steps where reaction conditions must be precisely controlled to ensure high yield and purity. This guide addresses the common pitfalls and provides robust solutions based on established literature and practical experience.
Overall Synthetic Pathway
The most reliable and common synthetic route involves a four-step sequence starting from 4,6-dichloro-5-nitropyrimidine. Each step presents unique challenges that we will address in the subsequent sections.
Caption: Troubleshooting decision tree for the diazotization/cyclization step.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for monitoring this reaction sequence?
-
Thin Layer Chromatography (TLC): Excellent for routine monitoring of Steps 1 and 2. A typical mobile phase is a mixture of hexanes and ethyl acetate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for confirming the mass of intermediates and the final product at each stage. It is particularly useful for identifying byproducts like the di-substituted species in Step 1 or the hydrolyzed product in Step 3.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for the structural confirmation of your purified intermediates and the final product.
Q2: What are the key safety considerations for this synthesis?
-
Phosphorus oxychloride (POCl₃): If you are synthesizing your starting material (4,6-dichloro-5-nitropyrimidine) from 4,6-dihydroxy-5-nitropyrimidine, be aware that POCl₃ is highly corrosive and reacts violently with water. [2][3]Always handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Diazonium Salts: The intermediate diazonium salt formed in Step 3 is potentially explosive if isolated and allowed to dry. The procedure is designed to react it in situ without isolation, which is a critical safety control. [4]Always keep the reaction mixture cold.
-
General Precautions: Handle all chlorinated and nitrated organic compounds with care, as they are potentially toxic and mutagenic.
Q3: What is the best method for purifying the final product?
-
Crystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the preferred method for obtaining high-purity material.
-
Silica Gel Chromatography: If crystallization is ineffective or the crude product contains multiple impurities, column chromatography is necessary. A gradient of ethyl acetate in hexanes is typically effective for eluting the product. [5]
Part 3: Optimized Experimental Protocol
This protocol integrates the optimization strategies discussed above for a robust synthesis.
Step 1: Synthesis of 4-(Benzylamino)-6-chloro-5-nitropyrimidine (INT-1)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.05 eq) over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, reduce the solvent volume under vacuum. Add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield INT-1 as a yellow solid.
Step 2: Synthesis of 4-(Benzylamino)-6-chloro-5-aminopyrimidine (INT-2)
-
To a suspension of INT-1 (1.0 eq) in a 5:1 mixture of ethanol and water, add ammonium chloride (4.0 eq).
-
Heat the mixture to 50-60 °C and add iron powder (4.0 eq) portion-wise over 30 minutes.
-
Heat the reaction to reflux (approx. 80 °C) and stir for 2-3 hours.
-
Monitor the reaction by TLC. The product spot will be more polar and may be UV-active.
-
Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer contains the product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield INT-2, which is often used in the next step without further purification.
Step 3: Synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (FP)
-
Dissolve the crude INT-2 (1.0 eq) in glacial acetic acid (approx. 15 mL per gram) and cool the solution to 0 °C in an ice/salt bath.
-
In a separate flask, dissolve sodium nitrite (1.2 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred acetic acid solution over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Slowly pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Stir for 30 minutes, then filter the solid product. Wash thoroughly with cold water to remove any residual acid.
-
Dry the solid under vacuum. Purify by recrystallization or column chromatography to obtain the final product (FP).
References
-
Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. (2021). MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [a]. ResearchGate. [Link]
-
Ansari, M. A., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(5), 1735-1772. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. ResearchGate. [Link]
- Google Patents. (n.d.). Process for the preparation of triazolo[4,5-D] pyrimidine cyclopentane compounds.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
-
Design, Synthesis and Biological Evaluation ofT[2][6][7]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2020). PMC - NIH. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-amino-5-azidotetrazole (1) through diazotization of triaminoguanidinium chloride.... ResearchGate. [Link]
-
ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. [a].... ResearchGate. [Link]
-
ResearchGate. (n.d.). Diazotization of nitroaminoguanidine. ResearchGate. [Link]
-
Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors Leads to the Discovery of a Potent Dual Covalent NOX2/MAOB In. (2025). I.R.I.S. - Institutional Research Information System. [Link]
-
Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (1987). PubMed. [Link]
-
Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. (2003). ResearchGate. [Link]
Sources
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 [chemicalbook.com]
- 3. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US10011605B2 - Process for the preparation of triazolo[4,5-D] pyrimidine cyclopentane compounds - Google Patents [patents.google.com]
- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 7. biosynth.com [biosynth.com]
Technical Support Center: Overcoming Poor Solubility of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. This document provides a structured approach to troubleshooting and resolving these issues through a series of frequently asked questions (FAQs) and in-depth technical protocols. Our guidance is grounded in established principles of medicinal chemistry and formulation science, aiming to provide both practical solutions and a deeper understanding of the underlying physicochemical principles.
Introduction to the Challenge: The Triazolopyrimidine Scaffold
The 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine belongs to the triazolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4][5][6] However, a common hurdle in the development of these promising molecules is their poor aqueous solubility, which can significantly impact their utility in biological assays and preclinical studies. The planar, aromatic nature of the fused ring system, coupled with lipophilic substituents like the benzyl group, often contributes to high crystal lattice energy and low affinity for aqueous media.
This guide will walk you through a systematic process to enhance the solubility of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, enabling you to advance your research with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine.
Q1: I am having trouble dissolving 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine in my aqueous buffer for a biological assay. What are the first steps I should take?
A1: Poor aqueous solubility is a known characteristic of many triazolopyrimidine derivatives.[7] The first and most common approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Recommended Starting Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for creating stock solutions of poorly soluble compounds for biological screening.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.
-
For your experiment, perform a serial dilution of the DMSO stock into your aqueous buffer.
-
-
Critical Consideration: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the compound's solubility in the final aqueous-organic mixture is exceeded. Here are several strategies to address this:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay.
-
Use a Co-solvent: Incorporating a water-miscible co-solvent in your final dilution can increase the solubility of your compound.[8]
-
pH Adjustment: The triazolopyrimidine core contains nitrogen atoms that can be protonated. Modifying the pH of your buffer may increase the solubility of your compound.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help to maintain the compound in solution.
Q3: What are some alternative organic solvents to DMSO for creating a stock solution?
A3: While DMSO is widely used, other solvents can be considered, depending on the specific requirements of your experiment:
-
N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for many compounds.
-
Ethanol: A less toxic option, but may be less effective for highly lipophilic compounds.
-
Methanol: Can be a good solvent for some pyrimidine derivatives.[8][9]
-
Acetonitrile: Often used in analytical chemistry and can be a suitable solvent.
Note: The choice of solvent should always be validated for compatibility with your specific assay and cell type.
Q4: How can I determine the pKa of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine to guide pH modification?
A4: While experimental determination is the gold standard, you can estimate the pKa:
-
Computational Prediction: Several software packages can predict the pKa of a molecule based on its structure.
-
Literature Analogs: The pKa of the parent 1,2,4-triazolo[1,5-a]pyrimidine scaffold can provide a starting point, though substituents will alter this value.[4]
-
Experimental Titration: A potentiometric or spectrophotometric titration can be performed if you have sufficient material.
Based on the triazolopyrimidine core, the compound is expected to have a basic pKa. Therefore, lowering the pH of the buffer (e.g., to pH 5-6) may increase solubility by protonating the molecule.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for more advanced solubility enhancement techniques.
Guide 1: Systematic Solvent Screening
A systematic approach to solvent selection is crucial for identifying the optimal solvent system for your compound.
Objective: To determine the approximate solubility of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine in a range of common laboratory solvents.
Materials:
-
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
-
A selection of high-purity solvents (see table below)
-
Vortex mixer
-
Sonicator
-
Heating block or water bath
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Protocol:
-
Prepare Saturated Solutions:
-
Add an excess amount of the compound to a known volume of each solvent in a series of vials.
-
Cap the vials tightly and vortex thoroughly. .
-
-
Equilibration:
-
Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant for analysis.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Expected Utility |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High likelihood of good solubility. |
| Protic Polar | Ethanol, Methanol, Isopropanol | Moderate likelihood of good solubility. |
| Aqueous Buffers | pH 5.0, pH 7.4, pH 9.0 | To assess pH-dependent aqueous solubility. |
Guide 2: Co-Solvent Systems for Aqueous Solutions
Co-solvents can significantly enhance the aqueous solubility of lipophilic compounds by reducing the polarity of the solvent system.
Objective: To identify a suitable co-solvent system that maintains the solubility of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine in an aqueous buffer.
Recommended Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
Workflow for Co-Solvent Selection:
Caption: Crystalline drug vs. amorphous dispersion in a polymer matrix.
Part 3: Summary of Physicochemical Properties and Solubility Strategies
Table 2: Physicochemical Properties of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₁₁H₈ClN₅ | [10] | - |
| Molecular Weight | 245.67 g/mol | [10] | - |
| XLogP3 (Predicted) | 1.15 | [10] | Indicates moderate lipophilicity, suggesting poor aqueous solubility. |
| Polar Surface Area | 56.5 Ų | [10] | Contributes to intermolecular interactions. |
Table 3: Summary of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Use of Organic Solvents | "Like dissolves like" | Simple and effective for stock solutions. | Potential for toxicity/interference in assays. |
| pH Adjustment | Ionization of the molecule to increase interaction with water. | Can be highly effective for ionizable compounds. | Requires knowledge of pKa; may not be suitable for all assays. |
| Co-solvents | Reduces the polarity of the aqueous medium. | Simple to implement; can prevent precipitation. | High concentrations may affect biological systems. |
| Amorphous Solid Dispersions (ASDs) | Increases free energy of the solid state, improving dissolution rate. | Can lead to significant increases in apparent solubility. | More complex preparation; potential for recrystallization over time. |
References
-
PubChem. (n.d.). [3-(2-Chloro-benzyl)-3H-t[10][11]riazolo[4,5-d]pyrimidin-7-yl]-(2-morpholin-4-yl-ethyl)-amine. Retrieved from [Link]
-
Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. (2023). European Journal of Medicinal Chemistry. [Link]
-
Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. (n.d.). National Institutes of Health. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). National Institutes of Health. [Link]
-
[Triazolo[4,5-d]pyrimidines. I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile (author's transl)]. (1979). Yakugaku Zasshi. [Link]
-
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). Journal of Molecular Structure. [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (n.d.). ResearchGate. [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). National Institutes of Health. [Link]
-
Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (n.d.). MDPI. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Taylor & Francis Online. [Link]
-
Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. (n.d.). ResearchGate. [Link]
-
Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines 5a/5b. (n.d.). ResearchGate. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). National Institutes of Health. [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. [Link]
-
Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. (n.d.). National Institutes of Health. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][10][11]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). Semantic Scholar. [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (n.d.). National Institutes of Health. [Link]
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. (n.d.). ORCA - Online Research @ Cardiff. [Link]
-
Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. (2024). National Institutes of Health. [Link]
Sources
- 1. Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. [Triazolo[4,5-d]pyrimidines. I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3-(2-Chloro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-(2-morpholin-4-yl-ethyl)-amine | C17H20ClN7O | CID 653228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Technical Support Center: Strategies for Preventing Decomposition of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
Welcome to the technical support guide for 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. This document serves as a resource for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Our goal is to provide you with field-proven insights and actionable protocols to ensure the stability and successful reaction of this compound, minimizing decomposition and maximizing yield.
The 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently employed in the synthesis of novel therapeutics due to the versatile reactivity of its fused heterocyclic system.[1][2][3] However, its utility is balanced by specific chemical liabilities that can lead to decomposition if not properly managed. This guide is structured to address these challenges directly, moving from foundational principles to practical, step-by-step troubleshooting.
Section 1: Understanding the Core Stability Challenges
The chemical architecture of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine presents two primary sites susceptible to unwanted reactions. Understanding the causality of these decomposition pathways is the first step toward prevention.
-
Unintended Nucleophilic Substitution at the C7 Position: The chloro group at the 7-position is highly activated towards nucleophilic aromatic substitution (SNAr), which is often the desired pathway for functionalization.[4][5] However, this reactivity also makes it susceptible to attack by unintended nucleophiles like water (hydrolysis) or alcohol solvents (solvolysis), leading to the formation of inactive 7-hydroxy or 7-alkoxy byproducts.
-
Cleavage of the N-Benzyl Group (Debenzylation): The N-benzyl group, while seemingly robust, can be labile under specific, often common, laboratory conditions. This cleavage is a major decomposition pathway. Conditions known to cause debenzylation include catalytic hydrogenation (e.g., Pd/C and H₂), the use of strong Lewis acids, or dissolving metals.[6][7][8]
These two pathways often compete with the desired reaction, leading to complex product mixtures and reduced yields.
Caption: Competing reaction pathways for the subject compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction is turning dark brown, and TLC analysis shows multiple new spots, including one at the baseline. What is likely happening?
A: A dark coloration and complex TLC profile are classic indicators of decomposition. The most probable causes are excessive heat or the presence of oxygen. The baseline spot often corresponds to highly polar decomposition products, such as the debenzylated core or hydrolyzed species.
-
Causality: Triazolopyrimidine systems can be sensitive to high temperatures, which can accelerate multiple side reactions. An oxygen-rich atmosphere, especially when combined with certain solvents or bases, can also lead to oxidative degradation.
-
Recommendation: Immediately reduce the reaction temperature. If not already doing so, ensure the reaction is conducted under an inert atmosphere of nitrogen or argon.
Q2: I'm consistently observing the mass of my debenzylated product in my LC-MS results. How can I prevent the loss of the benzyl group?
A: Unintended debenzylation is a common issue and is almost always caused by incompatible reagents or conditions.
-
Causality: The N-benzyl bond is susceptible to cleavage under reductive conditions. This includes obvious reagents like catalytic hydrogen (H₂, Pd/C) but also subtler sources like certain metal reagents or even prolonged heating in protic solvents that can facilitate hydrogen transfer.[8] Strong acids can also catalyze this cleavage.[8]
-
Recommendation: Scrupulously avoid any reductive reagents. If your synthesis involves a reduction at another site, this step must be performed before the introduction of the N-benzyl group. Avoid strong Lewis or Brønsted acids. If an acid is required, use a weaker, buffered system.
Q3: My primary impurity is the 7-hydroxy analog of my starting material. What is the source, and how do I eliminate it?
A: The formation of the 7-hydroxy byproduct is a direct result of hydrolysis, where water acts as a nucleophile attacking the C7 position.
-
Causality: The chloro-substituent on the electron-deficient pyrimidine ring is an excellent leaving group, making the carbon highly electrophilic. Water, even in trace amounts, can compete with your intended nucleophile.
-
Recommendation: This is a critical control point.
-
Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven.
-
Reagent Quality: Use anhydrous grades of reagents. If using a salt like potassium carbonate, ensure it is finely ground and dried in vacuo before use.
-
Inert Atmosphere: Purging the reaction vessel with nitrogen or argon not only prevents oxidation but also helps to exclude atmospheric moisture.
-
Q4: What is the optimal pH and temperature range for nucleophilic substitution reactions on this compound?
A: The optimal range is a delicate balance.
-
pH: Generally, neutral to slightly basic conditions (pH 7-9) are preferred. This range is often sufficient to deprotonate amine nucleophiles without being harsh enough to promote significant hydrolysis or debenzylation. The use of non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) is standard. Avoid strong bases like NaOH or KOtBu unless specifically required, as they can accelerate side reactions.[7]
-
Temperature: Always start at a low temperature (0 °C to room temperature) and monitor the reaction closely. Only apply heat if the reaction is sluggish. Many substitutions proceed efficiently between 25 °C and 60 °C. The lowest effective temperature will always give the cleanest reaction.
Section 3: Troubleshooting Guide
This table provides a systematic approach to diagnosing and resolving common experimental issues.
| Symptom Observed | Probable Cause | Recommended Corrective Action |
| Low or No Conversion of Starting Material | 1. Insufficient temperature. 2. Nucleophile is not sufficiently reactive/activated. 3. Inactive catalyst or reagent. | 1. Gradually increase temperature in 10 °C increments, monitoring by TLC/LC-MS. 2. If using an amine, add a non-nucleophilic base (e.g., DIPEA) to ensure it is in its free-base form. 3. Use fresh, high-purity reagents and solvents. |
| Multiple Products / "Dirty" Reaction | 1. Temperature is too high. 2. Presence of water or oxygen. 3. Solvent is reacting with the substrate (solvolysis). | 1. Repeat the reaction at a lower temperature. 2. Implement rigorous anhydrous and inert atmosphere techniques. 3. Switch to a non-protic, aprotic solvent such as DMF, NMP, or Dioxane. |
| Significant Debenzylation Confirmed by MS | 1. Unintended reductive conditions. 2. Presence of a strong acid. | 1. Review all reagents for compatibility. Ensure no metal catalysts or hydrogen sources are present. 2. Buffer the reaction or switch to a non-acidic protocol. |
| Significant Hydrolysis Product Confirmed by MS | 1. Contamination with water. | 1. Use anhydrous solvents and reagents. Dry glassware and run under an inert atmosphere. |
Section 4: Recommended Protocols for Stable Reactions
Adherence to a validated protocol is the most effective way to ensure reproducibility and minimize decomposition.
Protocol 4.1: General Procedure for C7-Amination
This protocol provides a robust baseline for the nucleophilic substitution of the 7-chloro group with a primary or secondary amine.
Caption: Recommended workflow for stable C7-amination reactions.
Methodology:
-
Vessel Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 equivalent).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Inerting: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15 minutes.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring, add the desired amine nucleophile (1.1 equivalents) followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.5 equivalents).
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir. Monitor the consumption of the starting material by TLC or LC-MS. If the reaction is slow, gentle heating (40-60 °C) can be applied, but only after confirming stability at room temperature.
-
Workup: Once the reaction is complete, pour the mixture into cold water. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 5: Key Parameter Summary
This section provides a quick-reference guide to critical experimental choices.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended | Rationale & Caution |
| Solvents | DMF, NMP, Dioxane, THF, Acetonitrile | Use anhydrous grades. Avoid protic solvents like methanol or ethanol unless solvolysis is the intended reaction. |
| Temperature | 0 °C to 60 °C | Start low and only heat if necessary. High temperatures (>80 °C) significantly increase the risk of decomposition. |
| Bases | DIPEA, K₂CO₃, Cs₂CO₃, Et₃N | Use non-nucleophilic bases as acid scavengers. Avoid strong, harsh bases (NaOH, KOtBu) which can promote side reactions.[7] |
| Atmosphere | Nitrogen or Argon | Prevents both oxidative degradation and contamination from atmospheric moisture. |
| Incompatible Reagents | H₂ with Pd/C, Raney Ni; Strong Acids (HCl, H₂SO₄, AlCl₃); Strong Reducing Agents (LiAlH₄) | These will cause rapid debenzylation.[6][8] |
Logical Relationships for Compound Stability
The following diagram illustrates the interplay of factors governing a successful outcome.
Caption: Relationship between experimental conditions and reaction outcome.
References
- Rao, H. S. P., & Pandey, G. (2006). An Efficient Method for the N‐Debenzylation of Aromatic Heterocycles.
- Rew, Y., & Goodman, M. (2003). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 44(8), 1633-1636.
-
Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Barili, P. L. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 58(8), 551-556. [Link]
-
Li, G., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10356-10366. [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
-
Arnold, L. D., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1954-1961. [Link]
-
Ueno, Y., et al. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile (author's transl)]. Yakugaku Zasshi, 99(10), 1031-1036. [Link]
-
Hassan, A. S., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(24), 2735-2761. [Link]
-
Gessi, S., et al. (2012). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 17(8), 9685-9707. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Triazolo[4,5-d]pyrimidines. I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Substitution on the Triazolopyrimidine Ring
Welcome to the technical support center for nucleophilic substitution reactions involving the triazolopyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing substituted triazolopyrimidines. The triazolopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3] Mastering its functionalization via nucleophilic aromatic substitution (SNAr) is crucial for the development of novel therapeutics.[1]
This guide moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured in a question-and-answer format to directly address the common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My SNAr reaction on a chloro-triazolopyrimidine is sluggish or not proceeding to completion. What are the primary factors to investigate?
Answer:
Low reactivity in SNAr reactions on the triazolopyrimidine ring is a common hurdle. The underlying cause often relates to one of three key areas: the electronic nature of the ring, the strength of the nucleophile, or suboptimal reaction conditions.
The triazolopyrimidine system, while containing electron-withdrawing nitrogen atoms that facilitate nucleophilic attack, may not be sufficiently activated depending on other substituents present.[4][5] Unlike highly activated systems (e.g., those with multiple nitro groups), the intrinsic reactivity of the triazolopyrimidine core sometimes requires carefully optimized conditions.
Troubleshooting Workflow:
Sources
- 1. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), including the antiplatelet agent Ticagrelor.[1][2][3][4][5] Our focus is to provide actionable troubleshooting advice and address the critical challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production.
The journey from a laboratory flask to a multi-liter reactor is rarely a simple multiplication of quantities.[6] It introduces new variables in heat transfer, mass transport, and impurity profiles that can significantly impact yield, purity, and safety.[6][7] This document synthesizes established chemical principles with practical, field-proven insights to ensure a robust, reproducible, and scalable process.
Part 1: Synthesis Pathway and Baseline Protocol
The synthesis is typically a two-step process starting from the commercially available 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. The pathway involves the formation of the pyrimidine ring to create a dione intermediate, followed by chlorination to yield the target compound.
Overall Reaction Scheme
Sources
- 1. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. medkoo.com [medkoo.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Common impurities in 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine synthesis and their removal
Welcome to the technical support center for the synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis and purification of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Impurities and Their Removal
This section addresses specific problems you may encounter during the synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, focusing on the identification and removal of common impurities.
Issue 1: Presence of a More Polar Impurity by TLC, Incomplete Chlorination
Question: My TLC analysis of the crude product shows a significant spot at a lower Rf value that corresponds to the starting material. What is this impurity and how can I remove it?
Answer:
This common impurity is most likely the unreacted starting material, 3-Benzyl-7-hydroxy-3H-triazolo[4,5-d]pyrimidine . Its higher polarity, due to the hydroxyl group, results in a lower retention factor (Rf) on a normal-phase silica gel TLC plate compared to the desired chlorinated product.
Causality of Formation:
The synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine typically involves the chlorination of 3-Benzyl-7-hydroxy-3H-triazolo[4,5-d]pyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[1]. Incomplete reaction can be attributed to several factors:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent to the hydroxy precursor may be inadequate.
-
Suboptimal Reaction Temperature: The reaction may not have reached the required temperature for complete conversion. Chlorination reactions of this type often require heating[2][3].
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Presence of Moisture: Any moisture in the reaction setup can quench the chlorinating agent, reducing its effectiveness.
Troubleshooting and Removal Protocol:
-
Reaction Optimization:
-
Ensure all glassware is thoroughly dried before use.
-
Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of POCl₃).
-
Carefully monitor and maintain the reaction temperature as specified in your protocol.
-
Monitor the reaction progress by TLC until the starting material spot is no longer visible.
-
-
Purification via Column Chromatography:
-
Principle: The significant difference in polarity between the hydroxylated impurity and the chlorinated product allows for efficient separation by silica gel column chromatography.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Elute the column with a non-polar to moderately polar solvent system. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.
-
Collect fractions and monitor them by TLC to isolate the pure 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine.
-
Caption: Workflow for purification by column chromatography.
-
-
Recrystallization:
-
Principle: If the impurity is present in a smaller amount, recrystallization can be an effective purification method. The desired product should be less soluble than the impurity in the chosen solvent system at low temperatures.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the precipitated crystals of the pure product by filtration.
-
-
Issue 2: Presence of Isomeric Impurities
Question: My characterization data (e.g., NMR) suggests the presence of isomers. How are these formed and how can I separate them?
Answer:
A significant challenge in the synthesis of N-substituted triazolopyrimidines is the potential for the formation of isomeric impurities due to the multiple nitrogen atoms available for alkylation on the heterocyclic core. In the synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, you may encounter the 1-benzyl and 2-benzyl isomers in addition to the desired 3-benzyl product. The formation of N-methyl isomers of a similar triazolopyrimidine has been reported, highlighting the likelihood of this issue with a benzyl group as well[4].
Causality of Formation:
The regioselectivity of the N-benzylation of the 7-chloro-3H-triazolo[4,5-d]pyrimidine core is influenced by several factors:
-
Reaction Conditions: The choice of base, solvent, and temperature can affect which nitrogen atom is most nucleophilic and therefore most likely to be benzylated.
-
Electronic and Steric Effects: The electronic properties and steric hindrance around each nitrogen atom of the triazole ring play a crucial role in directing the incoming benzyl group.
Troubleshooting and Removal Protocol:
-
Controlled Benzylation:
-
Careful selection of the base and solvent system can improve the regioselectivity of the benzylation reaction.
-
Lowering the reaction temperature may also favor the formation of the thermodynamically more stable isomer.
-
-
Purification via Preparative HPLC:
-
Principle: Isomers often have very similar polarities, making their separation by standard column chromatography challenging. Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution for separating such closely related compounds.
-
Protocol:
-
Develop an analytical HPLC method that shows baseline separation of the isomers. A C18 column with a mobile phase of acetonitrile and water or methanol and water is a good starting point[5].
-
Scale up the analytical method to a preparative HPLC system.
-
Inject the mixture of isomers and collect the fractions corresponding to each pure isomer.
-
Caption: Separation of isomeric impurities using preparative HPLC.
-
-
Fractional Recrystallization:
-
Principle: In some cases, isomers may have slightly different solubilities in certain solvents, allowing for their separation by fractional recrystallization. This is often a trial-and-error process.
-
Issue 3: Impurities from the Benzylating Agent
Question: I am observing minor impurities that do not correspond to the starting material or isomers. What could be their source?
Answer:
Impurities can also originate from the reagents used in the synthesis. Benzyl chloride, the common benzylating agent, can contain impurities such as benzaldehyde , benzyl alcohol , and dibenzyl ether .
Causality of Formation:
-
Benzaldehyde and Benzyl Alcohol: These can be present in commercial benzyl chloride due to oxidation and hydrolysis, respectively.
-
Dibenzyl Ether: This can form as a byproduct during the synthesis of benzyl chloride.
These impurities can persist through the reaction and purification steps, or in some cases, react with other components in the reaction mixture to form new byproducts.
Troubleshooting and Removal Protocol:
-
Use High-Purity Benzyl Chloride:
-
Whenever possible, use freshly distilled or high-purity grade benzyl chloride to minimize the introduction of these impurities.
-
-
Purification:
-
Most of these low molecular weight, non-polar impurities can be effectively removed by column chromatography . They will typically elute before the desired product.
-
Recrystallization can also be effective in removing small amounts of these impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation pathway for 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine during workup or storage?
A1: The most common degradation pathway is the hydrolysis of the 7-chloro group to a 7-hydroxy group, regenerating the starting material, 3-Benzyl-7-hydroxy-3H-triazolo[4,5-d]pyrimidine. The C-Cl bond at the 7-position is susceptible to nucleophilic attack by water. To minimize this, ensure all workup steps are performed under anhydrous conditions where possible, and store the final product in a tightly sealed container in a desiccator.
Q2: What analytical techniques are best suited for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying the purity and detecting both polar and non-polar impurities. A reversed-phase C18 column with a UV detector is a standard choice for triazolopyrimidine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and identifying any isomeric or structurally related impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can help in identifying unknown impurities.
Q3: Can I use a different chlorinating agent instead of POCl₃?
A3: Yes, other chlorinating agents like thionyl chloride (SOCl₂) can also be used. However, the reaction conditions (temperature, solvent, and presence of a base) may need to be re-optimized. POCl₃ is commonly used for the chlorination of hydroxypyrimidines[2][3].
Q4: What are the key safety precautions to take during this synthesis?
A4: Both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water, releasing toxic fumes. Benzyl chloride is a lachrymator and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Summary
| Impurity Name | Common Source | Recommended Removal Method |
| 3-Benzyl-7-hydroxy-3H-triazolo[4,5-d]pyrimidine | Incomplete chlorination, Hydrolysis | Column Chromatography, Recrystallization |
| 1-Benzyl and 2-Benzyl Isomers | Lack of regioselectivity in benzylation | Preparative HPLC, Fractional Recrystallization |
| Benzaldehyde, Benzyl Alcohol, Dibenzyl Ether | Impurities in benzyl chloride | Use of high-purity reagent, Column Chromatography |
References
-
Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Barili, P. L. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 58(8), 551–556. [Link]
- Gajewska, M., Płazińska, A., & Płaziński, W. (2014). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. Acta Poloniae Pharmaceutica, 71(2), 221–228.
-
Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]
-
Maggio, R. M., Calvo, N. L., & Vignaduzzo, S. E. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102–122. [Link]
- Valcárcel, M., & Cárdenas, S. (2007). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
-
Sestito, S., et al. (2020). Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors Leads to the Discovery of a Potent Dual Covalent NOX2/MAOB Inhibitor. Journal of Medicinal Chemistry, 63(23), 14690–14714. [Link]
-
El-Sayed, N. S., et al. (2017). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 7(83), 52758-52771. [Link]
Sources
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
Validation & Comparative
A Comparative Guide to 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine and Other Halogenated Triazolopyrimidines in Preclinical Research
Introduction
The triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This is largely due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[3] Among the various derivatives, halogenated triazolopyrimidines have garnered significant attention, with the halogen atom serving as a crucial substituent for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine with other halogenated triazolopyrimidines, focusing on their synthesis, biological performance, and the underlying structure-activity relationships (SAR) that govern their activity. Experimental data from various studies are presented to offer a comprehensive overview for researchers in drug discovery and development.
The Significance of the Triazolopyrimidine Core and Halogenation
The triazolopyrimidine nucleus is a fused bicyclic system consisting of a triazole ring fused to a pyrimidine ring. This core structure is a versatile template for designing inhibitors of various enzymes, particularly kinases, due to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions in the kinase hinge region.[4]
Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into the triazolopyrimidine scaffold, plays a pivotal role in drug design. The effects of halogenation are multifaceted and include:
-
Modulation of Electronic Properties: Halogens are electron-withdrawing groups that can influence the pKa of the heterocyclic system, affecting its interaction with biological targets.
-
Enhancement of Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the protein's active site, thereby increasing binding affinity and potency.
-
Improvement of Pharmacokinetic Properties: Halogenation can enhance metabolic stability by blocking sites of oxidative metabolism, leading to improved in vivo efficacy. It can also influence lipophilicity, which affects cell permeability and oral bioavailability.
-
Probing Structure-Activity Relationships (SAR): The systematic introduction of different halogens at various positions on the scaffold allows for a detailed exploration of the SAR, guiding the optimization of lead compounds.
Comparative Analysis: 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine vs. Other Halogenated Analogs
This section delves into a comparative analysis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine and its halogenated congeners, focusing on their synthesis and biological performance as anticancer agents and kinase inhibitors.
Synthesis Strategies
The synthesis of 3-substituted-7-chloro-3H-triazolo[4,5-d]pyrimidines generally involves a multi-step sequence starting from commercially available precursors. A common strategy involves the construction of the triazolopyrimidine core followed by the introduction of the chloro and benzyl substituents.
Figure 1: Generalized synthetic workflow for 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine.
The benzyl group at the 3-position is typically introduced via N-alkylation of the triazole ring using a benzyl halide in the presence of a base. The chloro group at the 7-position is often introduced using a chlorinating agent like phosphorus oxychloride (POCl₃). This 7-chloro substituent is particularly valuable as it serves as a versatile handle for further chemical modifications through nucleophilic substitution reactions, allowing for the synthesis of diverse libraries of compounds with varying substituents at this position.[5]
Performance Comparison: Anticancer Activity and Kinase Inhibition
The biological activity of halogenated triazolopyrimidines is highly dependent on the nature and position of the substituents on the core scaffold. The following table summarizes the reported anticancer and kinase inhibitory activities of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine and a selection of other halogenated analogs.
| Compound/Analog | Halogen & Position | Other Key Substituents | Biological Target/Assay | Reported Activity (IC₅₀/GI₅₀) | Reference |
| 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine | 7-Chloro | 3-Benzyl | LSD1 Inhibitor | 0.564 µM | [6] |
| Analog 1 | 7-Chloro | 3-Phenyl | Anticancer (A375, C32, DU145, MCF-7) | Growth inhibition varies by cell line | [3] |
| Analog 2 | 5-Fluoro, 7-Anilino | 2-(3-phenylpropylamino) | Antiproliferative (HeLa, A549, etc.) | Mean IC₅₀ = 83 nM | [7] |
| Analog 3 | 7-Chloro | 3-(4-fluorophenyl) | Anticancer (MCF-7) | IC₅₀ = 12 µM | [8] |
| Analog 4 | 7-Chloro | 5-(trifluoromethyl) | Anticancer (IGROV1) | Growth % -5.14 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
The Role of the 3-Benzyl Group: The benzyl group at the 3-position often contributes to favorable hydrophobic interactions within the binding pocket of target proteins. In the case of LSD1 inhibition, this substituent is crucial for occupying a specific hydrophobic pocket in the enzyme's active site.[6] The flexibility of the benzyl group allows it to adopt various conformations to maximize these interactions.
-
The Impact of the 7-Chloro Group: The 7-chloro substituent is a key feature for potent biological activity. Its electron-withdrawing nature can influence the overall electronic profile of the molecule. More importantly, it acts as a good leaving group, enabling nucleophilic substitution reactions to introduce a wide range of functionalities at the 7-position. This has been extensively utilized to develop libraries of compounds with diverse biological activities. For instance, replacement of the 7-chloro group with various anilino moieties has led to the discovery of potent antimicrotubule agents.[7]
-
Influence of Other Halogen Substitutions: The introduction of other halogens, such as fluorine, at different positions can significantly impact activity. For example, in a series of[1][2][3]triazolo[1,5-a]pyrimidines, fluoro-substituted anilines at the 7-position displayed potent antiproliferative activity.[7] The trifluoromethyl group at the 5-position has also been shown to be a favorable substituent for anticancer activity.[3]
Signaling Pathway Inhibition
Many halogenated triazolopyrimidines exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. A common target for these compounds is the protein kinase family. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be inhibited by these compounds.
Figure 2: Simplified kinase signaling pathway targeted by halogenated triazolopyrimidines.
By binding to the ATP-binding site of kinases such as Receptor Tyrosine Kinases (RTKs) or downstream kinases like Raf, these inhibitors can block the phosphorylation cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative protocols for the synthesis of a 7-chloro-triazolopyrimidine and for evaluating its cytotoxic effects.
General Synthesis of 3-Substituted-7-chloro-3H-triazolo[4,5-d]pyrimidine
Objective: To provide a general procedure for the synthesis of the title compound class.
Materials:
-
4,6-Dichloro-5-aminopyrimidine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Benzyl halide (e.g., benzyl bromide)
-
A suitable base (e.g., potassium carbonate)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., DMF, acetonitrile)
Procedure:
-
Diazotization and Cyclization: Dissolve 4,6-dichloro-5-aminopyrimidine in an appropriate acidic solution (e.g., aqueous HCl). Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt. Allow the reaction to proceed to form the triazole ring, yielding a 7-chloro-3H-triazolo[4,5-d]pyrimidine intermediate.
-
N-Alkylation: To a solution of the triazole intermediate in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) followed by the dropwise addition of the benzyl halide. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Chlorination (if necessary): If the starting material does not already possess the 7-chloro substituent, the intermediate can be treated with a chlorinating agent like POCl₃ to introduce the chlorine atom at the 7-position.
-
Work-up and Purification: After completion of the reaction, quench the reaction mixture with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine.
MTT Assay for Cytotoxicity Evaluation
Objective: To determine the in vitro cytotoxicity of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37 °C in a humidified 5% CO₂ atmosphere.[1][9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.[10][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine and its halogenated analogs represent a promising class of compounds in the field of drug discovery, particularly as anticancer agents and kinase inhibitors. The strategic incorporation of a benzyl group at the 3-position and a chloro group at the 7-position provides a scaffold with potent biological activity and amenability to further chemical modification. The comparative analysis presented in this guide, based on available experimental data, highlights the importance of systematic SAR studies in optimizing the performance of these compounds. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new derivatives in this chemical series, contributing to the ongoing efforts to develop novel and effective therapeutics.
References
-
Triazolopyrimidine compounds and its biological activities. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved January 21, 2026, from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). MDPI. Retrieved January 21, 2026, from [Link]
-
In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. (2015). PubMed. Retrieved January 21, 2026, from [Link]
-
[Triazolo[4,5-d]pyrimidines. I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile (author's transl)]. (1979). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014). MDPI. Retrieved January 21, 2026, from [Link]
-
Triazolopyrimidines and Thiazolopyrimidines: Synthesis, Anti-HSV-1, Cytotoxicity and Mechanism of Action. (2017). PubMed. Retrieved January 21, 2026, from [Link]
-
Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. (2003). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. (2020). MDPI. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). PMC. Retrieved January 21, 2026, from [Link]
-
Discovery of[1][2][10]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (2018). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved January 21, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Retrieved January 21, 2026, from [Link]
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A Researcher's Guide to the Reactivity of Substituted Triazolopyrimidines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds.[4][5] Its structural similarity to purines allows it to interact with a wide range of biological targets, making it a focal point in medicinal chemistry.[6] However, the therapeutic efficacy of any triazolopyrimidine-based agent is intrinsically linked to the substituents adorning its core. These chemical modifications do not merely alter the molecule's shape and physicochemical properties; they fundamentally govern its chemical reactivity, which is a critical parameter in both synthesis and biological action.
This guide provides an in-depth comparison of the reactivity of differently substituted triazolopyrimidines. We will delve into the electronic and steric effects of various functional groups on the scaffold's susceptibility to key chemical transformations, supported by experimental data from the scientific literature. Our aim is to equip researchers with the predictive understanding needed to design and synthesize novel triazolopyrimidine derivatives with desired reactivity profiles.
The Electronic Landscape of the Triazolopyrimidine Core
The[1][2][3]triazolo[1,5-a]pyrimidine system is a fused bicyclic heteroaromatic ring. It consists of an electron-rich triazole ring fused to an electron-deficient pyrimidine ring.[6] This electronic arrangement dictates the inherent reactivity of the scaffold. The pyrimidine ring, with its two nitrogen atoms, is susceptible to nucleophilic attack, particularly at positions that are activated by the ring nitrogens and a suitable leaving group. Conversely, the triazole ring is more amenable to electrophilic substitution, although such reactions are less common in the functionalization of this scaffold.
The introduction of substituents can dramatically alter this electronic landscape. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density of the ring system, thereby influencing the rates and outcomes of chemical reactions.
Comparative Reactivity in Key Transformations
Two of the most powerful and widely used reactions for the functionalization of the triazolopyrimidine core are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki-Miyaura coupling. The following sections will compare the reactivity of substituted triazolopyrimidines in these transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of triazolopyrimidine chemistry, typically involving the displacement of a halide (commonly chlorine) at the C5 or C7 position by a nucleophile.[3][7] The reactivity of the halotriazolopyrimidine is highly dependent on the electronic nature of the substituents on the ring.
The General Mechanism: The SNAr reaction on a halo-triazolopyrimidine proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the halogen, forming a high-energy intermediate known as a Meisenheimer complex.[8] The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (halide) is expelled, and aromaticity is restored, yielding the substituted product. The stability of the Meisenheimer complex is a key factor in determining the reaction rate.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Substituent Effects:
Electron-withdrawing groups (EWGs) on the pyrimidine ring increase the rate of SNAr reactions.[8] EWGs delocalize the negative charge of the Meisenheimer complex through resonance or inductive effects, thereby stabilizing this key intermediate and lowering the activation energy of the reaction. Conversely, electron-donating groups (EDGs) destabilize the Meisenheimer complex and decrease the reaction rate.
Comparative Experimental Data:
| Entry | Triazolopyrimidine Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 1 | 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine | 4-(4-amino-piperidine-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | Reflux | N/A | [9] |
| 2 | 2-chloropyrimidine | p-anisidine | Microwave, 160 °C, Dioxane | 86 | [3] |
| 3 | 2-chloropyrimidine | Imidazole | KF, Water | 62 | [3] |
| 4 | 4-chloroquinazoline | Various amines | KF, Water | Good to Excellent | [3] |
The higher reactivity of 4-chloroquinazoline compared to chloropyrazines in SNAr reactions highlights the activating effect of the fused benzene ring and the additional nitrogen atom.[3]
Experimental Protocol: A Representative SNAr Reaction
The following protocol describes a general procedure for the amination of a 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Materials:
-
7-chloro-5-substituted-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Diisopropylethylamine (DIPEA) or another suitable base (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
To a solution of the 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine in DMF, add the amine nucleophile and DIPEA.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivative.
Caption: A typical experimental workflow for SNAr on a chlorotriazolopyrimidine.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups onto the triazolopyrimidine scaffold.[1][2][4] This reaction typically involves the coupling of a halotriazolopyrimidine with an organoboron reagent.
The Catalytic Cycle: The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halotriazolopyrimidine to form a Pd(II) species.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substituent Effects:
The electronic nature of both coupling partners influences the efficiency of the Suzuki-Miyaura reaction.
-
On the Halotriazolopyrimidine: Electron-withdrawing groups on the triazolopyrimidine ring generally accelerate the rate-determining oxidative addition step, leading to higher reactivity.
-
On the Boronic Acid: Electron-donating groups on the boronic acid can facilitate the transmetalation step. Conversely, electron-poor boronic acids can sometimes lead to lower yields due to a slower transmetalation step.
Comparative Experimental Data:
The following table presents data on the Suzuki-Miyaura coupling of a brominated pyrazolo[1,5-a]pyrimidin-5(4H)-one with various arylboronic acids, showcasing the impact of the boronic acid's electronic properties on the reaction yield.
| Entry | Boronic Acid | Yield (%) | Reference |
| 1 | Phenylboronic acid | 71 | [4] |
| 2 | 4-Methoxyphenylboronic acid (EDG) | 85 | [4] |
| 3 | 4-Chlorophenylboronic acid (EWG) | 63 | |
| 4 | 4-(Trifluoromethyl)phenylboronic acid (strong EWG) | 45 | [4] |
The data suggests that electron-rich boronic acids, such as 4-methoxyphenylboronic acid, can give higher yields in this specific system, while strongly electron-withdrawing groups on the boronic acid lead to diminished yields.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-triazolopyrimidine derivative.
Materials:
-
Bromo-triazolopyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)
Procedure:
-
In a reaction vessel, combine the bromo-triazolopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system and heat the reaction mixture to the desired temperature (e.g., 80-110 °C), often under microwave irradiation for enhanced efficiency.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The reactivity of the triazolopyrimidine scaffold is a tunable parameter that can be rationally controlled through the strategic placement of substituents. Electron-withdrawing groups generally enhance the reactivity of the pyrimidine ring towards nucleophilic aromatic substitution, a crucial reaction for introducing diverse functionalities. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic properties of both the halotriazolopyrimidine and the coupling partner play a significant role in determining the reaction's efficiency.
A thorough understanding of these substituent effects is paramount for medicinal chemists and researchers in the field. By leveraging this knowledge, it is possible to design more efficient synthetic routes to novel triazolopyrimidine derivatives and to fine-tune the electronic properties of these molecules to optimize their biological activity. The experimental data and protocols provided in this guide serve as a foundation for the rational design and synthesis of the next generation of triazolopyrimidine-based therapeutics.
References
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019-02-26). Retrieved from [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Retrieved from [Link]
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S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory - ResearchGate. (2019-01-30). Retrieved from [Link]
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Retrieved from [Link]
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Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry. Retrieved from [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021-03-30). Retrieved from [Link]
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Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC - PubMed Central. Retrieved from [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025-08-06). Retrieved from [Link]
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Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA - ORCA – Online Research @ Cardiff. Retrieved from [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Retrieved from [Link]
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Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]
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A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. Retrieved from [Link]
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Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. Retrieved from [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021-01-04). Retrieved from [Link]
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SNAr reactions of pi-deficient aromatic rings - YouTube. (2020-02-02). Retrieved from [Link]
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Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - MDPI. Retrieved from [Link]
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Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed. (2021-01-01). Retrieved from [Link]
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First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies - MDPI. (2023-09-28). Retrieved from [Link]
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5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). Retrieved from [Link]
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A Comparative Guide to the Structural Validation of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. In the realm of novel heterocyclic compounds, such as the promising 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine scaffold, precise structural validation is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.
The triazolo[4,5-d]pyrimidine core is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] The introduction of a benzyl group at the 3-position and a chlorine atom at the 7-position creates a molecule with specific steric and electronic properties that necessitate a multi-faceted approach to its structural confirmation. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography in the comprehensive validation of this structure.
The Analytical Triad: A Workflow for Unambiguous Structural Elucidation
A robust validation strategy does not rely on a single technique but rather on the convergence of data from orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a high degree of confidence in the assigned structure.
Caption: Workflow for the structural validation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, a suite of NMR experiments is essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid signal overlap with the analyte.[3]
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans to ensure an adequate signal-to-noise ratio, the spectral width to encompass all proton signals, and the relaxation delay to allow for quantitative integration.
-
¹³C NMR Acquisition: Obtain a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments (COSY & HSQC/HMBC):
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, crucial for identifying adjacent protons, such as those within the benzyl group's phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons. This is arguably the most powerful experiment for this scaffold, as it allows for the connection of the benzyl group to the triazole ring and the elucidation of the overall fused ring system's structure.[4]
-
Data Interpretation and Comparison
| Technique | Expected Observations for 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine | Rationale and Insights |
| ¹H NMR | - Multiplet between 7.2-7.5 ppm (5H, Phenyl protons of benzyl group).- Singlet around 5.6-5.8 ppm (2H, Methylene protons of benzyl group).- Singlet in the aromatic region (e.g., 8.5-9.0 ppm) for the C5-H of the pyrimidine ring. | The chemical shifts are influenced by the electronic environment. The methylene protons are deshielded by the adjacent nitrogen of the triazole ring. The lone proton on the pyrimidine ring is expected to be significantly downfield due to the electron-withdrawing nature of the fused ring system and the adjacent chlorine atom. |
| ¹³C NMR | - Multiple signals in the 127-135 ppm range for the phenyl carbons.- A signal around 50-55 ppm for the methylene carbon.- Signals in the 140-160 ppm range for the carbons of the triazolopyrimidine core. | The chemical shifts of the heterocyclic core carbons are diagnostic. HMBC correlations from the methylene protons to the triazole ring carbons are critical for confirming the N-3 substitution pattern. |
| HMBC | - Correlation from the benzylic CH₂ protons to two carbons within the triazole ring.- Correlation from the C5-H proton to carbons within the pyrimidine and triazole rings. | These correlations are the definitive links that piece the molecular fragments together, confirming the benzyl group's attachment point and the overall regiochemistry of the fused system. |
Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a molecule.[7] This is a critical and rapid technique for confirming the successful synthesis of the target compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is the preferred method for this class of compounds as it is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. This allows for the determination of the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm).
Data Interpretation and Comparison
| Technique | Expected Observations for C₁₂H₈ClN₅ | Rationale and Insights |
| HRMS (ESI+) | - Monoisotopic Mass: 257.0468- Observed [M+H]⁺: ~258.0541- Isotope Pattern: A characteristic M+2 peak at ~260.0511 with an intensity of approximately one-third of the M peak, confirming the presence of one chlorine atom. | The high-resolution mass measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other potential isomers or byproducts. The isotopic pattern for chlorine is a definitive signature. |
| Tandem MS (MS/MS) | - Fragmentation of the [M+H]⁺ ion would likely show a primary loss of the benzyl group (C₇H₇, 91 Da) or the tropylium ion, leading to a fragment at m/z 167.0. Further fragmentation of the triazolopyrimidine core would be expected.[2][9] | MS/MS experiments can provide additional structural information by inducing fragmentation at specific bonds. The fragmentation pattern can help to confirm the presence of key structural motifs. |
digraph "MS_Fragmentation" { graph [nodesep=0.5, ranksep=1]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"M_plus_H" [label="[M+H]⁺\nm/z 258.05", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Loss_Benzyl" [label="Loss of Benzyl Radical\n- C₇H₇• (91 Da)", shape=plaintext]; "Fragment_167" [label="[C₅H₂ClN₅]⁺\nm/z 167.0", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"M_plus_H" -> "Loss_Benzyl" [arrowhead=none]; "Loss_Benzyl" -> "Fragment_167"; }
Caption: Predicted primary fragmentation pathway in MS/MS.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure.[10] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent from a concentrated solution, slow cooling of a saturated solution, or vapor diffusion techniques are commonly employed to grow single crystals of sufficient quality.[11]
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions.[12]
Data Interpretation and Comparison
| Technique | Expected Observations for 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine | Rationale and Insights |
| X-ray Crystallography | - Unambiguous confirmation of the N-3 position of the benzyl group.- Precise bond lengths and angles for the entire molecule.- Information on intermolecular interactions (e.g., π-stacking) in the crystal lattice. | While NMR and MS provide strong evidence, X-ray crystallography is the only technique that provides a direct image of the molecule's structure. For a novel scaffold, this is the gold standard for structural proof. A crystal structure of a related compound, 3-Benzyl-6-butyl-5-propyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one, confirms the planarity of the triazolopyrimidine ring system.[13] |
Conclusion: A Synergistic Approach to Confidence
The structural validation of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine derivatives requires a synergistic application of modern analytical techniques. NMR spectroscopy serves as the primary tool for elucidating the intricate connectivity of the molecule in solution. High-resolution mass spectrometry provides a rapid and accurate confirmation of the molecular formula. Finally, single-crystal X-ray crystallography, when feasible, offers the definitive and unambiguous determination of the three-dimensional structure. By integrating the data from these orthogonal methods, researchers can establish the structure of novel compounds with the highest degree of scientific confidence, paving the way for their further development and application.
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Tang, C., Li, Z., & Wang, Q. (2016). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[3][5][12]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 12, 2356–2364. [Link]
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Zeng, Z., et al. (2011). 3-Benzyl-6-butyl-5-propyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]
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Cooper, S. L., et al. (2014). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(23), 6549–6557. [Link]
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Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
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Silva, A. M. S., et al. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
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Excillum. Small molecule crystallography. [Link]
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Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
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ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
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Kuwait Journal of Science. Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Triazolo[4,5-d]pyrimidine Isomers
For researchers, scientists, and drug development professionals, the nuanced world of heterocyclic chemistry offers a treasure trove of potential therapeutic agents. Among these, the triazolo[4,5-d]pyrimidine scaffold, a purine isostere, stands out for its broad spectrum of biological activities. However, the specific arrangement of nitrogen atoms within the triazole ring gives rise to distinct isomers, each with a unique electronic distribution and steric profile that can profoundly influence its interaction with biological targets. This guide provides an in-depth comparison of the biological activities of key triazolo[4,5-d]pyrimidine isomers, supported by experimental data, to aid in the rational design of next-generation therapeutics.
The Significance of Isomerism in Triazolo[4,5-d]pyrimidines
The triazolo[4,5-d]pyrimidine core exists in several isomeric forms, with the most commonly studied being the[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][4]triazolo[4,5-d]pyrimidine scaffolds. The positioning of the nitrogen atoms in the five-membered triazole ring dictates the hydrogen bonding capabilities and overall topography of the molecule, which are critical determinants of biological activity. Understanding the structure-activity relationships (SAR) of these isomers is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Structural comparison of[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][4]triazolo[4,5-d]pyrimidine isomers.
Comparative Analysis of Anticancer Activity
Derivatives of both the[1][2][3] and[1][2][4]triazolo[4,5-d]pyrimidine isomers have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action. The choice of substituents on the core scaffold plays a crucial role in determining the potency and cancer cell line selectivity.
####[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives
This isomeric series has been extensively investigated for its antiproliferative effects. A notable study detailed the synthesis of novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives and their evaluation against various cancer cell lines. For instance, one of the most potent compounds from this series exhibited significant activity against human fibrosarcoma (HT-1080) and hepatocellular carcinoma (Bel-7402) cell lines[5]. More recent work has explored indole-conjugated derivatives of this scaffold, demonstrating potent activity against gastric cancer (MGC-803), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines[4].
####[1][2][4]Triazolo[4,5-d]pyrimidine Derivatives
Derivatives of the[1][2][4] isomer have also emerged as promising anticancer agents. A series of these compounds bearing a hydrazone moiety showed moderate to good activity against several cancer cell lines[6]. Another study focused on their potential as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of certain cancers. A lead compound from this series demonstrated potent inhibition of LSD1 and suppressed the migration of gastric cancer (MGC-803) cells[7].
Head-to-Head Comparison of Anticancer Activity
While direct comparative studies are limited, the investigation of[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives against the MGC-803 gastric cancer cell line provides a valuable point of comparison with the[1][2][4]triazolo[4,5-d]pyrimidine derivatives evaluated against the same cell line[4][8].
| Isomer Scaffold | Derivative | Target Cell Line | IC50 (µM) | Reference |
| [1][2][3]Triazolo[1,5-a]pyrimidine | Indole Conjugate (H12) | MGC-803 | 9.47 | [4] |
| [1][2][4]Triazolo[4,5-d]pyrimidine | USP28 Inhibitor (Compound 19) | MGC-803 | 4.95 | [8] |
| [1][2][3]Triazolo[1,5-a]pyrimidine | Substituted Derivative (Compound 19) | HT-1080 | 6.1 | [5] |
| [1][2][3]Triazolo[1,5-a]pyrimidine | Substituted Derivative (Compound 19) | Bel-7402 | 12.3 | [5] |
This data suggests that for the MGC-803 cell line, the[1][2][4]triazolo[4,5-d]pyrimidine scaffold, when appropriately substituted to target USP28, may offer higher potency than the investigated[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives. However, it is crucial to recognize that the different substitution patterns and likely different mechanisms of action are significant contributing factors to this observed difference in potency.
Caption: A generalized workflow for assessing the in vitro anticancer activity of triazolopyrimidine isomers.
Divergent Antiviral Profiles
The isomeric triazolo[4,5-d]pyrimidine scaffolds have also been explored for their antiviral potential, revealing distinct spectra of activity.
####[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Anti-HIV Agents
Several studies have identified[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1[3][9]. These compounds are believed to bind to an allosteric site on the reverse transcriptase enzyme, leading to the inhibition of viral replication. Certain derivatives have been reported to exhibit EC50 values in the low nanomolar range against wild-type HIV-1[3]. More recent research has also investigated this scaffold for its ability to inhibit the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity[10][11].
####[1][2][4]Triazolo[4,5-d]pyrimidine Derivatives as Anti-Chikungunya Virus Agents
In contrast, derivatives of the[1][2][4]triazolo[4,5-d]pyrimidine scaffold have demonstrated selective and potent activity against the Chikungunya virus (CHIKV), a re-emerging alphavirus[12][13]. Specifically, 3-aryl-[1][2][4]triazolo[4,5-d]pyrimidin-7(6H)-ones have been identified as inhibitors of CHIKV replication, with the viral capping enzyme nsP1 proposed as a potential target[12][14]. The most potent compounds in this series exhibit EC50 values in the low micromolar range[12][13].
| Isomer Scaffold | Viral Target | Mechanism of Action (Proposed) | Potency | Reference(s) |
| [1][2][3]Triazolo[1,5-a]pyrimidine | HIV-1 | Non-nucleoside Reverse Transcriptase Inhibition | Low nM EC50 | [3] |
| [1][2][4]Triazolo[4,5-d]pyrimidine | Chikungunya Virus | Inhibition of nsP1 Capping Enzyme | Low µM EC50 | [12][13] |
This clear divergence in antiviral activity highlights the profound impact of the isomerism of the triazolo[4,5-d]pyrimidine core on target specificity.
Enzyme Inhibition: A Tale of Two Isomers
The ability of triazolo[4,5-d]pyrimidine derivatives to act as enzyme inhibitors is another area of intense research, with different isomers showing promise against distinct enzymatic targets.
####[1][2][4]Triazolo[4,5-d]pyrimidine: A Scaffold for Epigenetic and Ubiquitin Pathway Modulation
As previously mentioned, derivatives of this isomer have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1) , with a lead compound exhibiting an IC50 of 0.564 µM[7]. This demonstrates the potential of this scaffold in the development of epigenetic modulators for cancer therapy. Furthermore, this same scaffold has been utilized to develop inhibitors of Ubiquitin Specific Peptidase 28 (USP28) , another promising cancer target[8].
Triazolo[4,5-d]pyrimidines as Kinase Inhibitors
The broader class of triazolo[4,5-d]pyrimidines has been investigated as inhibitors of various kinases. A patent application from Merck GMBH describes a series of triazolopyrimidine analogues as inhibitors of the General Control Nonderepressible 2 (GCN2) kinase , a target in cancer therapy[15][16]. While the specific isomeric form is not detailed in the abstract, this highlights the potential of the general scaffold in kinase inhibitor design.
Caption: Enzyme targets of different triazolo[4,5-d]pyrimidine isomers.
Experimental Protocols: A Foundation for Reproducible Research
To ensure the scientific integrity of this guide, detailed, self-validating protocols for key biological assays are provided below. The causality behind experimental choices is explained to empower researchers in their own investigations.
Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MGC-803, HT-1080) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well. Allow the cells to adhere for 24 hours. Rationale: This initial incubation period allows the cells to recover from trypsinization and enter the exponential growth phase, ensuring a consistent starting point for the assay.
-
-
Compound Treatment:
-
Prepare a stock solution of the triazolopyrimidine isomer derivatives in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator. Rationale: This incubation period is typically sufficient to observe the antiproliferative effects of the compounds.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Rationale: During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The comparative analysis of triazolo[4,5-d]pyrimidine isomers reveals a fascinating landscape of structure-dependent biological activity. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has shown particular promise in the development of anti-HIV agents and certain types of anticancer compounds, while the[1][2][4]triazolo[4,5-d]pyrimidine isomer has emerged as a valuable template for creating inhibitors of enzymes involved in epigenetic regulation and the ubiquitin pathway, as well as potent anti-CHIKV agents.
The data presented in this guide underscore the importance of considering isomeric forms in early-stage drug discovery. Future research should focus on systematic, head-to-head comparisons of these isomers with a wider range of substituents and against a broader panel of biological targets. Such studies, guided by the robust experimental protocols outlined herein, will undoubtedly accelerate the development of novel and effective therapeutics based on the versatile triazolo[4,5-d]pyrimidine scaffold.
References
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A Senior Application Scientist's Guide to Alternative Precursors for the Synthesis of Triazolopyrimidine-Based Drugs
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of compounds investigated for a vast array of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and anti-tubercular activities.[1][4][5][6] The versatility of this fused heterocyclic system stems from its structural similarity to endogenous purines, allowing it to act as a bio-isostere, while offering unique physicochemical properties and vectors for substitution.[7] The synthetic accessibility of this scaffold is therefore of paramount importance to drug discovery and development programs.
Traditionally, the construction of the triazolopyrimidine core has relied on a robust, yet sometimes limiting, condensation reaction. However, the modern imperatives of chemical synthesis—efficiency, diversity, and sustainability—have driven the exploration of alternative precursors and innovative methodologies. This guide provides an in-depth comparison of traditional versus modern synthetic strategies, offering field-proven insights into the causality behind experimental choices and presenting detailed protocols for key transformations.
The Classical Approach: Condensation of Aminotriazoles and 1,3-Dicarbonyls
The most well-established and widely practiced method for synthesizing the[1][2][3]triazolo[1,5-a]pyrimidine ring system is the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or a suitable equivalent.[2][7]
Core Precursors & Rationale
-
3-Amino-1,2,4-triazoles: This precursor provides the triazole portion of the final fused ring. The exocyclic amino group (at C3) and an endocyclic nitrogen (N2) act as the binucleophile required for the cyclization. The synthesis of substituted aminotriazoles is itself a well-trodden field, often starting from materials like aminoguanidine or via more modern, efficient routes from hydrazinecarboximidamide derivatives.[8][9]
-
1,3-Dicarbonyl Compounds (or Equivalents): This component provides the three-carbon chain necessary to form the pyrimidine ring. The choice of this precursor directly dictates the substitution pattern at the C5 and C7 positions of the final product. Common examples include acetylacetone (yielding a 5,7-dimethyl derivative), ethyl acetoacetate (yielding a 5-methyl-7-hydroxy derivative), and malonaldehydes.[1]
Causality of the Reaction: The reaction is typically acid-catalyzed (e.g., with acetic acid), which protonates a carbonyl oxygen of the 1,3-dicarbonyl, activating it for nucleophilic attack by the exocyclic amino group of the triazole. This is followed by an intramolecular cyclization via attack from the N2 of the triazole onto the second carbonyl, and subsequent dehydration to yield the aromatic fused ring system.
Diagram 1: Classical Cyclocondensation Pathway
Caption: Workflow for the classical synthesis of triazolopyrimidines.
While reliable, this method can require high temperatures and long reaction times, and the availability of suitably substituted 1,3-dicarbonyls can limit the accessible chemical space.
Alternative Precursors: Embracing Efficiency and Novelty
To overcome the limitations of the classical approach, researchers have developed innovative strategies employing alternative precursors, often within the frameworks of multicomponent reactions (MCRs) and green chemistry.
Multicomponent Reactions (MCRs): The Power of Convergence
MCRs offer a significant leap in synthetic efficiency by combining three or more starting materials in a single pot to form a complex product, minimizing purification steps and saving resources. For triazolopyrimidine synthesis, this typically involves the reaction of an aldehyde, 3-amino-1,2,4-triazole, and an active methylene compound.
-
Alternative Precursors:
-
Aldehydes: Introduce diversity at what will become the C5 position of the pyrimidine ring. A vast commercial library of aldehydes makes this a powerful tool for generating analog libraries.
-
Active Methylene Compounds: Reagents like ethyl acetoacetate, malononitrile, or 3-indolyl-3-oxopropanenitrile serve as the 1,3-dicarbonyl equivalent.[10][11]
-
Causality of the Reaction: The mechanism often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene in situ. This intermediate then undergoes a Michael addition with the 3-amino-1,2,4-triazole, followed by intramolecular cyclization and aromatization to furnish the final product. This convergent approach allows for the rapid assembly of highly substituted triazolopyrimidines.
Diagram 2: Three-Component Synthesis Pathway
Caption: Convergent pathway of a one-pot, three-component reaction.
Enaminones: Pre-activated and Greener Alternatives
Enaminones are versatile building blocks that can be considered pre-activated equivalents of 1,3-dicarbonyls. Their reaction with 3-amino-1,2,4-triazole provides a highly efficient route to the triazolopyrimidine core, often under environmentally benign conditions.[1][12]
-
Alternative Precursor:
-
(E)-3-(3-(dimethylamino)acryloyl) Derivatives: These are prepared from the corresponding acetyl-substituted starting material (e.g., 3-acetylcoumarin) and dimethylformamide dimethyl acetal (DMF-DMA).[12] The enaminone functionality is highly reactive and serves as an excellent electrophile.
-
Causality of the Reaction: The reaction proceeds via an initial nucleophilic attack of the aminotriazole on the β-carbon of the enaminone, leading to the elimination of dimethylamine. This is followed by a rapid intramolecular cyclization and dehydration. The key advantage here is the high reactivity of the enaminone, which often allows the reaction to proceed under milder conditions (e.g., using ultrasound or Q-tube heating) and in greener solvents, improving the overall sustainability of the synthesis.[12]
Comparative Performance Analysis
The choice of synthetic strategy depends on the specific goals of the research program, including desired substitution patterns, scalability, and environmental impact.
| Synthetic Strategy | Key Precursors | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Classical Condensation | 3-Amino-1,2,4-triazole, 1,3-Dicarbonyl compound | Acetic Acid or other acid catalyst, Reflux (100-120 °C)[2] | 60-90% | Well-established, reliable, simple starting materials. | Requires high temperatures, long reaction times, limited precursor availability for diversity. |
| Multicomponent Reaction (MCR) | 3-Amino-1,2,4-triazole, Aldehyde, Active Methylene Compound | Catalytic base (e.g., TEA) or acid (e.g., APTS), Reflux in Ethanol/DMF[10][11] | 70-95% | High efficiency, atom economy, rapid library generation, operational simplicity.[10] | Optimization of conditions for three components can be complex. |
| Enaminone-Based Synthesis | 3-Amino-1,2,4-triazole, Enaminone | Ultrasound or Q-Tube heating, often in greener solvents (e.g., ethanol)[12] | 85-98% | High yields, very short reaction times, mild conditions, aligns with green chemistry principles.[12][13] | Requires prior synthesis of the enaminone precursor. |
Detailed Experimental Protocols
The following protocols are provided as validated, representative examples of the discussed synthetic strategies.
Protocol 1: Classical Synthesis of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol is adapted from the general condensation method described in the literature.[2]
Objective: To synthesize a simple triazolopyrimidine via classical cyclocondensation.
Materials:
-
3-Amino-1,2,4-triazole (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Glacial Acetic Acid (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-1,2,4-triazole (1.0 eq) and glacial acetic acid (10 mL per gram of aminotriazole).
-
Stir the suspension and add acetylacetone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. A precipitate should form.
-
Pour the reaction mixture into ice-cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess acetic acid.
-
Recrystallize the crude product from ethanol to yield the pure 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point should align with literature values.
Protocol 2: One-Pot, Three-Component Synthesis of Ethyl 5-Aryl-7-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate
This MCR protocol is based on methodologies reported for generating diverse libraries.[11]
Objective: To demonstrate the efficiency of MCRs for rapid analog synthesis.
Materials:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
5-Amino-1-phenyl-1H-1,2,4-triazole (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
p-Aminophenyl sulfonic acid (APTS) (10 mol%)
-
Ethanol (15 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 5-amino-1-phenyl-1H-1,2,4-triazole (1.0 mmol), ethyl acetoacetate (1.0 mmol), and APTS (0.1 mmol) in ethanol (15 mL).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reaction at reflux for 24 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product will typically precipitate from the solution.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the desired triazolopyrimidine derivative. Further purification by recrystallization may be performed if necessary.
Self-Validation: Purity and structure are confirmed by spectroscopic methods (NMR, HRMS). The reaction's success across a range of aldehydes validates its robustness.
Protocol 3: Green Synthesis of a Triazolopyrimidine Derivative from an Enaminone Precursor
This protocol utilizes ultrasound irradiation for an energy-efficient and rapid synthesis.[12]
Objective: To synthesize a triazolopyrimidine using a green, enaminone-based approach.
Materials:
-
(E)-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (enaminone precursor) (1.0 mmol)
-
1H-1,2,4-triazol-3-amine (1.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
Place the enaminone precursor (1.0 mmol) and 1H-1,2,4-triazol-3-amine (1.0 mmol) in a Q-Tube or a suitable vessel for sonication.
-
Add ethanol (10 mL) and seal the vessel.
-
Submerge the vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz at 60 °C for 15-20 minutes.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, cool the reaction vessel. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the solid to yield the pure 3-([1][2][3]triazolo[4,3-a]pyrimidin-5-yl)-2H-chromen-2-one product.
Self-Validation: The significant reduction in reaction time and high yield compared to conventional heating, combined with spectroscopic confirmation, validates the efficiency of this green protocol.
Conclusion and Future Outlook
While the classical condensation of aminotriazoles and 1,3-dicarbonyls remains a viable method for the synthesis of the triazolopyrimidine core, the landscape has evolved significantly. The adoption of alternative precursors, particularly within multicomponent and green chemistry paradigms, offers profound advantages in terms of efficiency, diversity, and sustainability. Strategies employing aldehydes, active methylene compounds, and enaminones allow researchers to rapidly access novel chemical space with improved operational simplicity and reduced environmental impact.
Future advancements will likely focus on the integration of flow chemistry for scalable and automated synthesis,[14] the discovery of novel catalytic systems (including biocatalysis), and the design of new MCRs to further expand the structural diversity of this privileged scaffold, ensuring its continued prominence in the future of drug discovery.
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One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. (2020). Journal of Applied Pharmaceutical Science. [Link]
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Moderate and Efficient One-Pot Multicomponent Strategy to Perform a New Series of Fused 1,2,4-Triazolopyrimidine Derivatives Assisted by Lemon Juice and Grinding Technique. (2024). Iraqi Academic Scientific Journals. [Link]
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Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (2020). PubMed. [Link]
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Synthesis of Novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as Potential Anticancer and Antimicrobial Agents. (2003). PubMed. [Link]
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Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). Journal of Chemical Reviews. [Link]
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A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. (2019). ResearchGate. [Link]
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Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (2015). Der Pharma Chemica. [Link]
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Efficacy of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine Derivatives Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the triazolopyrimidine core has emerged as a privileged structure, demonstrating a wide range of biological activities, including potent antitumor effects. This guide focuses on a specific, yet underexplored, subclass: 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine derivatives . While direct and extensive experimental data on this particular substitution pattern remains nascent, this document serves as a comparative analysis based on the broader family of[1][2][3]triazolo[4,5-d]pyrimidines. By synthesizing existing knowledge, we aim to provide a forward-looking perspective to stimulate and guide future research in this promising area.
The core structure, 3-Benzyl-7-chloro-3H-[1][2][3]-triazolo[4,5-d]pyrimidine, is a known chemical entity, available from commercial suppliers. This availability provides a crucial starting point for the synthesis and evaluation of a diverse library of derivatives.
The Triazolopyrimidine Scaffold: A Foundation for Anticancer Drug Discovery
The[1][2][3]triazolo[4,5-d]pyrimidine ring system is a bioisostere of purine, allowing it to interact with a variety of biological targets implicated in cancer progression. Derivatives of this scaffold have been reported to exhibit significant cytotoxic effects against a range of cancer cell lines, including those of the breast, colon, prostate, and lung.
Synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine Derivatives
The general synthesis of[1][2][3]triazolo[4,5-d]pyrimidine derivatives provides a roadmap for the creation of novel compounds based on the 3-Benzyl-7-chloro core. A common synthetic route involves the cyclization of a substituted triazole with a pyrimidine precursor. For the specific derivatives of interest, the synthesis would likely start from a benzyl-substituted triazole, which is then reacted to form the fused pyrimidine ring, followed by chlorination at the 7-position. Further modifications can be introduced at various positions to explore the structure-activity relationship (SAR).
Caption: Generalized synthetic workflow for 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine derivatives.
Comparative Anticancer Efficacy: Insights from Related Compounds
While specific IC50 values for 3-Benzyl-7-chloro derivatives are not yet extensively published, studies on analogous[1][2][3]triazolo[4,5-d]pyrimidines provide valuable benchmarks and mechanistic clues.
| Derivative Class | Cancer Cell Line(s) | Reported IC50 Values | Putative Mechanism of Action | Reference |
| Hydrazone-containing[1][2][3]triazolo[4,5-d]pyrimidines | PC3 (Prostate) | 26.25 ± 0.28 nM | EGFR suppression, ROS induction, Apoptosis | [1] |
| Other hydrazone-containing derivatives | MGC-803 (Gastric) | 0.85 µM | Mitochondrial apoptosis pathway | [3] |
| Thiazolo[4,5-d]pyrimidine derivatives | Various | - | Antiproliferative | [2] |
| General[1][2][3]triazolo[4,5-d]pyrimidines | NCI-H1650 (Lung) | 2.37 µM | Apoptosis induction, Migration inhibition | [4] |
| Ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1][2][3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate | MCF-7 (Breast), HCT-116 (Colon), PC-3 (Prostate) | Low micromolar range | Apoptosis induction | [5] |
Note: The data presented is for structurally related compounds and should be used as a guide for predicting the potential efficacy of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine derivatives.
Key Mechanistic Insights from the Triazolopyrimidine Family
The anticancer activity of triazolopyrimidine derivatives has been attributed to several mechanisms of action, providing a strong rationale for the investigation of the 3-Benzyl-7-chloro series.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Several studies have implicated the inhibition of EGFR signaling as a key mechanism for the anticancer effects of triazolopyrimidine derivatives. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and migration. Overexpression and mutations of EGFR are common in various cancers, making it a well-validated therapeutic target.[6]
Some[1][2][3]triazolo[4,5-d]pyrimidine derivatives have been shown to suppress the expression of EGFR, leading to the inhibition of cancer cell growth.[1] Molecular docking studies on related compounds suggest that the triazolopyrimidine scaffold can fit into the ATP-binding pocket of the EGFR kinase domain, thereby blocking its activity.
Caption: Proposed mechanism of action via EGFR inhibition.
Tubulin Polymerization Inhibition
Another important anticancer mechanism associated with some triazolopyrimidine scaffolds is the inhibition of tubulin polymerization.[7][8][9] Microtubules are essential components of the cytoskeleton and are crucial for cell division. Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis. Some triazolopyrimidine derivatives have been shown to bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.
Induction of Apoptosis
Ultimately, the efficacy of many anticancer drugs lies in their ability to induce programmed cell death, or apoptosis. Various[1][2][3]triazolo[4,5-d]pyrimidine derivatives have been demonstrated to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[3][4] This is often characterized by the activation of caspases, an increase in pro-apoptotic proteins like Bax, and a decrease in anti-apoptotic proteins like Bcl-2.
Experimental Protocols: A Guide for Future Investigations
To systematically evaluate the efficacy of novel 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine derivatives, a standardized set of in vitro assays is recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized derivatives on various cancer cell lines.
Protocol:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the test compounds.
Protocol:
-
Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of the compounds on cell cycle progression.
Protocol:
-
Treat cells with the test compounds at their IC50 concentrations for a defined period.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat them with RNase A to degrade RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.
Future Directions and Conclusion
The 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine scaffold represents a promising, yet underexplored, area for the development of novel anticancer agents. The existing literature on related triazolopyrimidine derivatives provides a strong foundation for this endeavor, suggesting that these compounds are likely to exhibit significant cytotoxicity against a range of cancer cell lines, potentially through mechanisms involving EGFR inhibition and induction of apoptosis.
Future research should focus on the synthesis of a diverse library of derivatives based on the 3-Benzyl-7-chloro core, followed by systematic in vitro evaluation using the protocols outlined in this guide. Structure-activity relationship studies will be crucial in identifying the key structural features required for potent and selective anticancer activity. Promising lead compounds should then be advanced to in vivo animal models to assess their therapeutic efficacy and safety profiles. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this exciting class of molecules.
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A Researcher's Guide to the Structure-Activity Relationship of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3H-triazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role as a bioisostere of purine. This structural mimicry allows it to interact with a wide range of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways.[1] Dysregulation of these kinases is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific class of these compounds: 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine analogs. Our focus is to elucidate how targeted chemical modifications to this core structure influence biological activity, thereby providing a rational framework for the design of more potent and selective therapeutic agents.
The Core Scaffold: A Platform for Innovation
The 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine core is an excellent starting point for chemical exploration. It is comprised of three key regions that can be systematically modified to probe interactions with a biological target:
-
The Triazolo[4,5-d]pyrimidine Core: This fused heterocyclic system acts as the foundational anchor, often engaging with the hinge region of a kinase's ATP-binding pocket.[1]
-
The N3-Benzyl Group: This substituent occupies a significant vector space and can be modified to explore deeper pockets within the target protein, influencing both potency and selectivity.
-
The C7-Chloro Group: The chlorine atom at the 7-position is a versatile chemical handle. As a leaving group, it facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse array of functional groups to probe the solvent-exposed region of the binding site.[3]
Synthetic Pathways: Building the Analogs
The synthesis of these analogs generally follows a convergent strategy, beginning with the construction of a substituted pyrimidine ring, followed by cyclization to form the fused triazole system. The C7-chloro group is typically introduced in a late-stage step, setting up the scaffold for final diversification.
The causality behind this synthetic approach is efficiency and modularity. By preparing a common chlorinated intermediate, a large library of analogs can be rapidly generated by parallel reaction with various amines, thiols, or alcohols. This allows for a systematic exploration of the chemical space around the C7 position.
Caption: General synthetic workflow for C7-diversified analogs.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine analogs are highly dependent on the nature and position of substituents. The following analysis, based on established principles from related heterocyclic scaffolds, provides a predictive framework for designing new derivatives.[4][5]
Caption: Key regions for SAR exploration on the core scaffold.
Part A: Modifications at the C7 Position
The C7 position is a primary point of interaction with the solvent-exposed region of many target proteins. Replacing the chlorine atom is crucial for moving beyond a synthetic intermediate to a biologically active molecule.
-
Introduction of Amines: Displacement of the C7-chloro group with small, non-polar amines such as cyclopropylamine often leads to a significant increase in potency. This is a common motif in kinase inhibitors, where the amine can form a key hydrogen bond with the protein backbone.
-
Aromatic Amines: Substituting with various anilines allows for the exploration of additional hydrophobic pockets. The electronic nature of the aniline substituent is critical; electron-withdrawing groups like halogens can enhance activity, whereas bulky electron-donating groups may be detrimental due to steric hindrance or unfavorable electronic effects.[4]
-
Alkyl Chains and Ethers: Replacing the chlorine with short alkyl chains or ether linkages can modulate solubility and pharmacokinetic properties. However, this often comes at the cost of reduced potency if a critical hydrogen-bonding interaction is lost.
Part B: Modifications of the N3-Benzyl Group
The benzyl group typically orients into a hydrophobic pocket of the target's binding site. Substitutions on this ring can fine-tune van der Waals interactions and modulate the electronic properties of the entire molecule.
-
Positional Effects: The para position is often the most favorable site for substitution, as it extends deepest into the binding pocket without causing steric clashes.
-
Electronic Effects: Small, electron-withdrawing substituents, such as fluorine or chlorine, at the para position of the benzyl ring have been shown to be beneficial for the activity of related heterocyclic compounds.[6] This may be due to favorable electronic interactions or improved metabolic stability. A patent for related triazolopyrimidine derivatives highlights the preference for a 4-chlorobenzyl group to maximize inhibitory activity.[7] Conversely, electron-donating groups like methoxy (-OCH3) can sometimes lead to a decrease in activity.[4]
Comparative Performance Data
To illustrate these SAR principles, the following table presents representative data for a series of hypothetical analogs evaluated for their inhibitory activity against a model cancer cell line, MGC-803, which has been used to assess similar compounds.[8] The IC₅₀ values are illustrative and based on trends observed in the literature for fused pyrimidine inhibitors.
| Compound ID | C7-Substituent (R¹) | N3-Benzyl Substituent (R²) | Illustrative IC₅₀ (µM) vs. MGC-803 | Rationale / Key Insight |
| Core | -Cl | -H | > 50 | Synthetic precursor, poor activity. The chloro group is a poor H-bond participant. |
| A-1 | -NH-cyclopropyl | -H | 5.2 | Addition of a small amine provides a key H-bond donor, significantly improving potency. |
| A-2 | -NH-phenyl | -H | 8.9 | Aromatic amine is tolerated but may lack the optimal geometry of the smaller amine. |
| A-3 | -NH-(4-fluorophenyl) | -H | 3.1 | Electron-withdrawing group on the C7-aniline enhances activity.[4] |
| B-1 | -NH-cyclopropyl | 4-Fluoro | 1.5 | Combining the optimal C7-amine with a favorable benzyl substituent leads to a potent compound. The fluorine on the benzyl group is a common activity-enhancing modification.[6] |
| B-2 | -NH-cyclopropyl | 4-Methoxy | 12.5 | The electron-donating methoxy group on the benzyl ring reduces activity, a trend seen in related scaffolds.[4] |
| B-3 | -NH-cyclopropyl | 2-Chloro | 7.8 | Ortho substitution on the benzyl ring introduces steric hindrance, reducing potency compared to the para equivalent. |
Experimental Protocols for Biological Validation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are step-by-step methodologies for key assays used to characterize these compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell proliferation by 50% (IC₅₀). The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Methodology:
-
Cell Plating: Seed cells (e.g., MGC-803, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C with 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free media. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[10]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. It is a robust method for determining the potency of inhibitors against a specific kinase target.[11]
Methodology:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction (total volume 5 µL) containing the kinase enzyme, substrate, ATP, and the test compound at various concentrations.[12]
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP. Incubate for another 30-40 minutes.[14][15]
-
Luminescence Reading: The newly synthesized ATP is used by a luciferase/luciferin system within the detection reagent to produce light. Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The light output is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Mechanistic Insights: Kinase Inhibition Pathway
Many triazolopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[16] They occupy the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of oncogenic signals.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This diagram illustrates how a triazolopyrimidine analog could inhibit a kinase like RAF. By blocking ATP binding, the inhibitor prevents the phosphorylation of MEK, thereby halting the entire downstream signaling cascade that leads to cell proliferation.[2] This mechanism is a common therapeutic strategy for many cancers driven by mutations in this pathway.[17]
Conclusion and Future Perspectives
The 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine scaffold represents a highly adaptable platform for the development of potent and selective kinase inhibitors. The structure-activity relationship is guided by clear principles:
-
C7 Position: Requires a hydrogen-bond donating group, often a small amine, for potent activity.
-
N3-Benzyl Group: Serves as a key interaction point with a hydrophobic pocket, where para-substituted electron-withdrawing groups are generally favored.
Future work should focus on multi-parameter optimization. While potency is a primary goal, improving pharmacokinetic properties such as solubility, metabolic stability, and cell permeability is equally critical for translating in vitro activity into in vivo efficacy. Exploring bioisosteric replacements for the benzyl group or introducing novel functionalities at the C7 position could lead to the discovery of next-generation inhibitors with superior therapeutic profiles.
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Chen, B. K., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
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Pan, P., et al. (2013). Synthesis of Novel 7-Substituted-5-phenyl-[4][6][18]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Yu, B., et al. (2016). Design, synthesis and biological evaluation of[4][5][6]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Patsnap. (2024). What are RTK inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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PubChem. (n.d.). [3-(2-Chloro-benzyl)-3H-[4][5][6]triazolo[4,5-d]pyrimidin-7-yl]-(2-morpholin-4-yl-ethyl)-amine. Available at: [Link]
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Singh, H., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. Available at: [Link]
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Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of[4][6][18]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available at: [Link]
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Ghorab, M. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Triazolopyrimidines: Benchmarking New Methodologies Against Established Routes
For the modern medicinal chemist and drug development professional, the triazolopyrimidine scaffold is a cornerstone of innovation. This privileged heterocyclic system is at the heart of numerous therapeutic agents, exhibiting a broad spectrum of biological activities.[1] The efficiency and versatility of the synthetic routes to these molecules are therefore of paramount importance. This guide provides an in-depth technical comparison of established and novel methods for the synthesis of triazolopyrimidines, offering field-proven insights and actionable experimental data to inform your synthetic strategy.
The Enduring Appeal of Triazolopyrimidines
The triazolopyrimidine core, an isostere of purine, presents a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[2] These characteristics have led to its incorporation into a wide array of biologically active molecules, including anticancer agents, antivirals, and central nervous system modulators.[3][4] The demand for efficient and scalable methods to access diverse libraries of these compounds is ever-present in the pharmaceutical industry.
Established Routes: The Foundation of Triazolopyrimidine Synthesis
The classical and most widely employed method for the synthesis of the[5][6][7]triazolo[1,5-a]pyrimidine system is the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][5] This approach is valued for its reliability and the ready availability of starting materials.
The Workhorse Reaction: Aminotriazole and Dicarbonyl Condensation
This condensation reaction is typically carried out in a protic solvent, such as acetic acid or ethanol, at elevated temperatures. The reaction proceeds via initial condensation to form a vinylogous amide intermediate, followed by intramolecular cyclization and dehydration to yield the fused bicyclic system.
Causality in Experimental Choices: The choice of an acidic solvent like acetic acid is not arbitrary; it serves to both catalyze the initial condensation and facilitate the subsequent dehydration step. The elevated temperature provides the necessary activation energy for the cyclization to occur at a practical rate.
The Rise of Novel Synthetic Methodologies
While the classical condensation remains a valuable tool, the drive for greater efficiency, sustainability, and molecular diversity has spurred the development of new synthetic strategies. These modern approaches often offer significant advantages in terms of reaction time, yield, and environmental impact.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times and, in many cases, improve yields in triazolopyrimidine synthesis. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, often avoiding the formation of byproducts associated with prolonged exposure to high temperatures in conventional heating.
A comparative analysis highlights the clear advantages of microwave-assisted synthesis. For instance, the synthesis of certain triazole derivatives that requires several hours under conventional heating can be completed in a matter of minutes with significantly higher yields using microwave irradiation.[8]
Multicomponent Reactions (MCRs): The Power of Convergence
One-pot multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules from simple starting materials in a single operation.[9] For triazolopyrimidine synthesis, MCRs typically involve the reaction of an aminotriazole, an aldehyde, and a β-ketoester or equivalent.
Expert Insight: The success of an MCR lies in the careful selection of reactants and conditions to ensure a cascade of reactions proceeds in the desired sequence. The avoidance of isolating intermediates saves time, reduces waste, and can lead to higher overall yields.
Catalyst-Free and Greener Approaches: A Sustainable Future
In line with the principles of green chemistry, recent research has focused on developing catalyst-free and environmentally benign methods for triazolopyrimidine synthesis.[10] These methods often utilize less hazardous solvents or even solvent-free conditions, minimizing the environmental footprint of the synthesis.[11] The use of magnetic nanocatalysts that can be easily recovered and reused is a particularly promising green approach.[10]
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methodologies.
| Methodology | Typical Reaction Time | Typical Yields | Substrate Scope | Scalability | Key Advantages | Limitations |
| Aminotriazole + Dicarbonyl Condensation (Conventional Heating) | 4-24 hours | 60-85% | Broad | Well-established | Reliable, readily available starting materials | Long reaction times, high temperatures |
| Microwave-Assisted Synthesis | 5-30 minutes | 75-95% | Broad | Moderate to high | Rapid, often higher yields, cleaner reactions | Requires specialized equipment |
| Multicomponent Reactions (MCRs) | 1-8 hours | 70-90% | Good | Moderate | High atom economy, operational simplicity | Optimization can be complex |
| Catalyst-Free/Green Approaches | Varies (minutes to hours) | 65-90% | Developing | Varies | Reduced environmental impact, catalyst recyclability | May have limited substrate scope |
The Dimroth Rearrangement: A Noteworthy Consideration
In the synthesis of certain triazolopyrimidine isomers, particularly when starting from 4-hydrazinopyrimidines, the Dimroth rearrangement can occur.[7][12] This thermal or acid/base-catalyzed rearrangement leads to the interconversion of isomeric triazolopyrimidine systems.[13][14] It is crucial for the synthetic chemist to be aware of this potential side reaction and to choose reaction conditions that favor the formation of the desired isomer. The thermodynamically more stable isomer is often the final product of this rearrangement.[7]
Experimental Protocols
Protocol 1: Classical Synthesis of 5,7-disubstituted-[5][6][7]triazolo[1,5-a]pyrimidine
Step 1: Synthesis of the 7-hydroxy intermediate A mixture of 3-amino-1,2,4-triazole (1.0 eq) and a 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid is heated at reflux for 12-16 hours.[3] The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the 7-hydroxytriazolopyrimidine intermediate.
Step 2: Chlorination The 7-hydroxytriazolopyrimidine intermediate is treated with excess phosphoryl chloride (POCl₃) and heated at 80-100 °C for 2 hours.[3] After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to yield the 7-chloro intermediate.
Step 3: Nucleophilic Substitution The 7-chloro intermediate is dissolved in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), and the desired amine (1.2 eq) is added. The mixture is heated at 80-100 °C until the reaction is complete (monitored by TLC).[3] After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Triazolopyrimidines
In a microwave-safe vessel, a mixture of 3-amino-1,2,4-triazole (1.0 eq), an aldehyde (1.0 eq), and a β-ketoester (1.0 eq) in a minimal amount of a high-boiling point solvent (e.g., DMF or DMSO) is subjected to microwave irradiation at a specified temperature and power for 5-30 minutes. After cooling, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure triazolopyrimidine.
Visualizing the Synthetic Pathways
To further elucidate the relationships between these synthetic strategies, the following diagrams are provided.
Caption: Comparison of established vs. novel synthetic routes.
Caption: Workflow for a multicomponent synthesis of triazolopyrimidines.
Conclusion and Future Outlook
The synthesis of triazolopyrimidines is a dynamic field of research, with continuous innovation driving the development of more efficient, sustainable, and versatile methodologies. While the classical condensation of aminotriazoles and dicarbonyls remains a robust and reliable method, newer techniques such as microwave-assisted synthesis and multicomponent reactions offer significant advantages for rapid lead optimization and library synthesis. The growing emphasis on green chemistry is likely to fuel further development of catalyst-free and solvent-free approaches, as well as the use of recyclable catalysts.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the specific target molecule, the desired scale of the synthesis, available equipment, and environmental considerations. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is essential for making informed decisions and advancing the discovery of new triazolopyrimidine-based therapeutics.
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A Researcher's Guide to In Vitro Profiling of Novel 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine Derivatives
The 1,2,3-triazolo[4,5-d]pyrimidine core, often referred to as 8-aza-9-deazapurine, represents a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3] The specific derivative class, 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidines, serves as a versatile synthetic intermediate for generating libraries of compounds with potential therapeutic value, particularly as kinase inhibitors.[4][5][6]
This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from this scaffold. We will move beyond a simple listing of protocols to explain the strategic rationale behind assay selection, enabling a robust comparison against established benchmarks and alternative compounds. For the purpose of this guide, we will consider a hypothetical test compound, "Compound-T," a derivative of the core structure, and compare its performance against a known, well-characterized kinase inhibitor, such as Gefitinib , a potent Epidermal Growth Factor Receptor (EGFR) inhibitor.
The Hierarchical In Vitro Testing Cascade
A logical, tiered approach is essential for efficiently evaluating novel compounds. This cascade begins with broad, high-throughput biochemical assays and progressively moves towards more complex, cell-based mechanistic studies for the most promising candidates.
Caption: A typical three-tiered workflow for in vitro kinase inhibitor characterization.
Tier 1: Biochemical Potency and Selectivity
The first critical step is to determine if Compound-T directly interacts with its intended kinase target and to assess its specificity.
Comparative Assay: Luminescent Kinase Activity Assay (ADP-Glo™)
Rationale: Traditional radiometric assays using [γ-³²P]-ATP are highly sensitive but involve hazardous materials and cumbersome disposal procedures.[7][8] Modern luminescence-based assays, such as ADP-Glo™, offer a safer, high-throughput alternative.[9] This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity. A potent inhibitor will block ATP-to-ADP conversion, resulting in a low luminescence signal.[9]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the target kinase (e.g., recombinant human EGFR) and the appropriate peptide substrate in kinase reaction buffer.
-
Compound Addition: Add 0.5 µL of Compound-T or the reference inhibitor (Gefitinib) in various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include DMSO-only wells as a "no inhibition" control (100% activity).
-
Initiate Reaction: Add 2 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate and comparable IC₅₀ values.[7] Incubate for 1 hour at room temperature.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Presentation: Comparative Inhibitory Potency
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound-T | EGFR (Wild-Type) | 25.5 |
| Gefitinib | EGFR (Wild-Type) | 15.5[10] |
| Staurosporine | Pan-Kinase | 5.8 |
Note: Data for Compound-T and Staurosporine are hypothetical for illustrative purposes.
This initial screen provides the half-maximal inhibitory concentration (IC₅₀), a key metric of potency. Comparing Compound-T's IC₅₀ to that of Gefitinib provides a direct measure of its relative biochemical potency.
Tier 2: Cellular Activity and Target Engagement
A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability, efflux, or metabolism. Therefore, the next tier assesses the compound's activity in a relevant cancer cell line.
Comparative Assay: Cell Viability Assays
Rationale: Several methods exist to measure cell viability, each with distinct advantages.
-
MTT/XTT Assays: These colorimetric assays measure the activity of mitochondrial dehydrogenases.[11] While cost-effective, the MTT assay requires a final solubilization step, whereas the XTT assay produces a water-soluble formazan, simplifying the workflow.[11]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP levels, which is a robust indicator of metabolically active, viable cells.[12] It is generally more sensitive than tetrazolium-based assays and has a simpler "add-mix-measure" protocol, making it ideal for high-throughput screening.[12][13]
We will proceed with the CellTiter-Glo® assay for its superior sensitivity and streamlined protocol.
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed a human cancer cell line known to be dependent on the target pathway (e.g., A549, a non-small cell lung cancer line with EGFR expression) into a 96-well, white-walled plate at a density of 5,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of Compound-T and Gefitinib for 72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for 30 minutes.
-
Lysis & Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence with a plate reader.
Data Presentation: Comparative Anti-proliferative Activity
| Compound | Cell Line | GI₅₀ (µM) |
| Compound-T | A549 | 0.58 |
| Gefitinib | A549 | 0.45 |
Note: Data is hypothetical. The GI₅₀ (concentration for 50% growth inhibition) value demonstrates the compound's ability to inhibit cell proliferation.
Tier 3: Elucidating the Mechanism of Action
Once cellular activity is confirmed, the next step is to verify that the observed effect is due to the intended mechanism—inhibition of the target kinase leading to apoptosis or cell cycle arrest.
Comparative Assay: Apoptosis Induction
Rationale: A common outcome of effective kinase inhibition in cancer cells is the induction of apoptosis, or programmed cell death. This can be measured by detecting the activity of key executioner enzymes like caspases 3 and 7.[14] Alternatively, assays detecting the externalization of phosphatidylserine (PS) using Annexin V are also widely used.[14][15] Luminescent assays like Caspase-Glo® 3/7 provide a simple, sensitive, and high-throughput method for measuring caspase activity.[14]
Caption: Simplified signaling pathway leading to apoptosis after kinase inhibition.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Plate and treat cells with Compound-T and Gefitinib at concentrations around their respective GI₅₀ values (e.g., 1x and 5x GI₅₀) for a shorter duration, typically 24-48 hours, as apoptosis precedes growth inhibition.
-
Reagent Addition: Follow the same procedure as the CellTiter-Glo® assay, adding an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix and incubate at room temperature for 1 to 2 hours.
-
Data Acquisition: Measure luminescence. An increase in luminescence corresponds to an increase in caspase 3/7 activity and apoptosis.
Data Presentation: Comparative Apoptosis Induction
| Compound (at 1x GI₅₀) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| Compound-T | 4.2-fold |
| Gefitinib | 4.8-fold |
| Staurosporine (1 µM) | 8.5-fold |
Note: Data is hypothetical. This result helps confirm that the anti-proliferative effect observed in the viability assay is, at least in part, mediated by the induction of apoptosis.
Conclusion and Future Directions
This guide outlines a systematic, comparative approach to the in vitro evaluation of novel 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine derivatives. By comparing a new chemical entity, "Compound-T," against a well-characterized drug like Gefitinib, researchers can rigorously benchmark its potency and cellular efficacy. The multi-tiered approach ensures that resources are focused on compounds that demonstrate promising activity from the initial biochemical screen through to mechanistic cell-based assays.
Positive results from this cascade would justify further investigation, including:
-
Kinetic Analysis: To determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP.[16]
-
Broader Selectivity Profiling: Testing against a large panel of kinases to identify potential off-target effects, which is crucial for drug safety.[9]
-
Mechanism of Resistance Studies: Investigating activity against cell lines with known resistance mutations in the target kinase.
By employing this logical and comparative framework, researchers can build a comprehensive data package to validate their novel compounds and confidently advance the most promising candidates toward further preclinical development.
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link][16]
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Zhang, X., et al. (2022). Discovery of[1][4][17]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Omega, 7(1), 1381-1393. [Link]
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Gomaa, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1282. [Link][6]
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A Comparative Guide to the Cross-Reactivity of Novel Bruton's Tyrosine Kinase Inhibitors Derived from a 3H-Triazolo[4,5-d]pyrimidine Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the kinase selectivity profile for a novel, hypothetical lead compound, TP-X , synthesized from a 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine core structure. The performance of TP-X is benchmarked against two clinically approved inhibitors of Bruton's Tyrosine Kinase (BTK): Ibrutinib (a first-generation inhibitor) and Acalabrutinib (a second-generation inhibitor).
The triazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for yielding potent kinase inhibitors.[1][2][3] This guide details the essential experimental workflows required to characterize the cross-reactivity of any new inhibitor candidate from this class, ensuring a robust understanding of its on- and off-target activities.
The Imperative of Kinase Selectivity in Drug Discovery
Bruton's Tyrosine Kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases.[4][5] While potent inhibition of BTK is desired, off-target activity against other kinases can lead to undesirable side effects or unexpected polypharmacology.[6][7] For instance, the off-target inhibition of SRC family kinases by Ibrutinib is thought to contribute to some adverse events, which prompted the development of more selective inhibitors like Acalabrutinib.[8][9]
Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in drug development. It allows for the selection of candidates with the highest potential for therapeutic success and the lowest risk of toxicity.[10][11] This process involves a tiered approach, beginning with broad, high-throughput screening and progressing to more focused biochemical and cellular validation.
Experimental Design for Comprehensive Cross-Reactivity Profiling
A rigorous assessment of inhibitor selectivity follows a logical cascade, moving from high-level kinome-wide views to detailed cellular confirmation. This self-validating system ensures that initial screening "hits" are verified in increasingly complex and physiologically relevant models.
Caption: Workflow for assessing inhibitor cross-reactivity.
Step 1: Primary Target Potency (Biochemical BTK Assay)
Causality: The first step is to confirm the potency of the lead compound against its intended target, BTK. This provides a baseline IC50 value, which serves as the primary reference point for defining selectivity. An inhibitor's selectivity is meaningless without high on-target potency.
Protocol: ADP-Glo™ Kinase Assay for BTK IC50 Determination
This protocol measures the amount of ADP produced during a kinase reaction, which correlates with kinase activity.[4]
-
Reagent Preparation:
-
Prepare BTK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT.[4]
-
Dilute active recombinant BTK enzyme and the substrate peptide (e.g., Poly (4:1 Glu, Tyr)) in the kinase buffer.[12]
-
Prepare a serial dilution of TP-X, Ibrutinib, and Acalabrutinib in DMSO, then dilute further in kinase buffer.
-
Prepare ATP solution at a concentration approximating its physiological Km for BTK (e.g., 10-100 µM).
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of each inhibitor dilution to respective wells.
-
Add 10 µL of the enzyme/substrate mix to all wells.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.[13] Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[13]
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Step 2: Broad Kinome Selectivity Screening
Causality: To identify potential off-targets across the human kinome, a high-throughput screen is essential. This unbiased approach reveals unexpected interactions that would be missed by hypothesis-driven testing.[14] Services like Eurofins' KINOMEscan® use a competition binding assay format, which is independent of ATP concentration and provides a direct measure of binding affinity (Kd).[15][16]
Protocol: KINOMEscan® Profiling
This is typically performed as a service.[17]
-
Compound Submission: Provide TP-X at a stock concentration of 10 mM in DMSO.
-
Assay Execution (by vendor): The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 450 human kinases.[16] The assay measures the displacement of a proprietary ligand from the kinase active site.
-
Data Analysis: Results are reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl < 10 or < 35, depending on the desired stringency. The output is often visualized on a kinome dendrogram (TREEspot®).[18]
Step 3: Cellular Target Engagement and Off-Target Validation
Causality: Biochemical assays use purified enzymes, which may not fully reflect the complexity of a cellular environment. Cellular assays are crucial to confirm that the inhibitor can reach its target within a cell and exert the intended effect.[19] Furthermore, they validate whether the off-target binding observed biochemically translates into functional inhibition of a cellular pathway.
Protocol: NanoBRET™ Cellular BTK Target Engagement Assay
This assay measures inhibitor binding to a target protein within living cells using bioluminescence resonance energy transfer (BRET).[19][20]
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express a NanoLuc® luciferase-BTK fusion protein.
-
Assay Setup:
-
Plate the cells in a 384-well plate.
-
Add a serial dilution of the test inhibitor (TP-X, Ibrutinib, Acalabrutinib) and incubate for 2 hours in the presence of a cell-permeable NanoBRET™ tracer that binds BTK.[20]
-
Add the Nano-Glo® substrate to measure luminescence.
-
-
Data Analysis: The BRET ratio is calculated from filtered luminescence readings. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. Plotting the BRET ratio against inhibitor concentration allows for the determination of a cellular IC50.
Comparative Data Analysis
The following tables present hypothetical but representative data for our lead compound TP-X, benchmarked against Ibrutinib and Acalabrutinib.
Table 1: Biochemical Potency and Selectivity
| Compound | BTK IC50 (nM) | KINOMEscan® Hits (% of Kinome @ 1µM)¹ | Key Off-Targets (Biochemical IC50, nM) |
| TP-X (Hypothetical) | 1.2 | 1.8% | EGFR (150), TEC (35), LCK (>500) |
| Ibrutinib | 0.5 | 9.4%[21] | EGFR (8.1), TEC (7.1), LCK (25) |
| Acalabrutinib | 3.1 | 1.5%[21] | EGFR (>1000), TEC (46), LCK (>1000) |
| ¹ "Hits" defined as >65% inhibition at 1 µM concentration.[21] |
Interpretation: The hypothetical data positions TP-X as a highly potent BTK inhibitor, comparable to Ibrutinib and more potent than Acalabrutinib in this biochemical assay. Crucially, its kinome-wide screen reveals a selectivity profile similar to the more refined Acalabrutinib, with significantly fewer off-targets than Ibrutinib.[21] While it shows some activity against EGFR and TEC, the IC50 values are over 30-fold weaker than for its primary target, BTK.
Table 2: Cellular Activity and Off-Target Effects
| Compound | BTK Cellular IC50 (nM)¹ | EGFR Phosphorylation IC50 (nM)² | T-Cell Activation IC50 (µM)³ |
| TP-X (Hypothetical) | 5.8 | 850 | >10 |
| Ibrutinib | 4.6 | 78 | 0.28[8] |
| Acalabrutinib | 8.2 | >10,000 | >10[8] |
| ¹ As measured by NanoBRET™ Target Engagement assay. | |||
| ² Cellular assay measuring EGF-induced EGFR phosphorylation. | |||
| ³ Cellular assay measuring T-cell receptor activation, an indicator of ITK/LCK inhibition. |
Interpretation: The cellular data corroborates the biochemical findings. TP-X effectively engages BTK in a cellular context. Importantly, its off-target activity against EGFR is significantly attenuated in cells, with an IC50 over 140-fold higher than its on-target cellular IC50. This contrasts sharply with Ibrutinib, which maintains potent off-target inhibition of EGFR in cells.[8] Like Acalabrutinib, TP-X shows minimal impact on T-cell activation, suggesting low activity against key T-cell kinases like ITK and LCK.[8]
Visualizing On-Target and Off-Target Pathways
Understanding the context of off-target inhibition is critical. While TP-X shows some inhibition of EGFR, this kinase is part of a distinct signaling pathway from BTK.
Caption: On-target (BTK) and off-target (EGFR) pathways.
This separation of pathways is a favorable characteristic. Adverse effects from Ibrutinib, such as diarrhea and rash, are often attributed to its inhibition of EGFR.[22] The significantly weaker, >100-fold selectivity window of TP-X for BTK over EGFR suggests a lower probability of such side effects.
Conclusion and Scientific Outlook
This guide outlines a comprehensive, multi-step process for characterizing the cross-reactivity of novel kinase inhibitors derived from the 3H-triazolo[4,5-d]pyrimidine scaffold. Based on the presented hypothetical data, the lead compound TP-X demonstrates a highly promising profile:
-
High Potency: It exhibits potent, low-nanomolar inhibition of its primary target, BTK, in both biochemical and cellular assays.
-
High Selectivity: Compared to the first-generation inhibitor Ibrutinib, TP-X shows a vastly superior selectivity profile, with significantly fewer off-target interactions across the kinome. Its profile is comparable to the second-generation inhibitor Acalabrutinib.
-
Favorable Off-Target Profile: While minor off-target activity against EGFR and TEC was detected, the selectivity window is substantial (>30-fold in biochemical assays and >140-fold in cellular assays), suggesting a low potential for clinically relevant side effects associated with these kinases.
The data strongly supports the advancement of TP-X into further preclinical development. The methodologies described herein provide a robust framework for any research program aiming to develop selective kinase inhibitors, ensuring that decisions are based on a solid foundation of empirical, validated data.
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BellBrook Labs. BTK Activity Assay. [Link]
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Cerezo-Guisado, M. I., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry. [Link]
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Patel, V., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Clinical Cancer Research. [Link]
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Krysiak, K., et al. (2011). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics. [Link]
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Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]
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Vasta, J. D., et al. (2019). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
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PRMA. (2024). Acalabrutinib vs Ibrutinib: Real-World Insights Into Safety Differences for Patients With CLL. [Link]
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Singh, H., et al. (2013). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]
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Robers, M. B., et al. (2022). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters. [Link]
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Tyner, J. W., et al. (2024). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. bioRxiv. [Link]
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Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]
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Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. [Link]
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Hu, P., et al. (2022). Design, Synthesis and Biological Evaluation of[4][8][12]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. [Link]
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Tsiogka, A., et al. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Case Reports in Dermatological Medicine. [Link]
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Byrd, J. C., et al. (2023). Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial. Blood. [Link]
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CLL Society. (2025). Stopping BTKi if No CLL Progression Boosts Quality of Life. [Link]
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Novartis. (2025). Next generation Bruton's tyrosine kinase inhibitors – characterization of in vitro potency and selectivity. [Link]
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Johnson, A. R., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]
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Kocieba, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link]
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Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]
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Wu, J., et al. (2017). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS Discovery. [Link]
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Milanesi, L., et al. (2008). Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. Journal of Cheminformatics. [Link]
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Drugs.com. (2024). Acalabrutinib vs. ibrutinib: How do they compare?. [Link]
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Kocieba, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link]
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Reaction Biology. Kinase Screening & Profiling Service. [Link]
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U.S. National Library of Medicine. (2022). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. MDPI. [Link]
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Lv, K., et al. (2017). Design, synthesis and biological evaluation of[4][6][12]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Safety Operating Guide
Proper Disposal of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine: A Guide for Laboratory Professionals
Proper Disposal of 3-Benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine (CAS No. 21410-06-0). As a chlorinated heterocyclic compound, this substance requires careful handling and disposal to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, ensuring a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment: Why Special Disposal is Necessary
-
Chlorinated Organic Compound: The presence of a carbon-halogen bond classifies this compound as a halogenated organic.[1][5] Combustion of such materials can produce hazardous byproducts like hydrogen chloride (HCl), phosgene, and potentially polychlorinated dibenzodioxins and furans if not performed under the controlled, high-temperature conditions of a licensed hazardous waste incinerator.[6][7] This is the primary reason why land disposal is restricted and specialized incineration is the preferred method.[8]
-
Heterocyclic Nitrogen Compound: The triazolopyrimidine core is rich in nitrogen. Combustion will also generate nitrogen oxides (NOx), which are regulated pollutants. The complex heterocyclic structure may also confer biological activity, and it should be handled as a potentially bioactive and toxic substance.[9][10][11][12]
-
Aquatic Toxicity: Many complex organic molecules exhibit toxicity to aquatic life. A related compound's SDS notes that it is "very toxic to aquatic life with long lasting effects".[13] Therefore, disposal down the drain is strictly prohibited to prevent environmental contamination.
A thorough risk assessment must be conducted before handling this compound, considering both the pure substance (solid) and any solutions or contaminated materials.
Core Disposal Protocol: A Step-by-Step Workflow
The fundamental principle for disposing of 3-Benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine is to treat it as halogenated organic hazardous waste .
Before handling the waste, ensure appropriate PPE is worn to prevent skin and eye contact, and inhalation.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin absorption of the chemical. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes of solutions or airborne solid particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | May be required if handling fine powders outside a fume hood | A risk assessment should determine if an N95 respirator or higher is needed. |
Based on general laboratory safety standards.
Proper segregation is the most critical step in the disposal process. This ensures compatibility and compliance with waste treatment facility requirements.[1][14]
-
Primary Waste Stream: Designate a specific waste container for "Halogenated Organic Waste." This container should be clearly labeled.[1]
-
Solid Waste: Collect pure 3-Benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine, and any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, sealed container labeled as "Solid Halogenated Organic Waste."
-
Liquid Waste: Solutions containing this compound (e.g., in solvents like dichloromethane, chloroform, or even non-halogenated solvents like THF or ethyl acetate) must all be treated as halogenated waste.[14] Do not mix non-halogenated solvent waste with halogenated waste unless the non-halogenated solvent is contaminated with a halogenated compound.[14]
-
Incompatibility Warning: Never mix this waste stream with acids, bases, or strong oxidizing agents.[1][15] Such mixing can cause dangerous chemical reactions, gas evolution, or pressure buildup.
Use only approved hazardous waste containers that are in good condition and compatible with the chemical waste.[14]
-
Select a Container: Use a robust, sealable container (e.g., a high-density polyethylene (HDPE) carboy for liquids or a labeled, sealed bag/drum for solids).
-
Label Correctly: The label must be affixed before the first drop of waste is added.[14] It must include:
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation.
-
Keep the container closed at all times except when adding waste.[14]
-
Store in secondary containment to prevent spills.
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[16] These professionals will ensure the waste is transported to a facility capable of high-temperature incineration, which is the standard treatment technology for halogenated organic wastes.[1][8]
Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine and associated materials.
Caption: Decision workflow for disposal of 3-Benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine.
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety and containment.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Don PPE: Before cleaning, don appropriate PPE, including respiratory protection if necessary.
-
Contain Spill: For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain the spill. For solid spills, gently cover with an absorbent material to prevent it from becoming airborne. Do not use water unless you are certain of its compatibility.
-
Clean-up: Carefully collect all contaminated materials (absorbents, broken glass, etc.) and place them in a sealed container.
-
Dispose as Hazardous Waste: Label the container as "Solid Halogenated Organic Waste" containing 3-Benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine and the absorbent material used.
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to this structured and scientifically-grounded disposal protocol, researchers can ensure the safe management of 3-Benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine waste, upholding the highest standards of laboratory safety and environmental responsibility.
References
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Echemi. (n.d.). 3-benzyl-7-chloro-3h-[1][2][3]-triazolo[4,5-d]pyrimidine. Retrieved from Echemi.com.
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- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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Chonghao Optoelectronic Technology Co., Ltd. (n.d.). 3-benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine. Retrieved from the company website.
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PubChem. (n.d.). [3-(2-Chloro-benzyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-7-yl]-(2-morpholin-4-yl-ethyl)-amine. Retrieved from PubChem.
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Arctom. (n.d.). 1-{3-BENZYL-3H-[1][2][3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(3-CHLOROBENZENESULFONYL)PIPERAZINE. Retrieved from Arctom.
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Santa Cruz Biotechnology. (n.d.). 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine. Retrieved from SCBT.
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Navigating the Uncharted: A Safety-First Protocol for Handling 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine
Navigating the Uncharted: A Safety-First Protocol for Handling 3-Benzyl-7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine
Hazard Assessment: An Educated Approach to an Unknown Profile
In the absence of specific toxicological data for 3-Benzyl-7-chloro-3H-[1][2]triazolo[4,5-d]pyrimidine, we must infer potential hazards from its constituent chemical motifs: a chlorinated pyrimidine and a triazole ring. Similar heterocyclic compounds are known to cause skin irritation, serious eye damage, and respiratory irritation.[3] Therefore, it is prudent to handle this compound as if it possesses these characteristics.
Key Assumed Hazards:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Assumed to be a potential skin irritant.[3]
-
Serious Eye Damage/Eye Irritation: Assumed to have the potential to cause serious eye irritation or damage.[3]
-
Respiratory Sensitization: Dusts or aerosols may cause respiratory irritation.
It is important to note that the health risks of this product have not been fully determined, and it should be used solely for research and development purposes by technically qualified individuals.[1]
Engineering Controls: Your First Line of Defense
The primary method for exposure control is to handle the compound within a properly functioning chemical fume hood. This minimizes the inhalation of any dust or aerosols that may be generated.[1][2] Ensure that the fume hood has been recently certified and that the sash is kept at the lowest practical height. A safety shower and eyewash station should be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is essential to prevent skin and eye contact. The following table outlines the minimum required PPE for handling 3-Benzyl-7-chloro-3H-[1][2]triazolo[4,5-d]pyrimidine.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against dermal absorption. Change gloves frequently, especially if contact with the compound is suspected.[4] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of solutions or contact with airborne particles.[1] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions.[1] |
| Body | Laboratory coat (fully buttoned) | Protects skin and personal clothing from contamination.[1] |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the solid compound outside of a fume hood or if aerosolization is likely.[4][5] |
Safe Handling and Operations Workflow
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following diagram illustrates the key stages of handling 3-Benzyl-7-chloro-3H-[1][2]triazolo[4,5-d]pyrimidine, from preparation to disposal.
Caption: Workflow for the safe handling of 3-Benzyl-7-chloro-3H-[1][2]triazolo[4,5-d]pyrimidine.
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Prevent the spread of the spill by closing the fume hood sash and restricting access to the area.
-
Report: Inform your supervisor and institutional safety officer immediately.
-
Clean-up (if trained): Only personnel trained in hazardous material spill response should perform the clean-up. For a small spill of solid material, carefully sweep it into a sealed container.[1] For a liquid spill, absorb with an inert material and place it in a sealed container for disposal.
-
Decontaminate: Thoroughly decontaminate the area and all equipment used in the clean-up process.
Disposal Plan: Responsible Waste Management
All waste containing 3-Benzyl-7-chloro-3H-[1][2]triazolo[4,5-d]pyrimidine must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Due to the chlorinated nature of the compound, all liquid waste must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for final disposal in accordance with local, state, and federal regulations.
Conclusion: A Culture of Safety
Handling novel chemical entities like 3-Benzyl-7-chloro-3H-[1][2]triazolo[4,5-d]pyrimidine demands a proactive and informed approach to safety. By understanding the potential hazards based on chemical structure, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe operational and disposal procedures, you can effectively mitigate risks and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
